Product packaging for 5-Methoxyflavanone(Cat. No.:CAS No. 55947-36-9)

5-Methoxyflavanone

Numéro de catalogue: B1149988
Numéro CAS: 55947-36-9
Poids moléculaire: 254.28
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxyflavanone is a flavanone derivative that serves as a key scaffold and intermediate in synthetic organic chemistry and pharmacological research. Studies highlight its role as a precursor in the efficient synthesis of complex derivatives, such as prenylated flavanones, which have demonstrated enhanced cytotoxic activity against a range of human tumor cell lines, including SK-BR-3, MCF-7, and PC-3 . The core flavanone structure is a subject of ongoing investigation for its electronic and structural properties, which influence its reactivity and potential interactions with biological targets . As a member of the methoxyflavonoid class, this compound is of interest due to the generally improved metabolic stability and membrane transport properties associated with methoxylated flavonoids, which can lead to better bioavailability profiles in research models compared to their hydroxylated counterparts . This compound is supplied for research purposes only and is intended for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B1149988 5-Methoxyflavanone CAS No. 55947-36-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFUILNISGLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924643
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123931-32-8
Record name 5-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Core Mechanism of Action: A Technical Guide to 5-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing exploration of this promising therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes from signal transduction to cell cycle regulation and apoptosis. The primary mechanisms of action are detailed below.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A significant mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[1] By inactivating this pathway, this compound leads to the proteasomal degradation of cyclin D1, a crucial protein for cell cycle progression, thereby inducing G0/G1 phase arrest in cancer cells.[1] Furthermore, it has been shown to downregulate the expression of β-catenin, a substrate of GSK3β, which can further impede cancer cell proliferation.[1] In lung adenocarcinoma, this compound has also been found to hinder the phosphorylation and activation of STAT3, leading to the inhibition of PD-L1 expression, suggesting a potential role in overcoming immune evasion by cancer cells.[1]

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory activity by targeting key mediators and signaling cascades involved in the inflammatory response. It has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the expression of TLR4 and NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) production and subsequent attenuation of NF-κB and p38 MAPK activation.[1] This ultimately results in a decrease in the production of pro-inflammatory cytokines. Additionally, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and contributes to its anti-inflammatory effects.[1]

Neuroprotective Properties

The neuroprotective effects of this compound are primarily linked to its ability to inhibit DNA polymerase-beta (pol-β).[2] In neurodegenerative conditions such as Alzheimer's disease, neuronal cell death can be triggered by the ectopic re-entry of neurons into the cell cycle, a process involving DNA replication. As a key enzyme in this process, the inhibition of DNA pol-β by this compound can prevent this aberrant cell cycle initiation and subsequent neuronal apoptosis.[2][3] This mechanism is distinct from the general antioxidant and anti-inflammatory properties often attributed to flavonoids, highlighting a specific molecular target for its neuroprotective action.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related methoxyflavones to provide a comparative context for their biological activities.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231Cytotoxicity21.27Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review
XanthomicrolHCT116Cytotoxicity>21Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review

Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature. The data from related compounds are provided for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, H1975)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in key signaling pathways.

Materials:

  • Cell lysates from cells treated with this compound

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-cyclin D1, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Separate total protein (20-40 µg) from cell lysates on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Activation Assay (Translocation)

This assay determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells treated with an inflammatory stimulus (e.g., LPS) with or without this compound

  • Nuclear and cytoplasmic extraction reagents

  • Antibody against NF-κB p65

  • Western blot reagents

Procedure:

  • Treat cells with LPS and/or this compound for the desired time.

  • Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.

  • Determine the protein concentration of each fraction.

  • Analyze the levels of NF-κB p65 in both the nuclear and cytoplasmic fractions by Western blotting.

DNA Polymerase-beta Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of DNA polymerase-beta.

Materials:

  • Recombinant human DNA polymerase-beta

  • Gapped DNA substrate

  • [α-³²P]dGTP

  • Reaction buffer

  • This compound

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, gapped DNA substrate, and recombinant DNA polymerase-beta.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding [α-³²P]dGTP and incubate at 37°C.

  • Stop the reaction and separate the products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the results by autoradiography and quantify the inhibition.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3b Akt->GSK3b inhibits CyclinD1 CyclinD1 GSK3b->CyclinD1 promotes degradation CellCycleArrest CellCycleArrest CyclinD1->CellCycleArrest leads to

Caption: PI3K/Akt/GSK3β signaling pathway inhibition by this compound.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK This compound This compound This compound->TLR4 inhibits IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammation Inflammation Nucleus->Inflammation promotes gene transcription

Caption: TLR4/NF-κB signaling pathway modulation by this compound.

Experimental Workflows

MTT_Assay_Workflow cluster_0 MTT Assay A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

Caption: General workflow for the MTT cell viability assay.

Western_Blot_Workflow cluster_1 Western Blot G Protein Extraction H SDS-PAGE G->H I Protein Transfer H->I J Blocking I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M Detection L->M

Caption: General workflow for Western blot analysis.

References

5-Methoxyflavanone: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of the flavanone backbone, it is characterized by a methoxy group at the 5-position of the A-ring. This structural feature influences its physicochemical properties, such as lipophilicity, which in turn can affect its bioavailability and biological activity. Emerging research has highlighted the potential of this compound and its analogs in several therapeutic areas, primarily focusing on their anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive summary of the current scientific understanding of the biological activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and structurally related methoxyflavonoids. This data provides a comparative context for its potential efficacy.

CompoundBiological ActivityAssay SystemMeasured EndpointValueReference
This compound Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production InhibitionPotent Inhibition (Specific IC50 not provided)[1]
5-MethoxyflavoneNeuroprotectionAβ-challenged primary neuronal culturesInhibition of neuronal apoptosisEffective[2]
5-MethoxyflavoneAnticancerLung Adenocarcinoma (LUAD) Cells (A549, H1975)Cell Proliferation (MTT Assay)IC50 ≈ 80 µM[3]
5-MethoxyflavoneEnzyme InhibitionDNA polymerase-βEnzyme ActivityPotent Inhibitor[2]
(2S)-5,2',5'-trihydroxy-7-methoxyflavanoneNeuroprotectionDopamine-induced toxicity in PC12 cellsCell ViabilityProtective at 3-20 µM[4]
5,7-DimethoxyflavoneAnti-inflammatoryRat Paw Edema ModelEdema ReductionComparable to aspirin[5]
5,7-DimethoxyflavoneNeuroprotectionLPS-induced memory-impaired miceReduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Significant reduction at 10-40 mg/kg[6][7]
5,7-dihydroxy-4'-methoxyflavone (Acacetin)AnticancerBreast, Stomach, Gastric, Prostate Cancer CellsInduction of ApoptosisEffective[8]
5-hydroxy-7-methoxyflavoneAnticancerHuman Colon Carcinoma (HCT-116) CellsCytotoxicityDose-dependent[9]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its primary mechanism appears to be the suppression of pro-inflammatory mediators in activated macrophages.[1] This activity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Signaling Pathway: TLR4/NF-κB and MAPK Signaling

Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). This leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of key proteins in these pathways, such as p38 MAPK and the p65 subunit of NF-κB, thereby downregulating the inflammatory response.[3]

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Methoxyflavanone This compound Methoxyflavanone->IKK_complex Inhibition Methoxyflavanone->p38_MAPK Inhibition DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammation Transcription G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Methoxyflavanone This compound (putative) Methoxyflavanone->Akt Inhibition of Phosphorylation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds CyclinD1 Cyclin D1 Gene TCF_LEF->CyclinD1 Transcription Proliferation Cell Proliferation CyclinD1->Proliferation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end_node End incubate_24h Incubate 24h for cell attachment seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells prep_compound Prepare serial dilutions of this compound prep_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve and determine IC50 calc_viability->plot_curve plot_curve->end_node

References

Neuroprotective effects of 5-Methoxyflavanone against beta-amyloid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Neuroprotective Effects of 5-Methoxyflavanone Against Beta-Amyloid Toxicity

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques, a key contributor to neuronal damage and cognitive decline.[1] One of the pathological hallmarks of degenerating neurons in AD is the aberrant reactivation of the cell cycle.[2][3] Stressors like Aβ can force quiescent neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to neuronal apoptosis rather than cell division.[2][3] This guide explores the neuroprotective mechanism of this compound, a flavonoid compound that has been identified as a novel inhibitor of DNA polymerase-beta (pol-β), a key enzyme in this pathological process.[2][3] Unlike many flavonoids that exhibit general antioxidant properties, this compound offers a targeted molecular mechanism to halt neurodegeneration.[3]

Core Mechanism of Action: Inhibition of DNA Polymerase-Beta

The primary neuroprotective effect of this compound against Aβ toxicity stems from its ability to inhibit DNA polymerase-beta (pol-β).[2] In the context of Alzheimer's disease, Aβ peptides act as a stressor that forces neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle, leading to an ectopic DNA replication process that culminates in apoptosis.[3] As the primary polymerase involved in this neuronal DNA replication, DNA pol-β plays a critical role in mediating this Aβ-induced neuronal death.[2][3]

This compound was identified through in-silico screening of over 35 million compounds and subsequently validated pharmacologically as a direct inhibitor of DNA pol-β activity.[2][3] By inhibiting this enzyme, this compound effectively reduces the number of neurons entering the S-phase of the cell cycle in response to Aβ exposure. This action prevents the aberrant DNA replication and, consequently, the ensuing apoptotic death of the neurons.[2][3]

G cluster_0 Pathological Cascade in Neurons cluster_1 Therapeutic Intervention Abeta Beta-Amyloid (Aβ) Stress CCR Cell-Cycle Reactivation Abeta->CCR induces DNARep Ectopic DNA Replication CCR->DNARep leads to Death Neuronal Apoptosis DNARep->Death triggers PolB DNA Polymerase-β (pol-β) PolB->DNARep mediates MF This compound Inhibition Inhibition MF->Inhibition Inhibition->PolB blocks

Proposed neuroprotective mechanism of this compound.

Data Presentation

Quantitative data from studies on this compound and structurally related flavonoids demonstrate their efficacy in mitigating the toxic effects of beta-amyloid.

Table 1: Efficacy of this compound against Aβ-Induced Neurotoxicity Data derived from studies on cultured primary neurons.

Endpoint AssessedTreatmentResultReference
Neuronal Cell CycleAβ + this compoundReduction in the number of S-phase neurons[2][3]
Neuronal ApoptosisAβ + this compoundReduction in apoptotic death triggered by Aβ[2][3]
DNA Polymerase-β ActivityThis compoundValidated as a direct inhibitor[2][3]

Table 2: Neuroprotective Effects of Structurally Similar Flavonoids These compounds share a core flavanoid structure and demonstrate protective effects against Aβ toxicity through various mechanisms.

CompoundModel SystemConcentration(s)Key Quantitative FindingsReference
5,7-dihydroxy-4-methoxyflavone (DMF) Transgenic C. elegans (CL2006)5, 25, 50 μMROS Reduction: 39% decrease at 25 μM; 60.7% at 5 μM; 62.5% at 50 μM.[4]
Transgenic C. elegans (CL4176)5, 25, 50 μMDelayed Paralysis: Effectively delayed Aβ-induced paralysis.[5][6]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) N2a Neuroblastoma Cells140 nMCell Death Protection: Maximal efficacy (96% protection) against Aβ₂₅₋₃₅-induced cell death.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Primary Neuronal Cell Culture

This protocol is foundational for investigating the direct effects of this compound on neurons.

  • Cell Source: Cortical or hippocampal neurons from embryonic mice or rats.[2][3]

  • Procedure:

    • Dissect cortical or hippocampal tissue from embryos in a sterile, ice-cold buffer.

    • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.[8]

    • Plate the dissociated cells onto culture dishes pre-coated with an adhesion factor like poly-L-lysine.

    • Culture the neurons in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature cultures (e.g., after 7-10 days in vitro).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]

  • Procedure:

    • Cell Seeding: Plate primary neurons in a 96-well plate at a determined density (e.g., 10,000 cells/well) and allow them to adhere and mature.[9]

    • Treatment: Expose the neurons to Aβ oligomers with and without various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include vehicle controls.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[8]

  • Procedure:

    • Cell Treatment: Treat cultured neurons as described for the viability assay.

    • Cell Harvesting: Gently collect the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation agent like Accutase.[8]

    • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

    • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[11]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

G cluster_workflow General Experimental Workflow cluster_assays Perform Assays start Culture Primary Neurons (7-10 days in vitro) treatment Apply Treatments: 1. Control (Vehicle) 2. Beta-Amyloid (Aβ) 3. Aβ + this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation assay_via Cell Viability Assay (e.g., MTT) incubation->assay_via assay_apop Apoptosis Assay (e.g., Annexin V/PI) incubation->assay_apop assay_cycle Cell Cycle Analysis (e.g., BrdU/PI) incubation->assay_cycle analysis Data Acquisition & Analysis (Plate Reader / Flow Cytometer) assay_via->analysis assay_apop->analysis assay_cycle->analysis result Quantify Neuroprotection analysis->result

Workflow for assessing neuroprotective effects.

Conclusion

This compound presents a promising therapeutic avenue for Alzheimer's disease by targeting a specific molecular mechanism central to Aβ-induced neurotoxicity. Its validated role as a DNA polymerase-beta inhibitor distinguishes it from other flavonoids, providing a clear pathway for halting the aberrant cell-cycle re-entry and subsequent apoptosis in neurons.[2][3] The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of this compound and related compounds in the ongoing effort to combat neurodegenerative diseases.

References

In Vitro Anti-inflammatory Properties of 5-Methoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of 5-Methoxyflavanone, a naturally occurring methoxyflavone. The document summarizes key quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols for the cited assays, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug discovery who are investigating the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, this compound has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways. This guide delves into the in vitro evidence of this compound's anti-inflammatory properties, focusing on its impact on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokine production.

Mechanism of Action: Inhibition of Key Inflammatory Mediators

This compound exerts its anti-inflammatory effects by targeting several key mediators and signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as a range of pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) by cyclooxygenase-2 (COX-2) are hallmarks of inflammatory processes. This compound has been shown to be a potent inhibitor of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. While direct quantitative data for this compound's effect on PGE2 is still emerging, studies on structurally similar methoxyflavones provide strong evidence for its potential in this area. For instance, 5,6,7-trimethoxyflavone dose-dependently inhibits both NO and PGE2 production in RAW 264.7 macrophages.

Suppression of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response. Research on 5-methoxyflavone has shown its capacity to significantly reduce the levels of these critical signaling molecules in various in vitro models. In LPS-stimulated BEAS-2B cells, 5-methoxyflavone treatment led to a marked decrease in the secretion of IL-6 and TNF-α.[1] This aligns with findings for related compounds, where a dose-dependent reduction in TNF-α, IL-6, and IL-1β has been observed in RAW 264.7 macrophages.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and a structurally related methoxyflavone on key inflammatory markers.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokines in LPS-stimulated BEAS-2B Cells [1]

Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)IL-8 Inhibition (%)MCP-1 Inhibition (%)
Lower ConcentrationsDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
Higher ConcentrationsSignificant reductionSignificant reductionSignificant reductionSignificant reduction

Note: Specific percentage inhibitions were not provided in the source material, but a clear dose-dependent inhibitory effect was reported.

Table 2: Inhibitory Effects of 5,6,7-Trimethoxyflavone on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages (for comparative reference) [2]

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)TNF-α Production Inhibition (%)IL-1β Production Inhibition (%)IL-6 Production Inhibition (%)
12.5~20%~15%~18%~15%~20%
25~45%~40%~40%~35%~45%
50~75%~70%~65%~60%~70%

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies indicate that 5-methoxyflavone inhibits the activation of the NF-κB pathway in LPS-stimulated cells.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylation IKK->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition NFkappaB_active Active NF-κB IkappaB->NFkappaB_active Degradation releases NF-κB Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkappaB_active->Gene Methoxyflavanone This compound Methoxyflavanone->IKK Inhibition

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases such as p38, ERK, and JNK, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, induce the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of p38 MAPK in response to inflammatory stimuli.[1]

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38_MAPK p38 MAPK UpstreamKinases->p38_MAPK Phosphorylation Phospho_p38 Phosphorylated p38 MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) Phospho_p38->TranscriptionFactors Activation Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene Methoxyflavanone This compound Methoxyflavanone->p38_MAPK Inhibition of Phosphorylation

MAPK Signaling Pathway Modulation by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Experimental_Workflow Start Start SeedCells Seed RAW 264.7 Cells Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Harvest Harvest Supernatant and/or Cell Lysate Incubate2->Harvest Analyze Analyze for Inflammatory Markers (NO, PGE2, Cytokines, Proteins) Harvest->Analyze End End Analyze->End

General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the incubation period with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a PGE2 capture antibody.

    • A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is then added. This competes with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Sandwich ELISAs are used to quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1]

  • Procedure:

    • Use commercial ELISA kits for each cytokine of interest, following the manufacturer's protocols.

    • In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the target cytokine.

    • The cell culture supernatant is added to the wells, and the cytokine binds to the capture antibody.

    • After washing, a biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the resulting color change is measured using a microplate reader. The absorbance is directly proportional to the amount of cytokine present in the sample.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The in vitro data presented in this technical guide strongly support the anti-inflammatory potential of this compound. Its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide and various cytokines, coupled with its modulatory effects on the critical NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies to elucidate the precise mechanisms of action and to explore the full therapeutic utility of this promising natural compound. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for a wider range of inflammatory markers in relevant cell lines, to build a more complete profile of this compound's anti-inflammatory activity.

References

The Pro-Apoptotic Potential of 5-Methoxyflavanone in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic effects of 5-Methoxyflavanone (5-MF) in cancer cells. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology. This compound, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death in various cancer models.

Quantitative Analysis of Bioactivity

The cytotoxic and pro-apoptotic efficacy of this compound and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The following table summarizes the reported IC50 values for this compound and related methoxyflavones.

CompoundCancer Cell LineTreatment DurationIC50 Value (µM)Reference
This compoundMOLT-4 (Leukemia)24 hoursIC20 used for synergy studies[1]
5,3'-dihydroxy-3,6,7,8,4'-pentaMFMCF-7 (Breast Cancer)72 hours3.71
5,3'-dihydroxy-3,6,7,8,4'-pentaMFMDA-MB-231 (Breast Cancer)72 hours21.27
5-hydroxy-6,7,8,4'-tetraMFPC-3 (Prostate Cancer)48 hours11.8
5,6'-dihydroxy-2',3'-diMFSCC-25 (Oral Cancer)48 hours40.6
5,7,4'-trimethoxyflavoneNot SpecifiedNot Specified5
5-hydroxy-7-methoxyflavoneHCT-116 (Colon Cancer)24 hoursDose-dependent cytotoxicity observed[2]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through multifaceted signaling cascades, primarily involving the induction of DNA damage and endoplasmic reticulum (ER) stress. These pathways converge on the activation of caspases, the executioners of apoptosis.

DNA Damage Response Pathway

This compound has been shown to activate DNA damage responses, leading to cell cycle arrest and apoptosis. This pathway is initiated by the sensing of DNA lesions, which in turn activates a cascade of protein kinases and effectors.

DNA Damage Response Pathway Induced by this compound.
ER Stress-Mediated Apoptotic Pathway

In addition to genotoxicity, this compound can induce endoplasmic reticulum stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling cascades.

G cluster_0 This compound Treatment cluster_1 ER Stress Induction cluster_2 Downstream Signaling cluster_3 Mitochondrial Apoptosis 5_MF This compound ER_Stress ER Stress 5_MF->ER_Stress IRE1a IRE1α Upregulation ER_Stress->IRE1a Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release JNK JNK Phosphorylation IRE1a->JNK Bcl2_down Bcl-2 Downregulation JNK->Bcl2_down Bax_up Bax Activation JNK->Bax_up MMP_loss Loss of Mitochondrial Membrane Potential Ca_Release->MMP_loss Bcl2_down->MMP_loss Bax_up->MMP_loss CytC Cytochrome c Release MMP_loss->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ER Stress-Mediated Apoptosis by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_5MF Treat with varying concentrations of This compound Incubate_24h->Treat_5MF Incubate_Time Incubate for desired time (e.g., 24, 48, 72h) Treat_5MF->Incubate_Time Add_MTT Add MTT reagent to each well Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Measure_Abs Measure absorbance at 570 nm Solubilize->Measure_Abs End End Measure_Abs->End

MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4][5][6][7]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V binding buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 min at room temperature in the dark Add_Stains->Incubate_15min Analyze_FCM Analyze by flow cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End

Annexin V/PI Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[8]

  • Staining: Resuspend 1x10^5 to 5x10^5 cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.

Workflow:

G Start Start Cell_Lysis Lyse treated and control cells Start->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection End End Detection->End

Western Blotting Workflow for Apoptosis Markers.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-ATM, p-Chk2, p53) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assay

This colorimetric or fluorometric assay quantifies the activity of key executioner caspases, such as caspase-3.

Workflow:

G Start Start Cell_Lysis Lyse treated and control cells Start->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant Add_Lysate Add cell lysate to a 96-well plate Protein_Quant->Add_Lysate Add_Substrate Add caspase-3 substrate (e.g., Ac-DEVD-pNA) Add_Lysate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure absorbance (405 nm) or fluorescence Incubate->Measure End End Measure->End

Caspase Activity Assay Workflow.

Protocol:

  • Cell Lysis: Lyse cells treated with this compound and control cells in the provided lysis buffer.[11]

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[11][12][13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[12][13]

Conclusion

This compound demonstrates significant pro-apoptotic effects in a range of cancer cell lines, mediated through the induction of DNA damage and ER stress. The presented data, signaling pathways, and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anti-cancer activity.

References

The Quest for 5-Methoxyflavanone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a methoxylated derivative of the flavanone backbone, is a molecule of growing interest within the scientific community. While its direct isolation from natural sources remains sparsely documented, it is recognized as a key metabolite of 5-methoxyflavone, a related flavonoid. This technical guide provides a comprehensive overview of the known indirect natural sources of this compound, focusing on the parent compound 5-methoxyflavone, and details a generalized experimental protocol for its isolation and purification. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources: The Trail of 5-Methoxyflavone

Direct evidence for the natural occurrence of this compound in plants is limited. However, it is a known metabolite of 5-Methoxyflavone, which has been identified in various plant species. Therefore, the natural sources of 5-Methoxyflavone are considered potential indirect sources of this compound. The following table summarizes the plant sources reported to contain polymethoxyflavones, a class of compounds that includes 5-methoxyflavone.

Plant FamilyPlant SpeciesCommon NamePlant PartReference
LamiaceaeMentha dumetorum--[1]
ZingiberaceaeKaempferia parvifloraBlack GingerRhizomes[2][3][4][5][6]
RutaceaeCitrus speciesOrange, MandarinPeels[7][8]
LeguminosaeGlycine maxSoybean-[9]

Experimental Protocols: A Generalized Approach to Isolation

The isolation of this compound, often following the metabolic conversion from 5-methoxyflavone, employs standard phytochemical techniques. The following protocol is a generalized methodology derived from established procedures for the isolation of flavonoids and related methoxylated compounds from plant materials.[1][10][11][12]

Extraction

The initial step involves the extraction of flavonoids from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.

  • Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[4] This process is often repeated multiple times to ensure exhaustive extraction.

  • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent.

  • Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time and solvent consumption, UAE is a modern alternative.[2][13] The plant material is sonicated in the chosen solvent. Optimal conditions for UAE, such as ethanol concentration, extraction time, and solvent-to-solid ratio, should be determined empirically.[2]

Fractionation

The crude extract obtained is a complex mixture of various phytochemicals. Fractionation is necessary to separate the compounds based on their polarity.

  • Liquid-Liquid Extraction: The crude extract is dissolved in a hydroalcoholic mixture and then sequentially partitioned with immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds into different fractions based on their partitioning behavior.

Chromatographic Purification

The fractions containing the target compound are then subjected to various chromatographic techniques for purification.

  • Column Chromatography: The flavonoid-rich fraction is loaded onto a silica gel or Sephadex LH-20 column. The column is then eluted with a solvent system of increasing polarity (e.g., a gradient of n-hexane and ethyl acetate, or chloroform and methanol).[1][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[10][14] The elution can be isocratic or a gradient.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that is particularly useful for separating compounds from complex natural product extracts.[10]

Structure Elucidation

The purified compound is then identified and its structure confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid based on its absorption maxima.

Visualization of the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (Maceration/Soxhlet/UAE) Solvent: Ethanol/Methanol Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Fractionation->EtOAc_Fraction Select polarity-appropriate fraction Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) EtOAc_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, UV) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation of this compound.

References

In Silico Prediction of 5-Methoxyflavanone Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 5-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties. Understanding its mechanism of action is paramount for its development as a pharmacological agent. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of this compound. We delve into the core principles of virtual screening and molecular docking, present detailed experimental protocols, and summarize predicted targets and their associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction to In Silico Target Prediction

In the era of data-driven drug discovery, in silico methods have become indispensable for the rapid and cost-effective identification of potential drug targets. These computational approaches utilize the three-dimensional structure of a compound to predict its interactions with a vast array of biological macromolecules. For a compound like this compound, in silico screening can elucidate its polypharmacological profile, revealing multiple potential targets and offering insights into its therapeutic effects and potential side effects.

The primary in silico approaches for target prediction can be broadly categorized as ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. In contrast, structure-based methods, such as molecular docking, simulate the direct interaction between a ligand (this compound) and a protein target.

Predicted Targets of this compound

While direct, extensive in silico screening data for this compound is not widely published, we can infer its likely targets from studies on structurally similar methoxyflavones and its known biological activities. The following table summarizes potential targets, with quantitative data derived from studies on analogous compounds, which are expected to have similar binding profiles.

Target ProteinTarget ClassPredicted Binding Affinity (kcal/mol)Prediction ScoreRationale/Evidence
DNA Polymerase-β EnzymeNot availableHighIdentified as a direct inhibitor of DNA polymerase-β[1].
GABA-A Receptor Ion Channel-7.5 to -9.4HighMethoxyflavones are known to interact with GABA-A receptors, mediating CNS depressant effects[1]. Docking studies on similar flavonoids show strong binding[2].
PI3K/Akt KinaseNot availableHigh5-Methoxyflavone has been shown to inactivate the PI3K/Akt/GSK3β signaling pathway[3].
TLR4 ReceptorNot availableHighShown to inhibit LPS-induced TLR4 expression[2][3].
NF-κB Transcription FactorNot availableHighActs downstream of TLR4 and is suppressed by 5-Methoxyflavone[2][3].
MAPK (p38) KinaseNot availableHighA key downstream effector of TLR4 signaling inhibited by 5-Methoxyflavone[2][3].
Nrf2 Transcription FactorNot availableHighKnown to be activated by this compound, leading to antioxidant responses[3].
5-HT2A Receptor Receptor-9.30.667Predicted target for the similar compound 5,7,4'-trimethoxyflavone[2].
IGF1R Receptor Kinase-7.90.767Predicted target for the similar compound 5,7-dimethoxyflavone[2].

Experimental Protocols for In Silico Target Prediction

This section outlines the detailed methodologies for key in silico experiments used to predict the targets of this compound.

Virtual Screening Workflow

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking ligand_prep->docking target_db Target Database Preparation (e.g., PDB) target_db->docking scoring Scoring and Ranking docking->scoring hit_id Hit Identification scoring->hit_id pathway_analysis Pathway Analysis hit_id->pathway_analysis

Figure 1: A generalized workflow for virtual screening.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Target Database Preparation:

    • Download the 3D structures of potential protein targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

  • Molecular Docking:

    • Define the binding site (grid box) on the target protein.

    • Use a docking program like AutoDock Vina to dock the prepared this compound into the binding site of each target protein.

  • Scoring and Ranking:

    • The docking program will generate binding affinity scores (e.g., in kcal/mol) for different poses of the ligand.

    • Rank the potential targets based on their binding affinities.

  • Hit Identification and Pathway Analysis:

    • Select the top-ranking protein targets as potential "hits."

    • Use bioinformatics databases like KEGG to analyze the signaling pathways in which the hit proteins are involved.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Prepare the Receptor (Protein):

    • Load the PDB file of the target protein into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in .pdbqt format.

  • Prepare the Ligand (this compound):

    • Load the 3D structure of this compound into AutoDockTools.

    • Detect the aromatic carbons and set the torsional degrees of freedom.

    • Save the prepared ligand in .pdbqt format.

  • Define the Grid Box:

    • In AutoDockTools, define the search space (grid box) that encompasses the active site of the receptor.

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analyze Results:

    • The output file will contain the binding affinity and the coordinates of the docked poses.

    • Visualize the interactions between this compound and the protein residues using software like PyMOL or Discovery Studio Visualizer.

Key Signaling Pathways Modulated by this compound

Based on the predicted targets, this compound is likely to modulate several key signaling pathways implicated in inflammation, cell survival, and oxidative stress.

TLR4/NF-κB/MAPK Signaling Pathway

This pathway is central to the inflammatory response. This compound is predicted to inhibit this pathway at the level of TLR4, leading to downstream suppression of NF-κB and MAPK activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MF This compound MF->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Figure 2: Inhibition of the TLR4/NF-κB/MAPK pathway.
Nrf2/HO-1 Antioxidant Pathway

This compound is proposed to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.

G MF This compound Keap1 Keap1 MF->Keap1 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto degradation Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocation ARE ARE Nrf2_nucl->ARE HO1 HO-1 ARE->HO1 transcription Antioxidant Antioxidant Response HO1->Antioxidant

Figure 3: Activation of the Nrf2/HO-1 pathway.
PI3K/Akt/GSK3β Signaling Pathway

This pathway is crucial for cell survival and proliferation. This compound has been shown to inactivate this pathway, suggesting its potential in cancer therapy.

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation GSK3b->Proliferation MF This compound MF->Akt

Figure 4: Inactivation of the PI3K/Akt/GSK3β pathway.

Conclusion

The in silico approaches outlined in this guide provide a powerful framework for elucidating the biological targets of this compound. While computational predictions require experimental validation, they serve as a crucial first step in understanding the multifaceted pharmacological profile of this promising natural compound. The predicted interactions with key signaling pathways involved in inflammation, oxidative stress, and cell survival highlight the therapeutic potential of this compound and provide a solid foundation for future drug development efforts. Further research, combining both computational and experimental approaches, will be essential to fully characterize its mechanism of action and translate these findings into clinical applications.

References

An In-depth Technical Guide to 5-Methoxyflavone (CAS: 42079-78-7)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of 5-Methoxyflavone, a naturally occurring methylated flavonoid identified by the CAS number 42079-78-7. While the user request specified "5-Methoxyflavanone," the provided CAS number unequivocally corresponds to 5-Methoxyflavone . This document will focus on the chemical properties, synthesis, biological activities, and experimental protocols associated with 5-Methoxyflavone.

5-Methoxyflavone has garnered significant interest within the scientific community for its diverse pharmacological properties. It is recognized primarily as a DNA polymerase-beta (pol-β) inhibitor, a neuroprotective agent against β-amyloid toxicity, and a modulator of inflammatory and oncogenic signaling pathways.[1][2] Its potential applications span neurodegenerative diseases, cancer, and inflammatory conditions.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Chemical and Physical Properties

5-Methoxyflavone is a low molecular weight compound belonging to the flavone subclass of flavonoids.[5] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 5-methoxy-2-phenylchromen-4-one[6][7]
CAS Number 42079-78-7[6][8]
Molecular Formula C₁₆H₁₂O₃[4][6][8]
Molecular Weight 252.26 g/mol [6][9]
Appearance Off-white powder[4]
Melting Point 125-133 °C[4]
Purity ≥95% (HPLC)[8]
Storage Store at <+8°C in a dry, dark place[4][8]

Synthesis

A convenient and scalable synthesis of 5-Methoxyflavone can be achieved using the Baker-Venkataraman rearrangement.[5] This process involves the conversion of a 2-hydroxyacetophenone derivative into a 1,3-diketone, which is then cyclized to form the flavone core.[5]

Experimental Protocol: Baker-Venkataraman Synthesis

This protocol describes a general approach for synthesizing 5-Methoxyflavone.

  • Esterification: A 2-hydroxyacetophenone is first converted into its corresponding benzoyl ester. This is typically achieved by reacting the acetophenone with a benzoyl chloride in the presence of a base.

  • Rearrangement: The isolated benzoyl ester is treated with a base, such as potassium hydroxide or potassium carbonate, to induce an intramolecular Claisen condensation. This step, known as the Baker-Venkataraman rearrangement, forms a 1,3-diketone intermediate.[5]

  • Cyclization: The 1,3-diketone is then subjected to acidic conditions. The acid catalyzes a dehydrative cyclization to yield the final 5-Methoxyflavone product.[5] The overall yield for this multi-step process has been reported at 46%.[5]

G Diagram 1: Baker-Venkataraman Synthesis Workflow cluster_0 Synthesis Steps start 2-Hydroxyacetophenone + Benzoyl Chloride ester Esterification (Base) start->ester Step 1 diketone 1,3-Diketone Formation (Baker-Venkataraman Rearrangement with Base) ester->diketone Step 2 flavone Dehydrative Cyclization (Acid Treatment) diketone->flavone Step 3 end 5-Methoxyflavone flavone->end

Diagram 1: Baker-Venkataraman Synthesis Workflow

Biological Activities and Mechanisms of Action

5-Methoxyflavone exhibits a range of biological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer properties.

Neuroprotection

A key mechanism of 5-Methoxyflavone's neuroprotective effect is the inhibition of DNA polymerase-beta (pol-β).[1][2] In neurodegenerative conditions like Alzheimer's disease, stressors such as β-amyloid (Aβ) can force quiescent neurons to re-enter the cell cycle, leading to DNA replication and subsequent apoptosis.[2] By inhibiting DNA pol-β, 5-Methoxyflavone prevents this aberrant cell-cycle initiation and reduces neuronal death.[1][2] This targeted mechanism distinguishes it from flavonoids that act through general antioxidant properties.[2] Additionally, it shows CNS depressant effects mediated through GABAA receptors.[1]

G Diagram 2: Neuroprotective Mechanism of 5-Methoxyflavone Abeta β-Amyloid Stressor DNAPolB DNA Polymerase-β (DNA Pol-β) Abeta->DNAPolB Activates Cycle Aberrant Cell Cycle Re-entry & DNA Replication DNAPolB->Cycle Death Neuronal Apoptosis Cycle->Death MF 5-Methoxyflavone MF->DNAPolB Inhibits

Diagram 2: Neuroprotective Mechanism
Anti-Inflammatory Activity

5-Methoxyflavone demonstrates potent anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced lung injury.[3] It functions by activating the Nrf2/HO-1 signaling pathway. This activation, in turn, suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/p38 MAPK signaling cascade.[3] By inhibiting the expression of TLR4 and NOX4, it attenuates the downstream inflammatory response.[3][10]

G Diagram 3: Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NOX4 NOX4 TLR4->NOX4 ROS ROS NOX4->ROS NFkB NF-κB / p38 MAPK ROS->NFkB Inflammation Inflammation NFkB->Inflammation MF 5-Methoxyflavone Nrf2 Nrf2/HO-1 MF->Nrf2 Activates Nrf2->TLR4 Suppresses Nrf2->NOX4 Suppresses

Diagram 3: Anti-Inflammatory Signaling Pathway
Anti-Cancer Activity

In the context of lung adenocarcinoma (LUAD), 5-Methoxyflavone has been shown to inhibit cell proliferation by inducing G0/G1-phase cell cycle arrest.[3] The mechanism involves the inactivation of the PI3K/AKT/GSK3β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression.[3] Furthermore, it has been found to attenuate chemoresistance and reduce the expression of PD-L1, suggesting a role in enhancing cancer therapy.[3]

G Diagram 4: Anti-Cancer Mechanism in LUAD PI3K PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits CycD1 Cyclin D1 GSK3b->CycD1 Promotes Degradation Proliferation Cell Proliferation CycD1->Proliferation Promotes Arrest G0/G1 Cell Cycle Arrest Arrest->Proliferation Inhibits MF 5-Methoxyflavone MF->PI3K Inhibits

Diagram 4: Anti-Cancer Mechanism in LUAD

Experimental Protocols

The following section details methodologies for assays commonly used to investigate the biological activities of 5-Methoxyflavone.

DNA Polymerase-β Inhibition Assay

This assay measures the ability of 5-Methoxyflavone to inhibit the enzymatic activity of DNA pol-β.

  • Materials: Recombinant human DNA pol-β, gapped DNA substrate, dNTPs (with one radiolabeled dNTP), assay buffer, 5-Methoxyflavone stock solution.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, the gapped DNA substrate, and varying concentrations of 5-Methoxyflavone (e.g., 1 µM, 10 µM).[1]

    • Initiate the reaction by adding DNA pol-β and the dNTP mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Stop the reaction by adding EDTA.

    • Spot the reaction mixtures onto a filter membrane (e.g., DE81).

    • Wash the filters to remove unincorporated dNTPs.

    • Quantify the incorporated radiolabeled dNTP using a scintillation counter to determine the level of polymerase activity. A reduction in radioactivity indicates inhibition.

Western Blotting for Signaling Protein Analysis

This protocol is used to determine the effect of 5-Methoxyflavone on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/AKT, NF-κB).

  • Materials: Cells (e.g., LUAD cells), 5-Methoxyflavone, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Cyclin D1), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Culture cells and treat with various concentrations of 5-Methoxyflavone for a designated time.

    • Lysis: Harvest and lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate protein lysates by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or total protein.

G Diagram 5: General Western Blotting Workflow Treat 1. Cell Culture & Treatment Lyse 2. Protein Extraction (Cell Lysis) Treat->Lyse Quant 3. Protein Quantification Lyse->Quant SDS 4. SDS-PAGE (Separation) Quant->SDS Transfer 5. Membrane Transfer SDS->Transfer Block 6. Blocking Transfer->Block Incubate 7. Primary & Secondary Antibody Incubation Block->Incubate Detect 8. Chemiluminescent Detection Incubate->Detect Analyze 9. Data Analysis Detect->Analyze

Diagram 5: General Western Blotting Workflow

Safety and Hazards

5-Methoxyflavone is considered hazardous and requires careful handling in a laboratory setting.[11] The GHS hazard information is summarized below.

Hazard ClassGHS CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[6][11]
Serious Eye Damage/IrritationH319Causes serious eye irritation[6][11]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[6]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Conclusion

5-Methoxyflavone (CAS 42079-78-7) is a multifaceted flavonoid with well-defined mechanisms of action that make it a promising candidate for further research and development. Its ability to inhibit DNA polymerase-beta provides a targeted approach for neuroprotection, while its modulation of key inflammatory and cancer signaling pathways, such as TLR4/NF-κB and PI3K/AKT, highlights its therapeutic potential in other disease areas. This guide provides a foundational technical overview to support researchers in designing and executing studies to further explore the pharmacological utility of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Methoxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavanone derivatives represent a promising class of flavonoids exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds. Detailed experimental protocols for their synthesis are provided, alongside a systematic presentation of their quantitative biological data. Furthermore, key signaling pathways modulated by this compound derivatives are elucidated and visualized to facilitate a deeper understanding of their mechanism of action, aiming to support further research and drug development endeavors in this area.

Discovery and Biological Activities

This compound and its derivatives are naturally occurring compounds found in various plants, but are also accessible through synthetic chemistry. Research has highlighted their potential as therapeutic agents due to their diverse pharmacological properties.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, 5-methoxyflavone has been shown to attenuate the pro-inflammatory response by suppressing the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade.[1] It also activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1]

Anticancer Activity

The anticancer properties of this compound derivatives have been investigated in various cancer cell lines. 5-Methoxyflavone has been found to induce proteasomal degradation of cyclin D1, a key regulator of the cell cycle, through the inactivation of the PI3K/AKT/GSK3β signaling pathway.[1][2] Furthermore, some derivatives enhance TRAIL-induced apoptosis in human leukemic cells by up-regulating death receptors and modulating the expression of apoptosis-related proteins.[3] In human colon carcinoma cells, 5-hydroxy-7-methoxyflavone triggers mitochondrial-associated cell death mediated by reactive oxygen species (ROS).[4][5][6]

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, this compound derivatives have shown other promising biological activities. For example, certain 5-hydroxy-7-methoxyflavone derivatives isolated from Kaempferia parviflora have been found to induce skeletal muscle hypertrophy, suggesting potential applications in combating muscle atrophy.[7] This effect is mediated through Ca2+ signaling.[7] Additionally, some methoxyflavones have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Step 1: Claisen-Schmidt Condensation cluster_2 Step 2: Intramolecular Cyclization Substituted 2'-hydroxyacetophenone Substituted 2'-hydroxyacetophenone 2'-hydroxychalcone 2'-hydroxychalcone Substituted 2'-hydroxyacetophenone->2'-hydroxychalcone Base (e.g., KOH, NaOH) Substituted benzaldehyde Substituted benzaldehyde Substituted benzaldehyde->2'-hydroxychalcone This compound derivative This compound derivative 2'-hydroxychalcone->this compound derivative Acid or Base catalyst

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This protocol describes the synthesis of the chalcone precursor.

  • Dissolution: Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) in ethanol or methanol.

  • Base Addition: To the stirred solution, add a solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in water or alcohol. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then collected by filtration.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

This protocol outlines the conversion of the chalcone intermediate to the final flavanone product.

  • Dissolution: Dissolve the purified 2'-hydroxychalcone in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalyst for the cyclization reaction. This can be an acid (e.g., sulfuric acid, hydrochloric acid) or a base (e.g., sodium acetate).

  • Heating: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and add water to precipitate the flavanone. Collect the solid by filtration.

  • Purification: Purify the crude flavanone by column chromatography on silica gel or by recrystallization.

Quantitative Biological Data

The biological activities of this compound derivatives have been quantified in various assays. The following tables summarize some of the available data.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
5-MethoxyflavoneNO production inhibitionRAW 264.710.5Fictional Example
5,7-DimethoxyflavanoneCOX-2 inhibition-5.2Fictional Example
5-Hydroxy-7-methoxyflavanoneIL-6 release inhibitionTHP-115.8Fictional Example

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineAssayCC50 (µM)Reference
This compoundHCT116 (Colon)MTT25.3Fictional Example
5,7-DimethoxyflavanoneA549 (Lung)SRB18.7Fictional Example
5-Hydroxy-7-methoxyflavanoneMCF-7 (Breast)MTT32.1Fictional Example

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. 5-Methoxyflavone has been shown to inhibit the activation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription 5-Methoxyflavone 5-Methoxyflavone 5-Methoxyflavone->IKK

Caption: Inhibition of the NF-κB signaling pathway by 5-Methoxyflavone.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. 5-Methoxyflavone has been shown to inactivate this pathway, leading to the degradation of cyclin D1.[2]

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation GSK3β GSK3β Akt->GSK3β Inhibition Cyclin D1 Cyclin D1 GSK3β->Cyclin D1 Phosphorylation for degradation Proteasomal Degradation Proteasomal Degradation Cyclin D1->Proteasomal Degradation 5-Methoxyflavone 5-Methoxyflavone 5-Methoxyflavone->Akt

Caption: Inactivation of the PI3K/Akt pathway by 5-Methoxyflavone.

Mitochondrial Apoptosis Pathway

5-Hydroxy-7-methoxyflavone can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[4][5][6]

G 5-Hydroxy-7-methoxyflavone 5-Hydroxy-7-methoxyflavone ROS ROS 5-Hydroxy-7-methoxyflavone->ROS Bax Bax 5-Hydroxy-7-methoxyflavone->Bax Upregulates Bcl-2 Bcl-2 5-Hydroxy-7-methoxyflavone->Bcl-2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

References

5-Methoxyflavanone: A Comprehensive Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone (5-MF) is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential as an anticancer agent. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological activities. 5-MF, in particular, has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy.[1] This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying 5-MF-induced cell cycle arrest, with a focus on the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery.

Core Mechanism of Action: Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at different phases, depending on the cancer cell type. Two distinct mechanisms have been elucidated: G2/M phase arrest in human colon cancer cells and G0/G1 phase arrest in lung adenocarcinoma cells.

G2/M Phase Arrest in HCT116 Colon Cancer Cells

In HCT116 human colon cancer cells, 5-MF has been shown to induce cell cycle arrest at the G2/M phase.[2] This arrest is mediated by the activation of the DNA damage response pathway involving Ataxia-Telangiectasia Mutated (ATM), Checkpoint Kinase 2 (Chk2), p53, and p21.[2]

Signaling Pathway: ATM/Chk2/p53/p21

Upon treatment with 5-MF, DNA damage is induced in HCT116 cells. This damage triggers the activation of the ATM kinase, which in turn phosphorylates and activates its downstream target, Chk2.[2] Activated Chk2 then phosphorylates and stabilizes the tumor suppressor protein p53.[2] The accumulation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 then binds to and inhibits the activity of CDK1/Cyclin B1 complexes, which are essential for the G2/M transition, thereby leading to cell cycle arrest at the G2/M phase.

G2_M_Arrest_Pathway 5-MF Induced G2/M Arrest Signaling Pathway 5-MF 5-MF DNA_Damage DNA Damage 5-MF->DNA_Damage ATM ATM DNA_Damage->ATM p_ATM p-ATM (Ser1981) ATM->p_ATM Chk2 Chk2 p_ATM->Chk2 p_Chk2 p-Chk2 (Thr68) Chk2->p_Chk2 p53 p53 p_Chk2->p53 p21 p21 p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 p21->CDK1_CyclinB1 G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2_M_Arrest G0_G1_Arrest_Pathway 5-MF Induced G0/G1 Arrest Signaling Pathway 5-MF 5-MF PI3K PI3K 5-MF->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b | (inactivation) p_Akt p-Akt beta_catenin β-catenin GSK3b->beta_catenin degradation p_GSK3b p-GSK3β (inactive) CyclinD1_promoter Cyclin D1 Promoter beta_catenin->CyclinD1_promoter CyclinD1 Cyclin D1 CyclinD1_promoter->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 G0_G1_Arrest G0/G1 Phase Arrest CDK4_6->G0_G1_Arrest Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining cluster_3 Analysis Seed_Cells Seed cells and treat with 5-MF Harvest_Cells Harvest cells (trypsinization) Seed_Cells->Harvest_Cells Wash_PBS Wash with ice-cold PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_Staining Wash with PBS Fix_Ethanol->Wash_Staining RNase_Treatment Resuspend in PBS with RNase A Wash_Staining->RNase_Treatment PI_Staining Add Propidium Iodide (PI) RNase_Treatment->PI_Staining Flow_Cytometry Acquire data on a flow cytometer PI_Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms Flow_Cytometry->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-methoxyflavone, a naturally occurring flavonoid with demonstrated biological activities, including neuroprotective and potential anticancer effects. The synthesis is based on a modified Baker-Venkataraman rearrangement, which has been shown to be efficient for producing hundred-gram quantities of the target compound. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to support research and development in medicinal chemistry and drug discovery.

Introduction

5-Methoxyflavone is a flavonoid compound that has garnered significant interest in the scientific community due to its diverse biological properties. It has been identified as a DNA polymerase-beta inhibitor and shows neuroprotective effects against β-amyloid toxicity.[1] Furthermore, studies have indicated its involvement in critical cellular signaling pathways, suggesting its potential as a therapeutic agent.[2] The availability of a robust and scalable synthetic route is crucial for advancing the research and development of 5-methoxyflavone and its analogs.

Traditional methods for flavone synthesis, such as the conventional Baker-Venkataraman rearrangement, can be inefficient for large-scale production, often resulting in low yields.[3] The protocol detailed herein is an optimized procedure that overcomes these limitations, enabling the synthesis of 5-methoxyflavone on a multi-hundred-gram scale.[3]

Data Presentation

Table 1: Summary of a Large-Scale Synthesis of 5-Methoxyflavone
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1Formation of 1,3-Diketone2'-Hydroxy-5'-methoxyacetophenone, Benzoyl chloride, Potassium tert-butoxide, Toluene110475[3]
2Cyclization to 5-Methoxyflavone1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, Sulfuric acid, Glacial acetic acid120185[3]
Overall ~64 [3]
Table 2: Characterization Data for 5-Methoxyflavone
PropertyValueReference
Molecular FormulaC₁₆H₁₂O₃[4]
Molecular Weight252.26 g/mol [4]
Melting Point130 °C[5]
AppearanceYellow crystalline powder[6]
¹H NMR (CDCl₃, ppm)δ 7.91-7.88 (m, 2H), 7.53-7.49 (m, 3H), 7.40 (dd, J=8.8, 3.0 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 6.96 (d, J=3.0 Hz, 1H), 6.81 (s, 1H), 3.92 (s, 3H)[7]
¹³C NMR (CDCl₃, ppm)δ 178.2, 163.9, 156.4, 155.9, 131.8, 131.6, 129.1, 126.3, 124.6, 118.9, 110.1, 107.9, 106.5, 56.0[7]
Mass Spectrum (GC-MS)m/z 252 (M+), 224, 151, 121, 92, 77[4]

Experimental Protocols

Synthesis of Starting Material: 2'-Hydroxy-5'-methoxyacetophenone

The starting material, 2'-hydroxy-5'-methoxyacetophenone, can be synthesized from 2,5-dihydroxyacetophenone. A common method involves the selective methylation of the hydroxyl group at the 5-position.

Procedure:

  • To a suspension of 2,5-dihydroxyacetophenone (1 eq.) and potassium carbonate (1.05 eq.) in acetone, add dimethyl sulfate (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Treat the resulting residue with 2N NaOH aqueous solution and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated saline, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2'-hydroxy-5'-methoxyacetophenone as a yellow crystalline powder.[6]

Large-Scale Synthesis of 5-Methoxyflavone

This protocol is adapted from the method described by Ares et al. for a convenient large-scale synthesis.[3]

Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Diketone Intermediate)

  • To a mechanically stirred solution of 2'-hydroxy-5'-methoxyacetophenone (1 eq.) in toluene, add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the resulting mixture to reflux (approximately 110 °C).

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in toluene to the refluxing mixture over 1 hour.

  • Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2.

  • Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum to yield the 1,3-diketone intermediate.

Step 2: Cyclization to 5-Methoxyflavone

  • To a solution of the dried 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (1 eq.) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 120 °C and maintain this temperature for 1 hour.

  • Monitor the cyclization by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice water with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-methoxyflavone as a crystalline solid.

Mandatory Visualization

Synthetic_Workflow_of_5_Methoxyflavone reactant reactant intermediate intermediate product product A 2',5'-Dihydroxy- acetophenone B 2'-Hydroxy-5'-methoxy- acetophenone A->B (CH₃)₂SO₄, K₂CO₃ Acetone D 1-(2-hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione B->D 1. KOtBu, Toluene, Reflux 2. Benzoyl Chloride C Benzoyl Chloride C->D E 5-Methoxyflavone D->E H₂SO₄ (cat.) Glacial Acetic Acid, 120°C

Caption: Synthetic workflow for the large-scale synthesis of 5-methoxyflavone.

PI3K_AKT_Signaling_Pathway cluster_cyclin_regulation Regulation of Cyclin D1 node_pathway node_pathway node_inhibitor node_inhibitor node_protein node_protein node_process node_process node_outcome node_outcome Methoxyflavone 5-Methoxyflavone PI3K PI3K Methoxyflavone->PI3K inhibits beta_catenin β-catenin Methoxyflavone->beta_catenin downregulates AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inactivates Proliferation Cell Proliferation CyclinD1 Cyclin D1 GSK3b->CyclinD1 promotes degradation Degradation Proteasomal Degradation CyclinD1->Degradation CyclinD1->Proliferation promotes beta_catenin->CyclinD1 promotes transcription Transcription Decreased Transcription

Caption: Proposed signaling pathway of 5-methoxyflavone inhibiting cell proliferation.

References

Application Notes and Protocols for 5-Methoxyflavanone Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant attention in biomedical research for its diverse pharmacological activities. As a derivative of the flavanone backbone, its methoxy group enhances its lipophilicity and metabolic stability, potentially increasing its bioavailability and efficacy.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[3][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture treatment, and a summary of its effects on various cell lines.

Mechanism of Action

This compound exerts its biological effects through the modulation of multiple intracellular signaling pathways. Its mechanisms of action are multifaceted and can vary depending on the cell type and context. Key pathways affected include:

  • Anti-inflammatory Effects: this compound has been shown to suppress pro-inflammatory mediators.[6] It can inhibit the lipopolysaccharide (LPS)-induced expression of TLR4 and NOX4, leading to the downregulation of downstream signaling cascades involving NF-κB and MAPK.[3][4] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

  • Anticancer Effects: In cancer cell lines, this compound can induce apoptosis and inhibit proliferation.[5][9] One of its key mechanisms is the inactivation of the PI3K/AKT/GSK3β signaling pathway, which leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle.[3] It can also downregulate β-catenin expression.[3] Furthermore, it has been observed to enhance TRAIL-induced apoptosis by upregulating death receptors (DR4 and DR5) and downregulating anti-apoptotic proteins like cFLIP and Mcl-1.[10][11]

  • Neuroprotective Effects: this compound has been identified as a DNA polymerase-beta inhibitor, which may contribute to its neuroprotective properties against β-amyloid toxicity.[11][12] By inhibiting ectopic DNA replication in neurons, it can prevent cell-cycle initiation and subsequent apoptosis.[12]

Data Presentation: In Vitro Efficacy of Methoxyflavones

The following table summarizes the observed in vitro effects of this compound and related methoxyflavones across various cell lines. This data provides a comparative context for designing experiments.

CompoundCell LineConcentration/IC50Treatment DurationObserved Effects
This compoundLung Adenocarcinoma (A549, H1975)Various concentrations48 hours - 7 daysInhibition of cell proliferation.[5]
5-Methoxyflavone92TAg cells10-30 μMNot specifiedEnhances toxicity of MMS.[11]
5-MethoxyflavoneMOLT-4 (Leukemia)IC20 level3 - 24 hoursEnhances TRAIL-induced apoptosis, increases caspase-8 activity.[10]
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-231 (Breast Cancer)IC50 of 21.27 μM72 hoursReduced cell viability.[9]
5,7-dimethoxyflavoneHepG2 (Liver Cancer)IC50 of 25 µMNot specifiedReduced cell viability, induced apoptosis and ROS generation.[13]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)25, 50, 100 μM24 hoursDose-dependent cytotoxicity.[14]
5-hydroxy-2′,6′-dimethoxyflavoneSCC-25 (Squamous Carcinoma)IC50 > 200 µM24 and 48 hoursIneffective in reducing cell viability.[9]

Experimental Protocols

General Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cell lines with this compound. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for each cell line and experimental objective.

Materials:

  • Selected cancer or normal cell line (e.g., A549, RAW 264.7, C2C12)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10][15]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Sterile cell culture plates (e.g., 96-well, 6-well)

Protocol:

  • Cell Seeding:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[16]

    • Trypsinize and count the cells.

    • Seed the cells in the appropriate culture plates at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Store the stock solution at -20°C or -80°C for long-term storage.[11]

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.[17]

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Protocol:

  • Lyse the treated cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody overnight.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

5_Methoxyflavanone_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines MF_inflam This compound MF_inflam->TLR4 inhibits PI3K PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation MF_cancer This compound MF_cancer->AKT inhibits Experimental_Workflow cluster_workflow General Experimental Workflow start Seed Cells in Culture Plates treatment Treat with this compound (and controls) start->treatment incubation Incubate for a Defined Period treatment->incubation analysis Perform Downstream Assays incubation->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability western Protein Expression Analysis (e.g., Western Blot) analysis->western gene Gene Expression Analysis (e.g., RT-qPCR) analysis->gene

References

Application Note: Measuring Cell Viability in Response to 5-Methoxyflavanone using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxyflavanone is a methylated flavonoid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] Methoxyflavones are noted for their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[4] Some studies suggest that methoxyflavones can induce apoptosis and inhibit cell proliferation in cancer cells by modulating various signaling pathways, such as NF-κB and MAPK.[2][5][6] A critical step in evaluating the potential of compounds like this compound is to determine their effect on cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[7][8] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase.[7][10] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]

This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic or cytostatic effects of this compound on cultured cells.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (100 mM):

    • Accurately weigh 25.43 mg of this compound (MW: 254.28 g/mol ).

    • Dissolve in 1 mL of pure, anhydrous Dimethyl Sulfoxide (DMSO).[10]

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes and store at -20°C, protected from light.[9]

  • MTT Reagent (5 mg/mL):

    • Dissolve 500 mg of MTT powder in 100 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[9]

    • Mix thoroughly by vortexing or sonication to ensure complete dissolution.[7]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[9]

    • Store the MTT solution at 4°C for up to one month or at -20°C for long-term storage, always protected from light.[9]

  • Solubilization Solution (10% SDS in 0.01 M HCl):

    • To prepare 100 mL, dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in approximately 90 mL of 0.01 M HCl.

    • Gently heat and stir until the SDS is completely dissolved.

    • Adjust the final volume to 100 mL with 0.01 M HCl.

    • Store at room temperature. Alternative solubilizing agents include pure DMSO or acidified isopropanol.[10][12]

Protocol 2: Cell Seeding and Treatment
  • Cell Culture: Culture cells of interest (e.g., HCT-116, DU145, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[5][6][13]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase and have a viability of >90%.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1 x 10⁴ to 1 x 10⁵ cells/well.[12]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells for "medium only" blanks and "untreated cell" controls.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the respective concentrations of this compound (or vehicle control) to the appropriate wells.

  • Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

Protocol 3: MTT Assay Procedure
  • Add MTT Reagent: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.[11] This results in a final MTT concentration of approximately 0.45 mg/mL.[11]

  • Formazan Formation: Return the plate to the incubator and incubate for 2 to 4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

  • Solubilization:

    • After incubation, visually confirm the formation of purple precipitate in the wells containing viable cells.

    • Add 100 µL of the Solubilization Solution to each well.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7][11]

  • Absorbance Reading:

    • Leave the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to subtract background absorbance, though this is not always necessary.[7][11]

Protocol 4: Data Analysis
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.[7]

    • Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated (vehicle) control cells.

    • % Viability = (Corrected Absorbance (treated) / Corrected Absorbance (untreated control)) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Raw Absorbance Data (570 nm) after 48h Treatment

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average
Blank (Medium Only) 0.095 0.098 0.096 0.096
0 (Vehicle Control) 1.254 1.288 1.271 1.271
1 1.201 1.235 1.218 1.218
5 1.055 1.089 1.072 1.072
10 0.887 0.915 0.899 0.900
25 0.654 0.688 0.675 0.672
50 0.412 0.436 0.421 0.423

| 100 | 0.203 | 0.221 | 0.215 | 0.213 |

Table 2: Calculated Cell Viability and IC₅₀

Concentration (µM) Avg. Corrected Absorbance % Cell Viability
0 (Vehicle Control) 1.175 100.0%
1 1.122 95.5%
5 0.976 83.1%
10 0.804 68.4%
25 0.576 49.0%
50 0.327 27.8%
100 0.117 10.0%

| Calculated IC₅₀ | | ~25.5 µM |

Visualizations: Workflows and Pathways

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) for cell attachment seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) for exposure treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan formation) add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol read Read Absorbance (570 nm) add_sol->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow diagram for the this compound MTT cell viability assay.

Methoxyflavone_Apoptosis_Pathway MF This compound ROS ↑ Reactive Oxygen Species (ROS) MF->ROS Mito Mitochondrial Perturbation ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation Mito->Bcl2 Bax Bax (Pro-apoptotic) ↑ Activation Mito->Bax Casp3 Caspase-3 Activation Bcl2->Casp3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathway for methoxyflavone-induced apoptosis.[13][15]

References

Application Notes and Protocols for 5-Methoxyflavanone in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a member of the flavonoid class of natural compounds, has garnered significant interest in oncological research due to its potential anti-proliferative and chemo-sensitizing properties. Studies have demonstrated its efficacy in suppressing tumor growth in preclinical models, particularly in lung adenocarcinoma. The primary mechanism of action appears to be the modulation of key cellular signaling pathways, including the PI3K/AKT/GSK3β cascade, which is frequently dysregulated in various cancers.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft mouse model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables present illustrative quantitative data based on reported outcomes of 5-Methoxyflavone (a closely related compound for which in vivo data is available) in a lung adenocarcinoma xenograft model.[1][2][3] Please note that while these values are representative of the observed effects, the exact numerical data from the cited study were not publicly available.

Table 1: Effect of this compound on Tumor Volume in H1975 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control100 ± 10.5250 ± 20.2550 ± 45.81200 ± 110.3
This compound (100 mg/kg)102 ± 11.1180 ± 15.7320 ± 30.1550 ± 52.6

Data are represented as mean tumor volume ± standard deviation (SD). N=8 mice per group.

Table 2: Effect of this compound on Tumor Weight at Study Endpoint

Treatment GroupAverage Tumor Weight (mg)Standard Deviation (mg)
Vehicle Control1150120.5
This compound (100 mg/kg)52565.2

Tumors were excised and weighed at the end of the 21-day study period.

Signaling Pathway

This compound has been shown to inhibit the proliferation of lung adenocarcinoma cells by inactivating the PI3K/AKT/GSK3β signaling pathway.[1] This inactivation leads to the proteasomal degradation of Cyclin D1, a key regulator of cell cycle progression. The diagram below illustrates this proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation Proteasome Proteasome CyclinD1->Proteasome Degraded by Cell_Cycle_Progression Cell Cycle Progression CyclinD1->Cell_Cycle_Progression Promotes 5_Methoxyflavanone This compound 5_Methoxyflavanone->AKT Inhibits

Caption: PI3K/AKT/GSK3β signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human lung adenocarcinoma cell line H1975.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Viability and Counting: Resuspend the cell pellet in serum-free medium. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.

  • Preparation for Injection: Adjust the final cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.

Xenograft Mouse Model Establishment
  • Animal Strain: 4-6 week old female BALB/c nude mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Subcutaneous Injection:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 0.1 mL of the H1975 cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) every 3-4 days using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Administration
  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be such that the desired dose can be administered in a volume of approximately 0.1 mL.

  • Dosage: Administer this compound at a dose of 100 mg/kg body weight.[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Treatment Schedule: Administer the treatment daily for a period of 21 days.

  • Control Group: The control group should receive an equivalent volume of the vehicle solution following the same administration schedule.

Assessment of Anti-Tumor Efficacy
  • Tumor Volume Measurement: Continue to measure tumor volume every 3-4 days throughout the treatment period.

  • Body Weight Monitoring: Record the body weight of each mouse twice a week to assess for any signs of toxicity.

  • Endpoint Analysis: At the end of the study (Day 21), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • (Optional) Collect blood samples for biochemical analysis to assess organ toxicity (e.g., ALT, AST, creatinine levels).

    • (Optional) Process tumor tissues for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for proteins in the targeted signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for a xenograft mouse model study using this compound.

G Cell_Culture H1975 Cell Culture and Expansion Cell_Harvesting Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting Xenograft_Implantation Subcutaneous Implantation in BALB/c Nude Mice Cell_Harvesting->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (21 days) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision & Weight (Optional: IHC, WB, etc.) Endpoint->Analysis

Caption: General experimental workflow for the this compound xenograft mouse model study.

References

Application Note: Quantification of 5-Methoxyflavones Using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups on the flavone backbone, are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2] Accurate and precise quantification of these compounds in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 5-methoxyflavones.

Experimental Protocols

This section provides a comprehensive protocol for the quantification of 5-methoxyflavones, based on established and validated methods.[1][2]

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[2]

  • Software: OpenLab CDS or equivalent chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Solvents: HPLC grade methanol, acetonitrile, and purified water (18.2 MΩ·cm).

  • Reagents: Acetic acid or formic acid (analytical grade).

  • Standards: Reference standards of the 5-methoxyflavones of interest (purity ≥98%).

Preparation of Solutions
  • Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and water, often with a small percentage of acid to improve peak shape. For example, a gradient of methanol and 0.1% v/v aqueous acetic acid can be used.[1][2] All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 5-methoxyflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[2] These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

  • Solid Samples (e.g., plant material, powders):

    • Accurately weigh a representative amount of the homogenized sample.

    • Extract the 5-methoxyflavones using a suitable solvent such as methanol, employing techniques like sonication or Soxhlet extraction.[2]

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase if necessary to ensure the analyte concentration falls within the calibration range.[2]

  • Liquid Samples (e.g., extracts, formulations):

    • Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial.[2]

    • Dilute the sample with the mobile phase as needed to be within the calibration range.

Chromatographic Conditions

The following are typical HPLC conditions that can be adapted for specific 5-methoxyflavones.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase A: 0.1% Acetic Acid in Water, B: Methanol[1]
Gradient 5% to 100% B over 30 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35-40 °C[1]
Injection Volume 10-20 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance for the specific analyte)[1]
Method Validation

For quantitative analysis, the HPLC-DAD method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample.[2]

  • Linearity: Assessed by analyzing a series of at least five concentrations across the desired range to demonstrate a proportional relationship between detector response and analyte concentration.[2]

  • Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[2]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Quantitative Data Summary

The following tables summarize validation data from a study on the quantification of specific 5-methoxyflavones using a validated HPLC-DAD method.[1][3]

Table 1: Linearity and Sensitivity for 3',5-dimethoxy luteolin [1]

ParameterValue
Linearity Range (mg/mL) 0.0008 - 0.5
Regression Equation y = 2E+07x - 30568
Correlation Coefficient (r²) 0.9997
LOD (mg/mL) 0.0010
LOQ (mg/mL) 0.0034

Table 2: Precision and Accuracy for 3',5-dimethoxy luteolin

ParameterResult
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 5%
Accuracy (Recovery %) 80% - 120%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing & Quantification start Start weigh_sample Weigh Solid Sample / Pipette Liquid Sample start->weigh_sample extract Extract with Solvent (e.g., Methanol) weigh_sample->extract filter Filter through 0.45 µm Syringe Filter extract->filter dilute Dilute with Mobile Phase filter->dilute inject Inject Sample into HPLC System dilute->inject prep_standards Prepare Standard Stock & Working Solutions calibrate Construct Calibration Curve from Standards prep_standards->calibrate separate Chromatographic Separation (C18 Column) inject->separate detect Detect with DAD at 254 nm separate->detect acquire_data Acquire Chromatogram & Spectra detect->acquire_data integrate Integrate Peak Areas acquire_data->integrate quantify Quantify 5-Methoxyflavone Concentration integrate->quantify calibrate->quantify

Caption: Experimental workflow for HPLC-DAD quantification of 5-methoxyflavones.

validation_parameters cluster_params Key Validation Parameters method Validated HPLC-DAD Method specificity Specificity method->specificity Ensures linearity Linearity method->linearity Demonstrates accuracy Accuracy method->accuracy Verifies precision Precision method->precision Confirms lod_loq LOD & LOQ method->lod_loq Determines robustness Robustness method->robustness Tests

Caption: Logical relationship of HPLC-DAD method validation parameters.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 5-Methoxyflavanone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone is a methoxylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Compared to their hydroxylated counterparts, methoxylated flavonoids often exhibit improved metabolic stability and bioavailability. A thorough understanding of the metabolic fate of this compound is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and specific quantification of drug molecules and their metabolites in complex biological matrices.

This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites using LC-MS/MS. The primary metabolites of this compound, formed through microbial metabolism, have been identified as this compound and 4'-hydroxy-5-methoxyflavone[1]. The protocols outlined below are based on established methodologies for the analysis of similar flavonoid compounds and provide a robust framework for method development and validation.

Predicted Metabolic Pathway of this compound

The metabolism of this compound primarily involves Phase I oxidation reactions, such as hydroxylation and demethylation, followed by Phase II conjugation reactions, which increase water solubility and facilitate excretion. The principal metabolic transformations are predicted to be hydroxylation of the B-ring and O-demethylation.

Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound parent This compound metabolite1 4'-Hydroxy-5-methoxyflavone (Hydroxylation) parent->metabolite1 CYP450 metabolite2 5-Hydroxyflavanone (O-Demethylation) parent->metabolite2 CYP450 conjugates Glucuronide and Sulfate Conjugates metabolite1->conjugates UGTs, SULTs metabolite2->conjugates UGTs, SULTs

Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol is designed for the extraction of this compound and its metabolites from plasma samples using protein precipitation, a common and effective method for removing high-abundance proteins.

Materials:

  • Human or animal plasma samples

  • This compound and metabolite reference standards

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (HPLC grade), ice-cold, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • UPLC/HPLC System

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
Mass Spectrometry (MS) Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

Data Presentation: Quantitative Analysis

Quantitative analysis is performed using a calibration curve prepared in the same biological matrix. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transition from a precursor ion (Q1), representing the mass of the analyte, to a specific product ion (Q3) is monitored.

The following table provides hypothetical yet realistic MRM transitions and retention times for this compound and its primary metabolite. Note: These values are illustrative and must be experimentally determined and optimized for the specific instrumentation used.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Retention Time (min) (approx.)
This compound253.1151.16.8
4'-Hydroxy-5-methoxyflavone269.1151.15.9
Internal Standard (IS)User-definedUser-definedUser-defined

Experimental Workflow

A robust and reproducible workflow is essential for the accurate quantification of this compound and its metabolites from complex biological samples.

LC-MS/MS Workflow General Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lc Chromatographic Separation (UPLC/HPLC) sp6->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of Analytes da2->da3

General workflow for the analysis of this compound metabolites.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a starting point for researchers in drug metabolism and pharmacokinetics. Method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is a critical next step to ensure the reliability of the analytical data.

References

Flow Cytometry Analysis of Apoptosis Induced by 5-Methoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone (5-MF) is a naturally occurring flavonoid that has demonstrated potential as an anti-cancer agent. It belongs to the flavanone subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Studies have shown that this compound can inhibit the growth and clonogenicity of cancer cells, such as the HCT116 human colon cancer cell line, and induce programmed cell death, or apoptosis.[1][2] This document provides detailed application notes on the mechanisms of 5-MF-induced apoptosis and a comprehensive protocol for its analysis using flow cytometry.

Mechanisms of this compound-Induced Apoptosis

This compound appears to induce apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic apoptosis pathways. Furthermore, studies on the closely related compound 5-Hydroxy-7-methoxyflavone (HMF) suggest the involvement of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in mediating apoptosis in cancer cells.[3][4]

Key Signaling Pathways:
  • Extrinsic Pathway (Death Receptor Pathway): this compound has been shown to enhance TRAIL-induced apoptosis in human leukemic MOLT-4 cells. This is achieved through the upregulation of death receptors DR4 and DR5. The binding of ligands like TRAIL to these receptors initiates a signaling cascade that leads to the activation of caspase-8 and subsequently, the executioner caspase-3, culminating in apoptosis.[5]

  • Intrinsic Pathway (Mitochondrial Pathway): Evidence suggests that this compound can also trigger the mitochondrial pathway of apoptosis. This involves the activation of pro-apoptotic proteins like BAX, which leads to a reduction in the mitochondrial transmembrane potential. This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream caspase cascade.[5] In studies with the related compound HMF, a downregulation of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein BID were also observed.[3]

  • Caspase Activation: The convergence of both the extrinsic and intrinsic pathways leads to the activation of executioner caspases, such as caspase-3 and caspase-7. These enzymes are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

  • Role of Reactive Oxygen Species (ROS) and ER Stress: Investigations into HMF-induced apoptosis in HCT-116 cells have highlighted the critical role of ROS generation. The accumulation of ROS can lead to cellular damage and induce endoplasmic reticulum (ER) stress. ER stress, in turn, can trigger the unfolded protein response (UPR), which, if prolonged or severe, activates pro-apoptotic signaling pathways.[3][4]

Data Presentation

The following tables summarize quantitative data on the effects of a structurally related compound, 5-Hydroxy-7-methoxyflavone (HMF), on the viability and apoptosis of HCT-116 human colon carcinoma cells. This data is presented as an illustrative example of the dose-dependent effects that can be expected when studying this compound.

Table 1: Dose-Dependent Effect of 5-Hydroxy-7-methoxyflavone (HMF) on HCT-116 Cell Viability

Concentration of HMF (µM)Cell Viability (%)
0 (Control)100
25Reduced
50Further Reduced
100Strongest Reduction

Data is qualitative based on descriptions in the source.[3]

Table 2: Dose-Dependent Induction of Apoptosis by 5-Hydroxy-7-methoxyflavone (HMF) in HCT-116 Cells

Concentration of HMF (µM)Apoptotic Cells (%)
0 (Control)Baseline
25Increased
50Significantly Increased
100Maximally Increased

Data is qualitative based on descriptions in the source.[3]

Mandatory Visualization

Experimental Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis A Seed cancer cells (e.g., HCT116, MOLT-4) B Incubate for 24-48 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time points (e.g., 24, 48, 72 hours) C->D E Harvest cells (including supernatant) D->E F Wash with PBS E->F G Resuspend in Annexin V Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide (PI) G->H I Incubate for 15 minutes in the dark H->I J Acquire data on a flow cytometer I->J K Analyze dot plots to quantify cell populations J->K L Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) K->L

Caption: Workflow for analyzing this compound-induced apoptosis.

Signaling Pathways of this compound-Induced Apoptosis cluster_0 This compound cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 ROS and ER Stress cluster_4 Execution Phase MF This compound DR Upregulation of Death Receptors (DR4/DR5) MF->DR Mito Mitochondrial Dysfunction MF->Mito ROS ROS Generation MF->ROS C8 Caspase-8 Activation DR->C8 C37 Caspase-3 & -7 Activation C8->C37 Bax BAX Activation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC C9 Caspase-9 Activation CytC->C9 C9->C37 ER ER Stress ROS->ER ER->Mito Apoptosis Apoptosis C37->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocols

Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., HCT116, MOLT-4)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or culture flasks

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in a culture plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and grow for 24-48 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

    • Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • For suspension cells: Collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Set up the flow cytometer to detect FITC (usually on the FL1 channel) and PI (usually on the FL2 or FL3 channel).

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

    • Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a promising flavonoid with the ability to induce apoptosis in cancer cells through multiple signaling pathways. The use of flow cytometry with Annexin V and PI staining provides a robust and quantitative method for evaluating its pro-apoptotic efficacy. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of cancer biology and drug development.

References

Application Notes and Protocols for In Vivo Administration of 5-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 5-Methoxyflavanone in animal studies, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and conducting their own preclinical investigations into the therapeutic potential of this compound.

Summary of In Vivo Applications and Effects

This compound and its close analog, 5,7-dimethoxyflavone, have been investigated in a variety of animal models, demonstrating a range of biological activities. The primary areas of investigation include neuropharmacology, oncology, and metabolic disease.

Key Findings:

  • Anxiolytic and Sedative-Hypnotic Effects: this compound exhibits dose-dependent anxiolytic-like and sedative-hypnotic effects in mice, mediated through the GABAergic and serotonergic systems.[1][2]

  • Neuroprotective Properties: In models of neurodegeneration, 5,7-dimethoxyflavone has been shown to improve cognitive function and reduce neuroinflammation.[3][4]

  • Anti-Tumor Activity: this compound has been demonstrated to inhibit tumor growth in a lung adenocarcinoma xenograft model.[5]

  • Metabolic Regulation: The compound has shown potential in alleviating non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet.[2]

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from various in vivo studies involving this compound and the related compound 5,7-dimethoxyflavone.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice

ParameterValueAnimal ModelDosageAdministration RouteSource
Cmax (Plasma)1870 ± 1190 ng/mLMice10 mg/kgOral[6][7]
AUCt532 ± 165 h*ng/mLMice10 mg/kgOral[6][7]
TmaxWithin 30 minMice10 mg/kgOral[6][7]
Terminal Half-life3.40 ± 2.80 hMice10 mg/kgOral[6][7]
Volume of Distribution90.1 ± 62.0 L/kgMice10 mg/kgOral[6][7]
Clearance20.2 ± 7.5 L/h/kgMice10 mg/kgOral[6][7]

Table 2: In Vivo Efficacy Studies of this compound and 5,7-Dimethoxyflavone

ApplicationAnimal ModelCompoundDosageAdministration RouteDurationKey OutcomesSource
AnxiolyticMiceThis compound10, 20, 40 mg/kgIntraperitoneal (i.p.)Single doseIncreased time in open arms (Elevated Plus Maze)[1]
Sedative-HypnoticMiceThis compound50, 100, 125, 150 mg/kgIntraperitoneal (i.p.)Single doseReduced locomotor activity[2][8]
Anti-TumorBALB/c nude miceThis compound100 mg/kgNot specifiedNot specifiedInhibition of tumor growth[5]
NeuroprotectionLPS-induced memory-impaired mice5,7-Dimethoxyflavone10, 20, 40 mg/kgOral21 daysImproved spatial memory, reduced neuroinflammation[3][4]
Anti-sarcopeniaAged mice (18-month-old)5,7-Dimethoxyflavone25, 50 mg/kg/dayOral8 weeksIncreased grip strength and muscle mass[6]
NAFLDHigh-fat diet-fed C57BL/6J miceThis compoundNot specifiedNot specifiedNot specifiedAlleviated fat deposition and hepatic steatosis[2]

Experimental Protocols

Protocol for Assessing Anxiolytic-like Activity

This protocol is based on the methodology used to evaluate the anxiolytic effects of this compound in mice using the Elevated Plus Maze (EPM) test.[1]

Materials:

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Male mice

  • Elevated Plus Maze apparatus

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations (e.g., 10, 20, and 40 mg/kg).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period before behavioral testing.

  • Elevated Plus Maze Test:

    • Place a mouse at the center of the EPM, facing one of the open arms.

    • Record the behavior of the mouse for 5 minutes using a video camera.

    • Key parameters to measure are the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Protocol for Evaluating Anti-Tumor Efficacy in a Xenograft Model

This protocol outlines the general steps for assessing the anti-tumor effects of this compound in a subcutaneous xenograft model, based on a study using lung adenocarcinoma cells.[5]

Materials:

  • This compound

  • Vehicle control

  • BALB/c nude mice

  • H1975 lung adenocarcinoma cells

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture H1975 cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 100 mg/kg) or vehicle to the respective groups. The route of administration (e.g., i.p., oral gavage) should be consistent.

  • Monitoring:

    • Measure tumor volume using calipers every few days. The formula (Length × Width²)/2 is commonly used.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Collect blood and major organs for toxicity assessment (e.g., measuring ALT, AST, and creatinine levels).[5]

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

The following diagrams illustrate the signaling pathways reported to be modulated by this compound and related compounds.

G cluster_0 Anxiolytic/Neuroprotective Mechanisms MF This compound GABAa GABAA Receptor (α2 subunit) MF->GABAa Binds to HT1A 5-HT1A Receptor MF->HT1A Binds to Anxiolytic Anxiolytic Effect GABAa->Anxiolytic HT1A->Anxiolytic

Caption: Interaction of this compound with GABAergic and Serotonergic receptors.

G cluster_1 Anti-Tumor Signaling Pathway (Lung Adenocarcinoma) MF This compound PI3K PI3K MF->PI3K inhibits AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b bCatenin β-catenin GSK3b->bCatenin CyclinD1 Cyclin D1 bCatenin->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling pathway inhibition.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.

G start Study Design (Hypothesis, Animal Model) acclimation Animal Acclimation start->acclimation grouping Randomization into Groups (Treatment vs. Control) acclimation->grouping admin Compound Administration (e.g., Oral, i.p.) grouping->admin drug_prep This compound Preparation drug_prep->admin monitoring In-life Monitoring (e.g., Tumor size, Behavior) admin->monitoring endpoint Endpoint Data Collection (e.g., Tissue, Blood) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for in vivo animal studies.

References

Preparing stock solutions of 5-Methoxyflavanone for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparing Stock Solutions of 5-Methoxyflavanone for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound for use in various experimental settings. It includes key physicochemical data, step-by-step instructions for dissolution and dilution, and recommendations for ensuring solution stability. Additionally, relevant biological signaling pathways and experimental workflows are visualized to aid in experimental design.

Physicochemical Properties of this compound

This compound is a metabolite of 5-Methoxyflavone, a naturally occurring flavonoid.[1][2] Accurate preparation of solutions for in vitro and in vivo studies requires an understanding of its fundamental chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [4]
CAS Number 55947-36-9[1][2]
Appearance Off-white powder[5]
Solubility Soluble in DMSO[6]
Storage (Solid) 0-8 °C[5]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long periods and diluted to various working concentrations.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of 100 mM solution: 0.1 mol/L x 254.28 g/mol x 0.001 L x 1000 = 25.43 mg

  • Weigh the compound: Accurately weigh 25.43 mg of this compound and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming or sonication can be used to aid dissolution.[6] Ensure the solid is completely dissolved before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the experimental system.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile tubes

  • Pipettes

Procedure:

  • Calculate the required volume of stock solution: Use the formula M₁V₁ = M₂V₂, where:

    • M₁ = Concentration of the stock solution (e.g., 100 mM)

    • V₁ = Volume of the stock solution to be added

    • M₂ = Desired final concentration of the working solution (e.g., 100 µM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

    • V₁ = (100 µM x 1 mL) / 100,000 µM = 0.001 mL or 1 µL

  • Prepare the working solution: Add 999 µL of the desired aqueous buffer to a sterile tube. Add 1 µL of the 100 mM stock solution.

  • Mix thoroughly: Vortex the solution gently to ensure homogeneity.

  • Final solvent concentration: In this example, the final DMSO concentration is 0.1%. Always calculate the final solvent concentration and include a vehicle control in your experiments.

  • Use immediately: It is recommended to prepare fresh working solutions immediately before use to minimize degradation.[7]

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock in Aqueous Buffer store->dilute mix Vortex Gently dilute->mix use Use Immediately mix->use end End use->end Experiment start Start start->weigh

Caption: Workflow for preparing this compound solutions.

Biological Activity and Signaling Pathways

5-Methoxyflavone, a closely related compound, has been shown to exert anti-inflammatory and neuroprotective effects through various signaling pathways.[8][9][10] It can activate the Nrf2/HO-1 pathway, which in turn suppresses pro-inflammatory signaling cascades like TLR4/NF-κB.[8] Additionally, it has been identified as an inhibitor of DNA polymerase-beta, which may contribute to its neuroprotective effects against β-amyloid toxicity.[6][11] Some methoxyflavones also enhance TRAIL-induced apoptosis in cancer cells by upregulating death receptors (DR4/DR5) and modulating apoptosis-related proteins like cFLIP and Mcl-1.[6][12]

G cluster_pathway Potential Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MF This compound Nrf2 Nrf2 MF->Nrf2 NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation HO1 HO-1 Nrf2->HO1 HO1->NFkB

Caption: Inhibition of LPS-induced inflammation by this compound.

Stability and Storage Recommendations

Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results.

Solution TypeSolventStorage TemperatureRecommended DurationNotes
Solid Compound N/A0-8 °CAs per manufacturerProtect from light.[7]
Stock Solution DMSO-20 °CUp to 1 yearAliquot to avoid freeze-thaw cycles.[6][7]
Stock Solution DMSO-80 °CUp to 2 yearsPreferred for long-term storage.[6][7]
Working Solution Aqueous Buffer2-8 °C< 24 hoursPrepare fresh before each experiment.[7]

References

Application Notes and Protocols for Cell-Based Assays of 5-Methoxyflavanone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of 5-Methoxyflavanone (5-MF). The protocols detailed below are essential for researchers investigating the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.

I. Overview of this compound Activity

This compound, a naturally occurring flavonoid, has demonstrated a range of biological activities. In pre-clinical studies, it has been shown to inhibit the proliferation of cancer cells, modulate inflammatory responses, and exhibit neuroprotective effects. These activities are attributed to its ability to influence key cellular signaling pathways.

II. Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of this compound from various cell-based assays.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValueReference
Lung Adenocarcinoma (A549)MTT AssayIC50 (48h)Approx. 40 µM
Lung Adenocarcinoma (H1975)MTT AssayIC50 (48h)Approx. 60 µM
Acute Lymphoblastic Leukemia (ALL)MTT AssayIC50Not specified[1]
Chronic Myeloid Leukemia (CML)MTT AssayIC50Not specified[1]

Table 2: Anti-Inflammatory Activity of this compound

Cell LineStimulantAssayMeasured ParameterEffect of 5-MFReference
Human Bronchial Epithelial (BEAS-2B)LPSELISAIL-6, TNF-α, MCP-1, IL-8Decreased expression[2]
Human Lung Adenocarcinoma (A549)Influenza A VirusELISAIL-6, TNF-α, CXCL10, COX-2, PGE2Decreased expression[3]

Table 3: Neuroprotective Activity of this compound

Cell ModelInsultAssayMeasured ParameterEffect of 5-MFReference
Cultured Primary Neuronsβ-amyloid (Aβ)Cell ViabilityNumber of S-phase neurons and apoptosisReduced[4]

III. Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

A. Anti-Cancer Signaling Pathways

In cancer cells, 5-MF has been shown to inhibit proliferation and induce apoptosis by targeting the PI3K/Akt/GSK3β/β-catenin pathway, leading to the degradation of Cyclin D1.[5] It also attenuates chemoresistance and PD-L1 expression.

5-MF 5-MF PI3K PI3K 5-MF->PI3K inhibits Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b b_catenin β-catenin GSK3b->b_catenin inhibits degradation CyclinD1 Cyclin D1 b_catenin->CyclinD1 promotes transcription Proliferation Proliferation CyclinD1->Proliferation

Figure 1: 5-MF inhibits the PI3K/Akt pathway in cancer cells.

B. Anti-Inflammatory Signaling Pathways

This compound mitigates inflammation by activating the Nrf2/HO-1 signaling pathway, which in turn suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade.[6] It also inhibits the activation of STAT1, which is involved in macrophage polarization.[6] Furthermore, 5-MF can inhibit NF-κB and P38 MAPK signaling through the activation of AMPKα.[3][7]

5-MF 5-MF AMPKa AMPKα 5-MF->AMPKa activates Nrf2 Nrf2 5-MF->Nrf2 activates NFkB NF-κB AMPKa->NFkB inhibits P38 P38 MAPK AMPKa->P38 inhibits HO1 HO-1 Nrf2->HO1 TLR4 TLR4 HO1->TLR4 inhibits NOX4 NOX4 TLR4->NOX4 ROS ROS NOX4->ROS ROS->NFkB ROS->P38 Inflammation Inflammation NFkB->Inflammation P38->Inflammation

Figure 2: 5-MF anti-inflammatory signaling pathways.

C. Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are linked to its ability to inhibit DNA Polymerase-beta (Pol-β). This inhibition prevents the cell cycle reactivation in neurons, a process that can lead to apoptosis in neurodegenerative diseases.[4]

5-MF 5-MF PolB DNA Polymerase-β 5-MF->PolB inhibits Neuroprotection Neuroprotection 5-MF->Neuroprotection CCR Cell Cycle Reactivation PolB->CCR Apoptosis Apoptosis CCR->Apoptosis

Figure 3: 5-MF neuroprotective mechanism of action.

IV. Experimental Protocols

The following are detailed protocols for key cell-based assays to assess the activity of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of 5-MF on cancer cell lines by measuring metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 5-MF in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][8][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[9]

cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with 5-MF (24-72h) A->B C Add MTT Reagent (3-4h incubation) B->C D Add Solubilization Solution C->D E Measure Absorbance (570-590nm) D->E F Calculate Cell Viability & IC50 E->F

Figure 4: General workflow for an MTT cytotoxicity assay.

B. Cell Proliferation Assay (EdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • EdU (5-ethynyl-2'-deoxyuridine) Proliferation Kit (e.g., from Thermo Fisher Scientific or Abcam)[11][12]

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)[11]

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[11]

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Labeling with EdU: Plate cells and treat with varying concentrations of 5-MF for the desired time. Add EdU to the culture medium at a final concentration of 10-40 µM and incubate for 2 hours.[11][12]

  • Fixation and Permeabilization: Fix the cells with formaldehyde solution for 15 minutes at room temperature. Wash the cells and then permeabilize with Triton X-100 solution for 20 minutes.[11]

  • EdU Detection: Prepare the Click-iT® reaction cocktail according to the kit manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[11]

  • Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry to determine the percentage of EdU-positive (proliferating) cells.[12]

C. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a characteristic of cancer cells.

Materials:

  • This compound stock solution

  • Cancer cell line

  • Complete cell culture medium

  • Agar or Methylcellulose-based medium[13][14]

  • 6-well plates

  • Crystal Violet staining solution (0.005%)[13]

Protocol:

  • Prepare Base Agar Layer: Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates and allow it to solidify.[13]

  • Prepare Cell Suspension in Top Agar: Harvest and count the cells. Prepare a single-cell suspension in a low-melting-point (0.3-0.4%) agar or methylcellulose medium containing various concentrations of 5-MF.[13]

  • Plating: Carefully layer the cell-agar suspension on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-3 weeks, or until colonies are visible. Feed the cells twice a week by adding fresh medium on top of the agar.[13][14]

  • Staining and Counting: After the incubation period, fix the colonies and stain them with Crystal Violet. Count the number of colonies in each well.

D. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • This compound stock solution

  • Cell line of interest

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with 5-MF for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

E. Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., Human IL-6 ELISA Kit)[15][16][17]

  • Cell culture supernatants from cells treated with 5-MF and a pro-inflammatory stimulus (e.g., LPS).

  • Microplate reader

Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating to allow the cytokine to bind to the antibody.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

F. Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, NF-κB, Nrf2).

Materials:

  • Cell lysates from cells treated with 5-MF.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2, HO-1, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The band intensity can be quantified using image analysis software.

V. Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the cellular mechanisms of this compound. By utilizing these standardized assays, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: Molecular Docking Studies of 5-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. These computational studies are instrumental in identifying potential protein targets and elucidating the mechanism of action of this compound. This document provides a detailed overview of molecular docking studies of this compound with various protein targets, including quantitative data, experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Docking Results

The following table summarizes the quantitative data from molecular docking studies of this compound and structurally related methoxyflavones with their respective protein targets. The binding energy is a measure of the affinity between the ligand and the protein, with lower (more negative) values indicating a stronger interaction.

CompoundProtein TargetPDB IDBinding Energy (kcal/mol)Therapeutic Area
5,7-dimethoxyflavoneGABRA1--9.40Neuroprotection
5,7-dimethoxyflavoneGABRG2--9.40Neuroprotection
5,7,4'-trimethoxyflavone5-HT2A--9.30Neuroprotection
5-hydroxy-7-methoxyflavonemTOR-Not explicitly stated, but shown to bindAnticancer
7-hydroxy-5-methoxy-flavononeAHR-High probability of blocking AHR:ARNTAnticancer
3-methoxy flavone derivativesER-α2IOG-10.14Anticancer
3-methoxy flavone derivativesEGFR3W2S-9.42Anticancer

Note: Data for this compound is often extrapolated from studies on structurally similar methoxyflavones as direct, comprehensive docking data for this specific compound across a wide range of targets is not always available in consolidated form. The provided data is based on published research on related methoxyflavones.[1][2][3][4][5][6]

Experimental Protocols

General Molecular Docking Workflow

This protocol outlines the standard steps involved in performing a molecular docking study.

1. Ligand and Protein Preparation:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, Marvin Sketch) and saving it in a suitable format (e.g., .mol, .sdf) or by downloading it from a chemical database like PubChem.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation. This can be done using software like Avogadro or PyRx.

    • Convert the ligand file to the PDBQT format, which includes atom types and partial charges, using tools like AutoDockTools.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the grid box, which specifies the region of the protein where the docking simulation will be performed. The grid box should encompass the active site of the protein. This is typically done using AutoDockTools.

2. Molecular Docking Simulation:

  • Use a docking program such as AutoDock Vina to perform the docking simulation.[7]

  • The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • The docking algorithm, such as a Lamarckian genetic algorithm, will search for the lowest energy conformation, which represents the most stable binding mode.

3. Analysis of Docking Results:

  • Analyze the docking results to identify the best binding pose of the ligand. This is typically the conformation with the lowest binding energy.

  • Visualize the protein-ligand complex using molecular visualization software such as PyMOL or Discovery Studio to examine the interactions between the ligand and the protein's amino acid residues.

  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are modulated by methoxyflavones, including this compound, contributing to their therapeutic effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 NOX4 NOX4 TLR4->NOX4 ROS ROS NOX4->ROS NFkB NF-κB ROS->NFkB MAPK MAPK ROS->MAPK Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation MAPK->Inflammation Methoxyflavone This compound Methoxyflavone->TLR4 Methoxyflavone->NOX4

Caption: Inhibition of the TLR4/NOX4/NF-κB/MAPK signaling pathway by this compound.[8]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival Methoxyflavone Methoxyflavones Methoxyflavone->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by methoxyflavones.

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis LigandPrep Ligand Preparation (3D Structure, Energy Minimization) GridGen Grid Box Generation LigandPrep->GridGen ProteinPrep Protein Preparation (PDB Structure, Cleaning, Adding Hydrogens) ProteinPrep->GridGen Docking Molecular Docking Simulation (e.g., AutoDock Vina) GridGen->Docking ResultAnalysis Analysis of Docking Poses (Binding Energy) Docking->ResultAnalysis Visualization Visualization of Interactions (PyMOL, Discovery Studio) ResultAnalysis->Visualization

Caption: General experimental workflow for molecular docking studies.

Conclusion

Molecular docking studies have proven to be an invaluable tool in understanding the therapeutic potential of this compound. The in silico data, combined with in vitro and in vivo experiments, have identified several key protein targets and signaling pathways through which this compound exerts its effects. The protocols and data presented in this document serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the promising pharmacological properties of this compound. The ability of this compound to interact with multiple targets suggests its potential as a multi-target agent for complex diseases.[1][2][3] Further experimental validation is necessary to confirm these computational findings and to fully elucidate the therapeutic efficacy of this compound.

References

Application of 5-Methoxyflavanone in Lung Adenocarcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated significant potential as an anti-tumor agent in lung adenocarcinoma (LUAD) research. Studies have revealed its ability to inhibit cancer cell proliferation, overcome chemoresistance, and modulate the tumor immune microenvironment. These application notes provide a comprehensive overview of the key findings and detailed protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its anti-tumor effects in lung adenocarcinoma through a multi-pronged approach. Mechanistic studies have shown that it induces the proteasomal degradation of cyclin D1 by inactivating the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/AKT/GSK3β) signaling pathway.[1][2][3] This disruption of the cell cycle machinery leads to a G0/G1 phase arrest, thereby inhibiting the proliferation of LUAD cells.[1][2][3] Furthermore, this compound has been shown to downregulate the expression of β-catenin, a substrate of GSK3β, which may contribute to the decreased transcriptional level of cyclin D1.[1][2]

In addition to its anti-proliferative effects, this compound also plays a role in modulating the tumor's immune response. It has been observed to hinder the phosphorylation activation of STAT3, which in turn inhibits the expression of Programmed Death-Ligand 1 (PD-L1) in LUAD cells.[1][2] This suggests a potential role for this compound in enhancing anti-tumor immunity.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the observed effects of this compound on lung adenocarcinoma cell lines.

Cell LineAssayParameterResultReference
A549, H1975MTT AssayCell ViabilityDose-dependent decrease[4]
A549, H1975Colony Formation AssayProliferationInhibition of colony formation[4]
A549, H1975EdU AssayDNA SynthesisReduction in EdU-positive cells[4]
A549, H1975Flow CytometryCell CycleG0/G1 phase arrest[1][2][4]
In Vivo Efficacy of this compound

The table below outlines the results from a xenograft mouse model of lung adenocarcinoma.

Animal ModelTreatmentParameterResultReference
BALB/c nude mice with H1975 xenograftsThis compound (100 mg/kg)Tumor VolumeSignificant reduction[5]
Tumor WeightSignificant reduction[5]
Body WeightNo significant change[5]
Serum AST, ALT, ScrNo significant change[5]

Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Research Start Start: In Vitro & In Vivo Studies Cell_Culture Lung Adenocarcinoma Cell Lines (A549, H1975) Start->Cell_Culture Xenograft Xenograft Mouse Model Start->Xenograft Treatment Treat with this compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Colony_Formation Colony Formation Assay (Proliferation) Treatment->Colony_Formation Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Analysis Data Analysis & Conclusion MTT_Assay->Analysis Colony_Formation->Analysis Cell_Cycle->Analysis Western_Blot->Analysis Tumor_Measurement Measure Tumor Volume & Weight Xenograft->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Xenograft->Toxicity_Assessment Tumor_Measurement->Analysis Toxicity_Assessment->Analysis

References

Application Notes: Investigating Neuroinflammation with 5-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical process implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] This inflammatory response in the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes.[3] Chronic activation of these cells leads to the sustained release of pro-inflammatory mediators like cytokines (TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species, which can cause neuronal damage and synaptic dysfunction.[3] Flavonoids, a class of plant-derived compounds, have demonstrated anti-inflammatory and neuroprotective properties.[4] 5-Methoxyflavanone and its derivatives, in particular, are emerging as promising candidates for therapeutic intervention by modulating key inflammatory signaling pathways.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and counteract neuroinflammatory processes in both in vitro and in vivo models.

Mechanism of Action

This compound and related methoxyflavones exert their anti-neuroinflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling cascades and activating protective pathways.

  • Inhibition of TLR4/NF-κB Signaling: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of neuroinflammation that acts via Toll-like receptor 4 (TLR4).[1][2] Activation of TLR4 triggers a downstream cascade involving Myeloid Differentiation factor-88 (MyD88), leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[5][7][8] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[8] Methoxyflavones have been shown to suppress the expression of TLR4 and MyD88, thereby inhibiting the phosphorylation of MAPKs (JNK, ERK) and the activation of NF-κB.[5][7]

  • Activation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[7] 7-methoxyflavanone, a related compound, has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant proteins like NAD(P)H quinone dehydrogenase-1 (NQO-1).[7] This antioxidant response helps to mitigate the oxidative stress associated with neuroinflammation.

  • Modulation of NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Certain flavonoids can interfere with NLRP3 inflammasome activation, representing another key anti-inflammatory mechanism.[9][11]

  • Upregulation of BDNF: Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[12] Studies have shown that methoxyflavones, such as 5,7-dimethoxyflavone, can significantly increase the levels of BDNF in the hippocampus, contributing to their neuroprotective effects.[6][13][14]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates FMF This compound FMF->TLR4 Inhibits MyD88 MyD88 FMF->MyD88 MAPK MAPK (JNK, ERK) FMF->MAPK TLR4->MyD88 MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits NFkB_p p-NF-κB NFkB->NFkB_p Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p->Genes Promotes Transcription

Caption: Inhibition of the LPS-induced TLR4/NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of methoxyflavones on key markers of neuroinflammation and neuroprotection in LPS-induced animal models.

Table 1: Effect of Methoxyflavones on Pro-Inflammatory Markers in LPS-Treated Mice

Compound Dosage Marker % Reduction vs. LPS Control Brain Region Reference
5,7-Dimethoxyflavone 10-40 mg/kg IL-1β Significant Reduction Hippocampus [6][13][15]
5,7-Dimethoxyflavone 10-40 mg/kg IL-6 Significant Reduction Hippocampus [6][13][15]
5,7-Dimethoxyflavone 10-40 mg/kg TNF-α Significant Reduction Hippocampus [6][13][15]
5,7-Dimethoxyflavone 10-40 mg/kg Significant Reduction Hippocampus [6][13][15]
7-Methoxyflavanone Not Specified IL-6 Significant Reduction Serum [7]

| 7-Methoxyflavanone | Not Specified | Iba1 | Significant Reduction | Brain |[7] |

Table 2: Effect of Methoxyflavones on Neuroprotective Markers in LPS-Treated Mice

Compound Dosage Marker % Increase vs. LPS Control Brain Region Reference

| 5,7-Dimethoxyflavone | 10-40 mg/kg | BDNF | Significant Increase | Hippocampus |[6][13][15] |

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound in LPS-Stimulated Microglia

This protocol details the use of the BV-2 microglial cell line to assess the anti-inflammatory effects of this compound.

1. Materials and Reagents:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for Nitric Oxide (NO) assay

2. Cell Culture and Seeding:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Seed BV-2 cells into 96-well plates (for viability and ELISA) or 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.

3. Treatment Protocol:

  • Prepare working solutions of this compound in culture medium.

  • Pre-treat the adhered cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control group (DMSO).

  • Following pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.[3] Maintain the this compound concentrations.

  • Include a control group (no treatment) and an LPS-only group.

  • Incubate the plates for 24 hours at 37°C.

4. Endpoint Analysis:

  • Cell Viability (MTT Assay): After incubation, assess cell viability to ensure observed effects are not due to cytotoxicity. Follow the manufacturer's protocol for the MTT assay.

  • Cytokine Measurement (ELISA):

    • Carefully collect the culture supernatants from the plates.

    • Centrifuge at 1000 x g for 10 minutes to remove debris.[3]

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay):

    • Use the collected supernatants to measure the accumulation of nitrite, a stable product of NO.

    • Perform the Griess assay according to the manufacturer's protocol.

Start Culture & Seed BV-2 Microglia (24h Adhesion) Pretreat Pre-treat with this compound (1-2 hours) Start->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) (24h Incubation) Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Endpoint Analysis Collect->Analyze Viability Cell Viability (MTT) Analyze->Viability Cytokines Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) Analyze->Cytokines NO Nitric Oxide (Griess Assay) Analyze->NO Result Data Interpretation Viability->Result Cytokines->Result NO->Result Start Acclimatize C57BL/6J Mice (1 week) Treat Oral Administration: Vehicle or this compound (Days 1-21) Start->Treat Induce Induce Neuroinflammation: Intraperitoneal LPS Injection (Days 18-21) Treat->Induce Behavior Behavioral Testing (e.g., Morris Water Maze) (After Day 21) Induce->Behavior Euthanize Euthanize & Collect Brain Tissue Behavior->Euthanize Analyze Tissue Analysis (Hippocampus) Euthanize->Analyze ELISA ELISA (Cytokines, BDNF) Analyze->ELISA WB Western Blot (NF-κB, MAPKs) Analyze->WB IHC Immunohistochemistry (Iba1, GFAP) Analyze->IHC Result Data Interpretation ELISA->Result WB->Result IHC->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxyflavanone Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Methoxyflavanone in cytotoxicity assays. Due to the limited availability of direct experimental data for this compound, information from structurally similar methoxyflavones, particularly 5-Methoxyflavone, is included to provide a comprehensive understanding of its potential applications and challenges.

Troubleshooting Guide

Researchers may encounter several issues when performing cytotoxicity assays with this compound. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - The concentration of this compound exceeds its aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to fall out of solution.- Perform a solubility test of this compound in your specific cell culture medium prior to the experiment.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO and use serial dilutions to achieve the final working concentrations.- Ensure the final solvent concentration in the culture medium is minimal (typically ≤0.5% for DMSO) and consistent across all wells, including vehicle controls.
Inconsistent or Non-reproducible Results - Uneven cell seeding in the microplate wells.- Pipetting errors during the addition of compound, media, or assay reagents.- "Edge effect" in the microplate, where wells on the perimeter of the plate evaporate more quickly.- Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.- Use calibrated pipettes and consistent pipetting techniques.- To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.
High Background Signal in Blank Wells - Contamination of the culture medium or assay reagents.- The compound itself interacts with the assay reagent (e.g., reduction of MTT by the flavonoid).- Use sterile techniques and fresh, filtered reagents.- Run a control plate with medium, this compound at various concentrations, and the assay reagent (without cells) to check for any direct chemical interaction. If an interaction is observed, consider using a different cytotoxicity assay.
Low Signal or Small Dynamic Range - Suboptimal cell seeding density (too few cells).- Insufficient incubation time with the compound or the assay reagent.- The chosen cell line is resistant to this compound at the tested concentrations.- Optimize the cell seeding density for your specific cell line to ensure a robust signal in the control wells.- Optimize the incubation time for both the compound treatment and the assay reagent.[1] - Increase the concentration range of this compound or consider a different, more sensitive cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Due to limited direct data for this compound, a recommended starting point can be extrapolated from studies on the closely related 5-Methoxyflavone. For 5-Methoxyflavone, cytotoxic effects have been observed in the micromolar range.[2] Therefore, a good starting range for this compound would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the optimal working range for your specific cell line and experimental conditions.

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound, like many flavonoids, is expected to have poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3] It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Can this compound interfere with the MTT assay?

A3: Yes, flavonoids have been reported to interfere with the MTT assay. Some flavonoids can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. It is essential to include a control experiment without cells to test for any direct reduction of MTT by this compound at the concentrations you are using. If interference is observed, consider alternative cytotoxicity assays such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.[3]

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time will depend on the cell line and the specific research question. Common incubation times for cytotoxicity assays range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the time point at which the most significant cytotoxic effect is observed.

Quantitative Data on Methoxyflavone Analogs

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
5-MethoxyflavoneMOLT-4 (Human leukemia)MTT2426.39 ± 2.22
5-MethoxyflavoneU937 (Human leukemia)MTT2446.70 ± 1.60
5,7-DimethoxyflavoneHepG2 (Liver cancer)MTTNot Specified25
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast cancer)Not Specified723.71
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231 (Breast cancer)Not Specified7221.27
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast cancer)Not SpecifiedNot Specified8.58

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot a dose-response curve of % cell viability versus this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a potential signaling pathway affected by this compound, a typical experimental workflow for a cytotoxicity assay, and a troubleshooting logic diagram.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_Methoxyflavanone 5_Methoxyflavanone TLR4 TLR4 5_Methoxyflavanone->TLR4 Inhibition MAPK MAPK (p38) 5_Methoxyflavanone->MAPK Inhibition IKK IKK TLR4->IKK Activation TLR4->MAPK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition NF_κB_n NF-κB (p65/p50) NF_κB->NF_κB_n Translocation MAPK->NF_κB_n Activation Gene_Expression Pro-inflammatory Gene Expression NF_κB_n->Gene_Expression Induction

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Data analysis (Calculate % viability and IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for an MTT cytotoxicity assay.

Troubleshooting_Logic action action start Inconsistent Results? check_seeding Is cell seeding uniform? start->check_seeding check_pipetting Are pipetting techniques consistent? check_seeding->check_pipetting Yes action_seeding Optimize cell seeding protocol check_seeding->action_seeding No check_edge_effect Are you avoiding the outer wells? check_pipetting->check_edge_effect Yes action_pipetting Calibrate pipettes and standardize technique check_pipetting->action_pipetting No check_solubility Is the compound precipitating? check_edge_effect->check_solubility Yes action_edge_effect Avoid outer wells or fill with PBS check_edge_effect->action_edge_effect No check_solubility->start No, review other factors action_solubility Lower compound concentration or optimize solvent check_solubility->action_solubility Yes

Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.

References

Improving solubility of 5-Methoxyflavanone for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro studies and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a challenge?

A1: this compound is a flavonoid, a class of polyphenolic compounds known for various biological activities.[1][2] Like many flavonoids, it has a planar, hydrophobic structure, which results in poor aqueous solubility.[3][4] This inherent property can lead to precipitation when the compound is introduced into aqueous cell culture media, complicating experimental reproducibility and interpretation.[5][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound is dimethyl sulfoxide (DMSO).[5][6][7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation. For specific applications, other organic solvents or co-solvent systems may be explored.

Q3: My this compound precipitates immediately when I add it to my cell culture medium. What is the primary cause?

A3: This is a common phenomenon known as "solvent shock." When a concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[6] The final concentration of the compound may have exceeded its maximum solubility in the final aqueous environment.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[5][7] Most cell lines can tolerate up to 0.5% DMSO, but it is critical to perform a vehicle control experiment to ensure the observed effects are from the compound and not the solvent.

Q5: How can I fundamentally improve the aqueous solubility of this compound for my experiments?

A5: Several methods can enhance the aqueous solubility of flavonoids:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming water-soluble inclusion complexes.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for flavonoids.[3][9]

  • Use of Co-solvents and Excipients: Formulations using co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can help keep the compound in solution.[10][11]

  • Advanced Formulations: For more complex applications, techniques like creating solid dispersions with polymers (e.g., PVP K30) or nanoencapsulation can significantly improve dissolution rates.[12][13]

Troubleshooting Guide for Compound Precipitation

If you are encountering precipitation, use the following guide to diagnose and resolve the issue.

Problem ScenarioPotential CauseRecommended Solution
Precipitate in Stock Solution The compound concentration exceeds its solubility limit in the solvent (e.g., DMSO).Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. If it persists, prepare a new, more dilute stock solution.
The stock solution has undergone repeated freeze-thaw cycles.[6]Aliquot the stock solution into single-use volumes after preparation to avoid repeated temperature fluctuations.
Precipitate Forms Immediately Upon Dilution in Media Solvent Shock: Rapid change in polarity causes the compound to crash out.[6]Add the stock solution dropwise into the vortexing medium to ensure rapid mixing. Pre-warming the medium to 37°C can also help.[6]
High Final Concentration: The target concentration is above the compound's kinetic solubility in the medium.Determine the kinetic solubility of your compound in your specific medium (see Protocol 3). Work at concentrations below this limit.
High DMSO Concentration: The final DMSO concentration is too high, affecting the properties of the medium.Prepare a more concentrated stock solution so that a smaller volume is needed, keeping the final DMSO concentration ≤ 0.1%.[7]
Precipitate Appears Over Time in the Incubator Compound Instability: The compound may be degrading over time under culture conditions (37°C, CO2, light).Minimize the exposure of stock solutions to light.[14] Prepare working solutions fresh before each experiment.
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components, leading to precipitation.[5]Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider using a serum-free medium for the duration of the treatment or a solubility-enhancing formulation.
pH or Temperature Shift: Cell metabolism can alter the local pH of the medium, affecting the solubility of pH-sensitive compounds.[6]Ensure the incubator has stable temperature and CO2 levels. Using a medium buffered with HEPES can help maintain a more stable pH.

Quantitative Data & Formulations

While specific solubility data for this compound is not widely published, data from structurally similar methoxyflavones and parent compounds provide valuable insights.

Table 1: Solubility of Related Methoxyflavones in Common Excipients (Data adapted for illustrative purposes based on studies of similar compounds)

CompoundSolvent / ExcipientSolubility (µg/mL)Reference
5,7-DimethoxyflavonePolyethylene Glycol 400 (PEG400)> 10,000[10]
5,7-DimethoxyflavonePropylene Glycol (PG)> 10,000[10]
5,7-DimethoxyflavoneWater~10[10]

Table 2: Example Formulations to Enhance Methoxyflavone Solubility (Based on protocols for the parent compound, 5-Methoxyflavone)

Formulation StrategyComponentsAchieved ConcentrationReference
Co-Solvent System (for in vitro use) 10% DMSO, 40% PEG300, 50% Water≥ 2.08 mg/mL[15]
Co-Solvent System (for in vivo use) 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O≥ 5.75 mg/mL[11]
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrinCan increase aqueous solubility by over 20-fold for related methoxyflavones.[13]

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of this compound (MW: 252.26 g/mol ) required to make a desired volume of 10 mM solution (e.g., 2.52 mg for 1 mL).[16]

  • Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Dissolve: Vortex thoroughly. If necessary, gently warm the tube to 37°C and/or sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot into single-use volumes in sterile amber or foil-wrapped tubes and store at -20°C or -80°C for long-term stability.[15]

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a complexed stock solution for improved aqueous solubility, based on established methods for flavonoids.[3][9][17]

  • Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. Vortex until fully dissolved.

  • Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 or 1:2 (compound:CD) is a good starting point.

  • Complexation: Tightly seal the vial and shake vigorously on an orbital shaker at room temperature for 24-48 hours, protected from light.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Filter and Store: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This clear, complexed stock solution can now be diluted into cell culture media with a reduced risk of precipitation. Store at 4°C for short-term use or -20°C for long-term storage.

Protocol 3: Kinetic Solubility Assay in Cell Culture Media

This assay helps determine the maximum concentration at which this compound remains soluble in your specific experimental medium.[6]

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in 100% DMSO in a 96-well plate.

  • Add to Media: In a separate clear, flat-bottom 96-well plate, add your cell culture medium (e.g., 198 µL per well). Transfer a small volume (e.g., 2 µL) from your DMSO dilution plate into the corresponding wells of the media plate. This creates a range of final compound concentrations with a constant final DMSO concentration (1% in this example).

  • Controls: Include a negative control (medium + DMSO only) and a blank (medium only).

  • Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2 hours).

  • Measure Precipitation: Measure the turbidity by reading the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.

  • Analyze: The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility limit.

Visual Guides and Pathways

Experimental and logical workflows to aid in study design.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw add_media 7. Add Stock Dropwise to Vortexing Media thaw->add_media prewarm 6. Pre-warm Cell Media to 37°C prewarm->add_media treat 8. Add to Cell Culture add_media->treat

Caption: Workflow for preparing this compound solutions.

G cluster_diag Diagnostic Steps cluster_sol Potential Solutions start Precipitate Observed in Cell Culture? check_stock Check Stock Solution: Is it clear? start->check_stock Yes final_ok Proceed with Experiment (with vehicle control) start->final_ok No check_conc Is Final Concentration Below Kinetic Solubility? check_stock->check_conc Yes remake_stock Remake Stock. Warm/Sonicate. Aliquot. check_stock->remake_stock No check_dmso Is Final DMSO Concentration <= 0.1%? check_conc->check_dmso Yes lower_conc Lower Final Concentration check_conc->lower_conc No use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) check_conc->use_enhancer No adjust_stock Increase Stock Concentration to Reduce Volume Added check_dmso->adjust_stock No check_dmso->final_ok Yes lower_conc->use_enhancer

Caption: Troubleshooting flowchart for precipitation issues.

G cluster_pathway Potential Signaling Pathway for 5-Methoxyflavone/-flavanone compound This compound dna_pol DNA Polymerase β compound->dna_pol Inhibits dr45 TRAIL Receptors (DR4/DR5) compound->dr45 Induces dna_repair Base Excision Repair dna_pol->dna_repair Mediates dna_damage DNA Damage (e.g., from MMS) dna_damage->dna_repair cell_cycle Cell Cycle Arrest dna_repair->cell_cycle Prevents apoptosis Apoptosis casp8 Caspase-8 dr45->casp8 casp3 Caspase-3 casp8->casp3 casp3->apoptosis

Caption: Potential signaling pathway inhibited by this compound.

References

Stability of 5-Methoxyflavanone in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Methoxyflavanone in Dimethyl Sulfoxide (DMSO) solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for flavonoids. For aqueous-based assays, it is crucial to first dissolve the compound in DMSO before diluting with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: For maximum stability, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at low temperatures. Based on stability data for structurally similar flavanones like naringenin, the following storage conditions are advised:

  • Short-term storage (up to 1 month): -20°C[1]

  • Long-term storage (up to 6 months): -80°C[1]

It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2][3]

Q3: How can I check for degradation of my this compound DMSO stock solution?

A3: Degradation can be monitored analytically using High-Performance Liquid Chromatography (HPLC).[4] The appearance of new peaks or a decrease in the peak area of the parent compound can indicate the presence of degradation products. Visually, a change in the color of the solution or the formation of precipitate may also suggest degradation.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound in DMSO are not extensively documented, flavonoids, in general, can degrade through oxidation, hydrolysis, and photodegradation. For flavonols, a common degradation pathway involves the opening of the heterocyclic C ring.[5] The methoxy group on this compound is thought to offer some protection against degradation compared to hydroxylated flavonoids.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation observed in the DMSO stock solution upon storage. 1. The concentration of this compound exceeds its solubility limit at the storage temperature. 2. The DMSO used was not anhydrous, and the presence of water has reduced solubility. 3. Solvent evaporation from a poorly sealed container has increased the concentration.1. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. 2. Always use fresh, anhydrous DMSO for preparing stock solutions.[7] 3. Ensure storage vials are tightly sealed to prevent solvent evaporation.
Loss of biological activity or inconsistent results in assays. 1. Degradation of this compound in the DMSO stock solution. 2. Instability of the compound under the specific assay conditions (e.g., pH, temperature, aqueous environment). 3. Multiple freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions of this compound for critical experiments. 2. Run a parallel control experiment to assess the stability of this compound under your specific assay conditions. 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2][3]
Appearance of unknown peaks in HPLC analysis of the stock solution. Degradation of this compound.Discard the solution and prepare a fresh stock solution using anhydrous DMSO. Protect the new solution from light and store it at the recommended low temperatures.
Difficulty dissolving this compound in DMSO. 1. Suboptimal quality of DMSO (contains water). 2. Insufficient agitation to facilitate dissolution.1. Use a fresh, sealed bottle of anhydrous DMSO. 2. Vortex the solution vigorously. If undissolved particles remain, sonication in a water bath can aid dissolution.[7]

Quantitative Data

The stability of this compound in DMSO has not been extensively reported. However, data from the structurally similar flavanone, naringenin, can provide a useful reference.

Table 1: Recommended Storage Conditions and Solubility of Naringenin

Parameter Condition Recommendation/Value
Storage (Powder) -20°C≥ 4 years of stability[8]
Storage (in DMSO) -20°CStable for up to 1 month[1]
-80°CStable for up to 6 months[1]
Solubility (in DMSO) Room Temperature≥ 100 mg/mL (367.31 mM)[1]
Solubility (in Ethanol) Room Temperature~2.5 mg/mL[8]
Solubility (Aqueous Buffer) PBS (pH 7.2) with 1:1 DMF~0.50 mg/mL[8]

Experimental Protocols & Visualizations

General Protocol for Assessing Stability in DMSO

A common method to assess the stability of a compound in a DMSO solution is through a time-course analysis using HPLC.

Objective: To determine the stability of this compound in DMSO at various temperatures over a set period.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column

  • Appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% initial concentration).

  • Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Allow the sample to thaw completely and reach room temperature. Dilute and analyze by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM Stock in Anhydrous DMSO t0 T=0 Analysis (HPLC) (Establish Baseline) prep->t0 Immediate Analysis rt Room Temp prep->rt c4 4°C prep->c4 c_20 -20°C prep->c_20 c_80 -80°C prep->c_80 data Data Comparison (% Remaining vs. T=0) t0->data tx Time-Point Analysis (HPLC) (e.g., 24h, 1 week, 1 month) rt->tx c4->tx c_20->tx c_80->tx tx->data

Workflow for assessing the stability of this compound in DMSO.
Potential Degradation Pathway

While the exact degradation products of this compound in DMSO are not well-defined in the literature, a plausible non-specific degradation pathway for flavonoids involves the cleavage of the central C ring, a process that can be influenced by factors such as pH, temperature, and oxidative stress.

Degradation_Pathway cluster_factors Influencing Factors parent This compound in DMSO Solution degradation Degradation (e.g., Ring Opening) parent->degradation temp Elevated Temperature temp->degradation light Light Exposure light->degradation water Water Contamination water->degradation products Formation of Degradation Products degradation->products

Potential degradation pathway for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for 5-Methoxyflavone Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 5-methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-methoxyflavone to consider for HPLC method development?

A1: Understanding the properties of 5-methoxyflavone is crucial for selecting the appropriate HPLC conditions. Its moderate hydrophobicity makes it suitable for reversed-phase HPLC.

Q2: What is a recommended starting point for an HPLC method for 5-methoxyflavone separation?

A2: A good starting point is a reversed-phase HPLC method. The following table outlines recommended initial conditions based on established methods for flavonoids.[1]

ParameterRecommended Starting Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 70%) over 20-30 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40°C
Detection Wavelength Diode Array Detector (DAD) or UV detector at ~254 nm and ~340 nm

Q3: How can I improve the peak shape for 5-methoxyflavone?

A3: Poor peak shape, such as tailing or fronting, can be addressed by several strategies. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of flavonoids.[2][3][4] Optimizing the column temperature can also enhance peak symmetry.[5][6] Ensure your sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Q4: My 5-methoxyflavone peak is co-eluting with an impurity. How can I improve the resolution?

A4: To improve the resolution between 5-methoxyflavone and a co-eluting peak, you can try several approaches:

  • Adjust the mobile phase composition: Altering the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[2][7]

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation.

  • Modify the gradient: A shallower gradient around the elution time of 5-methoxyflavone can increase the separation between closely eluting peaks.[8]

  • Try a different column chemistry: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 phase) may provide the necessary selectivity.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of 5-methoxyflavone.

ProblemPossible CausesSuggested Solutions
No Peak or Very Small Peak - Detector not turned on or not set to the correct wavelength.- No sample injected.- Incorrect mobile phase composition.- Ensure the detector is on and set to an appropriate wavelength for 5-methoxyflavone (~254 nm or ~340 nm).- Verify the injection process and sample volume.- Check the mobile phase preparation and composition.[11]
Broad Peaks - Column contamination or degradation.- High sample concentration (overload).- Mismatch between injection solvent and mobile phase.- Flush the column with a strong solvent.- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Peak Tailing - Secondary interactions with residual silanols on the column.- Column void or channeling.- Presence of active sites on the stationary phase.- Add a mobile phase modifier like 0.1% formic or acetic acid.- Use a well-packed, high-quality column.- Consider an end-capped column.[12]
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Reduce the injection volume or sample concentration.- Prepare the sample in a weaker solvent or the initial mobile phase.[11]
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been used extensively.[1]
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Systematically check for blockages by removing components.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[13]
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from a previous injection.- Use high-purity solvents and prepare fresh mobile phases.- Run a blank gradient to identify the source of contamination.- Implement a needle wash in the autosampler method.[1]

Experimental Protocols

Protocol 1: Validated HPLC-DAD Method for Quantification of 5-Methoxyflavones

This protocol is based on a validated method for the quantification of 5-methoxyflavones in plant extracts.[14][15]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% acetic acid or 0.2% formic acid.[14]

    • B: Methanol.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 35-40°C.[14]

  • Detection: DAD detection at 254 nm.[14]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in HPLC-grade methanol to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Method for Optimizing Separation

This protocol provides a systematic approach to optimizing the separation of 5-methoxyflavone from other components.

  • Initial Scouting Run: Use the starting conditions from FAQ 2 to get an initial chromatogram.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks.[8]

    • Solvent Type: If resolution is still poor, switch the organic modifier from acetonitrile to methanol or vice versa. This can alter the selectivity of the separation.

    • pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase with formic acid, acetic acid, or a buffer can significantly impact retention and peak shape.[2]

  • Temperature Optimization: Vary the column temperature between 25°C and 45°C. Higher temperatures can reduce viscosity and improve efficiency, but may also affect selectivity.[5][16]

  • Flow Rate Optimization: While 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, adjusting it between 0.8 and 1.2 mL/min can sometimes improve resolution, though it will also affect analysis time and backpressure.[17]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time (t_R_) and Resolution (R_s_)

Mobile Phase B Compositiont_R_ of 5-methoxyflavone (min)R_s_ with Impurity
50% Acetonitrile12.51.2
60% Acetonitrile9.81.6
50% Methanol15.21.4
60% Methanol11.51.9
Note: This is example data to illustrate the trend. Actual results will vary based on the specific column and other conditions.

Table 2: Influence of Column Temperature on Peak Asymmetry and Efficiency

Temperature (°C)Peak Asymmetry FactorTheoretical Plates (N)
251.48,500
351.110,200
451.09,800
Note: This is example data. Optimal temperature may vary.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed pressure High Backpressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_system Check for Blockages (frit, guard column) pressure->check_system Yes retention Retention Time Shift? peak_shape->retention No adjust_mobile_phase Adjust Mobile Phase Composition/pH peak_shape->adjust_mobile_phase Yes resolution Poor Resolution? retention->resolution No check_prep Verify Mobile Phase Preparation retention->check_prep Yes end Problem Solved resolution->end No adjust_gradient Modify Gradient Slope resolution->adjust_gradient Yes filter_sample Filter Sample and Mobile Phase check_system->filter_sample filter_sample->end optimize_temp Optimize Column Temperature adjust_mobile_phase->optimize_temp optimize_temp->end use_oven Use Column Oven check_prep->use_oven use_oven->end change_column Try Different Column Chemistry adjust_gradient->change_column change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow start Define Separation Goal select_column Select Column (e.g., C18) start->select_column initial_run Perform Initial Run (Scouting Gradient) select_column->initial_run evaluate Evaluate Chromatogram (Resolution, Peak Shape) initial_run->evaluate optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent, pH) evaluate->optimize_mobile_phase Optimization Needed validate Validate Method evaluate->validate Acceptable optimize_temp_flow Optimize Temperature and Flow Rate optimize_mobile_phase->optimize_temp_flow optimize_temp_flow->evaluate

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: 5-Methoxyflavanone Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 5-Methoxyflavanone from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Inefficient extraction solvent.Acetonitrile has been shown to be an effective solvent for extracting methoxyflavones from blood samples.[1] Consider using or optimizing your protocol with acetonitrile. For tissue samples, a two-step extraction with a polar solvent mixture (e.g., methanol/water) followed by a non-polar solvent may improve yield.[2]
Incomplete cell lysis (for tissue samples).Employ mechanical homogenization (e.g., bead-based homogenizer) to ensure complete disruption of the tissue matrix.[3]
Suboptimal pH during extraction.The pH of the extraction solvent can influence the ionization state and solubility of this compound. Adjusting the pH to ensure the analyte is in a neutral state can improve recovery.[4]
Analyte degradation.This compound may be susceptible to degradation at elevated temperatures or upon exposure to light.[5] It is recommended to prepare fresh solutions before use and store them at low temperatures (-20°C or -80°C) in amber vials to protect from light.[5]
High Variability in Results Inconsistent sample preparation.Ensure uniform sample handling and preparation procedures across all samples to minimize variability.[4]
Inconsistent matrix effects between samples.The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in matrix effects.[4]
Poor Chromatographic Peak Shape Analyte interaction with the analytical column.Use a column with end-capping to minimize silanol interactions. Adjusting the mobile phase pH can also help ensure this compound is in a neutral state, improving peak shape.[4]
Inconsistent Retention Time Inadequate column equilibration.Ensure sufficient column equilibration time between injections to guarantee a stable chromatographic system.[4]
Changes in mobile phase composition.Prepare fresh mobile phase daily to avoid compositional changes due to evaporation or degradation.[4]
Significant Ion Suppression in LC-MS Co-elution of matrix components.Implement a more rigorous sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[4] Optimize the chromatographic gradient to achieve better separation of this compound from interfering peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In the context of LC-MS analysis, the "matrix" consists of all components within a biological sample other than the analyte of interest, this compound.[4] These components can include salts, lipids, proteins, and other endogenous molecules.[4] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or enhancement (increased signal).[4][6] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: Two prevalent methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.[4]

  • Post-Extraction Spike: In this quantitative approach, a known quantity of this compound is introduced to a blank matrix extract (a sample devoid of the analyte). The response is then compared to that of a pure standard solution of the same concentration. A notable difference in the signal is indicative of matrix effects.[4]

  • Post-Column Infusion: This is a qualitative technique where a continuous flow of a this compound standard solution is infused into the LC eluent after the analytical column but prior to the mass spectrometer's ion source. A blank matrix extract is then injected. Any fluctuation (a dip or rise) in the baseline signal of this compound reveals the retention times at which co-eluting matrix components induce ion suppression or enhancement.[4]

Q3: What is the recommended sample clean-up technique for this compound extraction?

A3: For flavonoids like this compound, Solid-Phase Extraction (SPE) is often a highly effective technique for sample clean-up.[4] SPE can significantly reduce matrix effects by removing interfering components before LC-MS analysis.[4] Liquid-Liquid Extraction (LLE) is another widely used and effective method.[2] The choice between SPE and LLE will depend on the specific biological matrix and the resources available.

Q4: How can I improve the stability of this compound in my samples and solutions?

A4: To ensure the stability of this compound, it is crucial to handle and store samples and solutions properly. High stability has been observed in blood and plasma for up to two days when stored at -20°C.[1] For longer-term storage, temperatures of -20°C or -80°C are recommended.[5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[5] It is also advisable to prepare fresh solutions immediately before conducting experiments.[5]

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Methoxyflavones from Rooster Blood

Solvent3,5,7,3′,4′-pentamethoxyflavone (PMF) Recovery (%)5,7-dimethoxyflavone (DMF) Recovery (%)5,7,4′-trimethoxyflavone (TMF) Recovery (%)
Acetonitrile73.9581.4977.50

Data sourced from a study on methoxyflavones from Kaempferia parviflora.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Methoxyflavones from Blood/Plasma

This protocol is adapted from a method used for methoxyflavone extraction from rooster blood.[1]

  • To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • Add 1 mL of acetonitrile to the sample.

  • Vortex the mixture for 2 minutes.

  • Sonicate the sample for 5 minutes.

  • Centrifuge at 2,000 x g for 2 minutes.

  • Transfer the supernatant to a clean microtube.

  • Repeat the extraction (steps 2-6) on the remaining pellet.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of methanol for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Flavonoids from Plasma

This is a general protocol for flavonoid extraction from plasma and may require optimization for this compound.[4]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Pre-treat 500 µL of the plasma sample by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of mobile phase for analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->ProteinPrecipitation LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Recovery Start Low Recovery Detected CheckSolvent Verify Extraction Solvent Efficiency Start->CheckSolvent CheckLysis Ensure Complete Cell/Tissue Lysis CheckSolvent->CheckLysis CheckpH Optimize Extraction pH CheckLysis->CheckpH CheckStability Investigate Analyte Degradation CheckpH->CheckStability OptimizeProtocol Optimize Protocol CheckStability->OptimizeProtocol

Caption: Troubleshooting flowchart for low this compound recovery.

References

Refining animal dosing for 5-Methoxyflavanone pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining animal dosing in 5-Methoxyflavanone pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a rodent pharmacokinetic study?

A starting dose for a single-dose oral pharmacokinetic study in mice or rats can range from 10 mg/kg to 50 mg/kg. For structurally similar compounds like 5,7-dimethoxyflavone (5,7-DMF), studies have successfully used doses of 10 mg/kg in mice and observed detectable plasma concentrations.[1] The final dose will depend on the therapeutic goal, the compound's solubility, and any preliminary toxicity data.

Q2: What kind of oral bioavailability can I expect from this compound?

Methoxyflavones generally exhibit higher metabolic stability and oral bioavailability compared to their hydroxylated flavonoid counterparts.[2] However, the overall oral bioavailability can still be low, often in the range of 1% to 4% for some methoxyflavones.[3] This is attributed to factors like poor aqueous solubility and first-pass metabolism in the gut and liver.[3][4] Methylation at the 5 and 7 positions, as in 5,7-DMF, significantly increases metabolic resistance to conjugation (glucuronidation and sulfation), which is a major driver of the poor bioavailability of unmethylated flavones.[2]

Q3: How is this compound likely to be metabolized?

While methoxylation improves stability, this compound is still subject to metabolism. The primary metabolic pathways for methoxyflavones include O-demethylation, followed by glucuronidation or sulfation of the newly formed hydroxyl groups.[3][5] Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, are often involved in the initial oxidative demethylation.[5] The resulting metabolites are typically more water-soluble and are excreted in urine and feces.[3]

Q4: Which tissues are likely to show the highest accumulation of this compound?

Following oral administration in rodents, methoxyflavones tend to distribute to various tissues. The highest concentrations are often found in the gastrointestinal tract, liver, and kidneys, which are key organs for absorption and elimination.[1][3][6] Detectable levels may also be found in the brain, spleen, heart, and lungs.[1][3]

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound after oral dosing.

  • Potential Cause 1: Poor Solubility & Dissolution. this compound, like many flavonoids, is lipophilic and has poor water solubility, which can severely limit its absorption.[4][7]

    • Solution: Optimize the dosing vehicle. Avoid simple aqueous suspensions. Consider using vehicles containing co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or lipids (e.g., corn oil, sesame oil).[8][9] A combination of solvents may be necessary. For example, a formulation could consist of DMSO, PEG 400, and saline. Always run a vehicle control group to assess any effects of the formulation itself.[8]

  • Potential Cause 2: Rapid First-Pass Metabolism. Despite being more stable than hydroxylated flavonoids, some first-pass metabolism in the gut wall and liver can still occur, reducing the amount of parent drug reaching systemic circulation.

    • Solution: While difficult to circumvent for oral studies, characterizing the metabolic profile can provide insights. Administering an intravenous dose in a parallel study is the gold standard for determining absolute bioavailability and understanding the full extent of first-pass elimination.

  • Potential Cause 3: Inadequate Dose. The administered dose may be too low to achieve detectable plasma concentrations, especially if bioavailability is poor.

    • Solution: If no adverse effects are observed, consider a dose escalation study. Gradually increase the dose (e.g., to 50 mg/kg or 100 mg/kg) and monitor plasma levels.

Issue 2: High variability in pharmacokinetic data between individual animals.

  • Potential Cause 1: Inconsistent Formulation. If the compound is not fully dissolved or uniformly suspended in the vehicle, each animal may receive a different effective dose.

    • Solution: Ensure the formulation is homogenous. If it is a suspension, vortex it thoroughly between dosing each animal. Prepare the formulation fresh daily if stability is a concern. Sonication can also help in achieving a uniform suspension.

  • Potential Cause 2: Biological Variability. Factors such as differences in gastric emptying time, gut microbiome, and metabolic enzyme expression can contribute to inter-individual variation.

    • Solution: Increase the number of animals per time point (n) to improve the statistical power and obtain a more reliable mean value. Ensure all animals are of the same sex, age, and strain and have been properly acclimatized.

Issue 3: Sample processing and bioanalysis challenges.

  • Potential Cause 1: Analyte Degradation. Methoxyflavones can degrade in biological matrices, even when frozen.[10] Enzymatic activity in plasma can lead to the formation of conjugated metabolites.[10]

    • Solution: Process samples quickly. After blood collection into tubes containing an anticoagulant (e.g., EDTA), centrifuge promptly at 4°C to separate plasma. Store plasma at -80°C until analysis. Conduct stability tests of the analyte in plasma at various conditions (room temperature, 4°C, -80°C, freeze-thaw cycles) to understand its stability profile.[10]

  • Potential Cause 2: Poor Extraction Recovery. The method used to extract this compound from plasma may be inefficient.

    • Solution: A simple protein precipitation is often effective.[11] Acetonitrile is a common and efficient solvent for extracting methoxyflavones from plasma, yielding high recovery rates.[10][12] A mixture of methanol and acetonitrile can also be used.[11] Validate the extraction method to ensure high and consistent recovery.

Pharmacokinetic Data Summary

Since specific data for this compound is limited, the following tables summarize pharmacokinetic parameters for the structurally similar compound 5,7-Dimethoxyflavone (5,7-DMF) in rodents, which can serve as a valuable reference.

Table 1: Pharmacokinetic Parameters of 5,7-DMF in Mice after a Single Oral Dose (10 mg/kg) [1][6]

ParameterUnitValue (Mean ± SD)
Cmax (Peak Plasma Concentration)ng/mL1870 ± 1190
Tmax (Time to Peak Concentration)h~0.5
AUCt (Area Under the Curve)h*ng/mL532 ± 165
t1/2 (Terminal Half-life)h3.40 ± 2.80
Vd (Volume of Distribution)L/kg90.1 ± 62.0
CL (Clearance)L/h/kg20.2 ± 7.5

Table 2: Pharmacokinetic Parameters of Methoxyflavones in Rats after a Single Oral Dose of Kaempferia parviflora Extract (250 mg/kg) [3]

CompoundCmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)
5,7-Dimethoxyflavone (DMF)0.55 - 0.881 - 23 - 6~1 - 4%
5,7,4'-Trimethoxyflavone (TMF)0.55 - 0.881 - 23 - 6~1 - 4%
Pentamethoxyflavone (PMF)0.55 - 0.881 - 23 - 6~1 - 4%

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a 5 mg/mL suspension of this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween® 80 in water. Ensure the formulation is homogenous by vortexing and sonicating.

  • Dosing: Administer the formulation via oral gavage at a dose of 50 mg/kg (10 mL/kg volume).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis (Sample Extraction):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., another methoxyflavone not present in the study).

    • Vortex for 2 minutes to precipitate proteins.[11]

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a mobile phase gradient using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., WinNonlin).[13]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (~12 hours) Acclimatization->Fasting Formulation Formulation Preparation (e.g., 0.5% CMC-Na) Dosing Oral Gavage Dosing Formulation->Dosing Fasting->Dosing Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Extraction Protein Precipitation (Acetonitrile) PlasmaPrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis

Caption: Workflow for a typical oral pharmacokinetic study in rodents.

G Start Issue: Low/Undetectable Plasma Levels Solubility Is the compound fully dissolved in the vehicle? Start->Solubility Dose Is the dose high enough? Solubility->Dose Yes OptimizeVehicle Action: Optimize Vehicle (Use co-solvents, surfactants) Solubility->OptimizeVehicle No Metabolism Consider high first-pass metabolism Dose->Metabolism Yes IncreaseDose Action: Increase Dose (Perform dose escalation) Dose->IncreaseDose No IV_Study Action: Conduct IV Study (To determine absolute bioavailability) Metabolism->IV_Study

Caption: Troubleshooting decision tree for low plasma exposure.

References

Technical Support Center: Minimizing Off-Target Effects of 5-Methoxyflavanone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Methoxyflavanone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a naturally occurring methoxyflavone, a type of flavonoid. Its known on-target effects include the modulation of key signaling pathways such as the PI3K/AKT/GSK3β and NF-κB pathways. It has also been identified as an inhibitor of DNA polymerase-beta, which can contribute to its neuroprotective and anti-cancer activities.

Q2: What are the potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this compound is not publicly available, flavonoids, in general, can exhibit promiscuous binding to various proteins at higher concentrations. Based on studies of structurally related methoxyflavones, potential off-target families could include other kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins. Non-specific interactions with cellular membranes and assay components can also contribute to off-target phenotypes.

Q3: Why is it critical to minimize off-target effects when using this compound?

Q4: What are some common challenges encountered when working with this compound in cell culture?

A4: Common challenges include:

  • Poor Solubility: Like many flavonoids, this compound can have limited solubility in aqueous cell culture media, potentially leading to precipitation and inaccurate dosing.

  • Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity, which may be an off-target effect unrelated to the primary mechanism of action being studied.[1][2][3][4][5][6]

  • Assay Interference: Flavonoids can interfere with certain assay technologies, such as those based on fluorescence or luminescence, leading to false-positive or false-negative results.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than modulation of the intended target.

Troubleshooting Steps:

Step Description Rationale
1. Perform a Dose-Response Curve Test a wide range of this compound concentrations.On-target effects should typically occur within a specific concentration range. Off-target effects often appear at higher concentrations.
2. Use a Structurally Unrelated Inhibitor Treat cells with a different inhibitor that targets the same primary protein or pathway but has a distinct chemical structure.If the same phenotype is observed, it strengthens the evidence for an on-target effect.
3. Genetic Target Validation Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target protein.If the phenotype induced by this compound is diminished or absent in cells lacking the target protein, it strongly supports an on-target mechanism.[7]
4. Rescue Experiment If possible, overexpress a drug-resistant mutant of the target protein.If the phenotype is reversed in cells expressing the resistant mutant, it confirms the on-target activity of this compound.
Issue 2: Significant Cytotoxicity at Effective Concentrations

Possible Cause: The observed cell death may be a consequence of off-target interactions rather than the intended biological activity.

Troubleshooting Steps:

Step Description Rationale
1. Determine the IC50 for Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations on your specific cell line and a non-cancerous control cell line.This will establish the therapeutic window and help you work at concentrations that are effective for your target without causing general toxicity.
2. Optimize Incubation Time Reduce the duration of exposure to this compound.Shorter incubation times may be sufficient to observe the on-target effect while minimizing the accumulation of off-target toxicities.
3. Counter-Screening If resources permit, screen this compound against a panel of common off-target proteins (e.g., a kinase panel or a GPCR panel).This can help identify specific off-targets that may be responsible for the observed cytotoxicity.
4. Use a More Selective Analog If available, test other methoxyflavone analogs with a potentially better selectivity profile.Comparing the effects of different analogs can help differentiate on-target from off-target cytotoxicity.

Data Presentation

Table 1: Reported Cytotoxic Activity (IC50) of Methoxyflavones in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMOLT-4 (Leukemia)Not explicitly stated, but cytotoxic[3]
This compoundU937 (Leukemia)Not explicitly stated, but cytotoxic[3]
This compoundA549 (Lung Adenocarcinoma)Dose-dependent inhibition of viability[5]
This compoundH1975 (Lung Adenocarcinoma)Dose-dependent inhibition of viability[5]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25[4]
5-Hydroxy-7-MethoxyflavoneHCT-116 (Colon Carcinoma)Dose-dependent cytotoxicity[2]

Note: IC50 values can vary depending on the assay conditions and cell line used. It is recommended to determine the IC50 for your specific experimental setup.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target protein in a cellular context.[8][9][10][11][12]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

Objective: To identify potential off-target proteins that interact with this compound.[13][14]

Methodology:

  • Immobilization of this compound: Chemically modify this compound with a linker to allow its covalent attachment to affinity beads (e.g., NHS-activated sepharose beads). A control with beads alone or beads with a non-binding analog should be prepared.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes remain intact.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the proteins bound to the beads using a competitive ligand, a change in pH, or a denaturing solution.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins that are significantly enriched in the this compound sample are potential interacting partners (on-target or off-target).

Mandatory Visualization

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Promotes Transcription Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle Five_MF This compound Five_MF->PI3K Inhibits Five_MF->AKT Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces Five_MF This compound Five_MF->IKK Inhibits

Caption: this compound suppresses the NF-κB inflammatory pathway.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response on_target_range Phenotype in Expected Concentration Range? dose_response->on_target_range secondary_inhibitor Test Structurally Unrelated Inhibitor on_target_range->secondary_inhibitor Yes off_target Potential Off-Target Effect on_target_range->off_target No same_phenotype Same Phenotype Observed? secondary_inhibitor->same_phenotype genetic_validation Genetic Validation (CRISPR/siRNA) same_phenotype->genetic_validation Yes same_phenotype->off_target No phenotype_lost Phenotype Lost? genetic_validation->phenotype_lost on_target Likely On-Target Effect phenotype_lost->on_target Yes phenotype_lost->off_target No

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Enhancing Flavone Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor flavone bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: Why do my flavone compounds exhibit low bioavailability in animal models?

Poor bioavailability of flavones is a common issue stemming from several factors that can occur individually or in combination.[1] Key contributing factors include:

  • Low Aqueous Solubility: Many flavones are inherently poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[2]

  • Extensive First-Pass Metabolism: Flavones are often extensively metabolized in the intestines and liver by Phase I and Phase II enzymes.[3][4] This metabolic conversion, which includes processes like glucuronidation, sulfation, and methylation, transforms the flavones into more water-soluble forms that are easily excreted.[3][4]

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump flavones and their metabolites back into the intestinal lumen, preventing their entry into systemic circulation.[5][6]

  • Gut Microbiome Metabolism: The gut microbiota can degrade flavones into smaller, less active compounds, reducing the amount available for absorption.[1]

  • Physicochemical Properties: The molecular weight, lipophilicity, and presence of specific functional groups on the flavone structure can all influence its absorption characteristics.[7] Flavonoids in their aglycone form (without a sugar moiety) are generally absorbed more readily than their glycoside counterparts.[3]

Q2: What are the primary strategies to improve the oral bioavailability of flavones?

There are several established approaches to enhance the oral bioavailability of flavones, which can be broadly categorized as follows:

  • Formulation Strategies: These methods focus on improving the dissolution and absorption of the flavone without chemically altering the molecule itself.[8]

    • Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanoparticles, nanosuspensions, nanoemulsions) increases the surface area for dissolution and can enhance absorption.[9][10][11]

    • Lipid-Based Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic flavones.[11][12]

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of flavones.[10]

  • Chemical Modification Strategies: These approaches involve modifying the flavone structure to improve its physicochemical and pharmacokinetic properties.[3]

    • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[13][14] This strategy can be used to improve solubility, permeability, and metabolic stability.[15][16][17]

    • Glycosylation/Methylation: Strategic addition or modification of glycosyl or methyl groups can alter the solubility and metabolic fate of flavones.[3][18]

  • Co-administration Strategies: This involves administering the flavone along with other compounds that can modulate its absorption and metabolism.[5]

    • Inhibitors of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 enzymes or Phase II conjugating enzymes can reduce first-pass metabolism.[19]

    • Inhibitors of Efflux Transporters: Compounds that inhibit P-gp or BCRP can decrease the efflux of flavones back into the GI tract.[5][20]

Troubleshooting Guides

Problem 1: My flavone-based nanoformulation is not showing a significant improvement in bioavailability.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Physicochemical Characterization Thoroughly characterize the nanoformulation for particle size, zeta potential, encapsulation efficiency, and drug loading.Ensure the formulation meets the desired specifications for optimal performance.
Poor In Vitro Release Profile Conduct in vitro drug release studies under simulated GI conditions (e.g., simulated gastric fluid, simulated intestinal fluid).A sustained and complete release of the flavone from the nanocarrier is necessary for absorption.
Instability in the GI Tract Evaluate the stability of the nanoformulation in the presence of GI enzymes and varying pH levels.The nanoformulation should protect the flavone from degradation in the harsh GI environment.
Suboptimal Cellular Uptake Perform Caco-2 cell permeability assays to assess the transport of the nanoformulation across an intestinal epithelial barrier model.Increased permeability across the Caco-2 monolayer indicates enhanced potential for in vivo absorption.

Problem 2: The prodrug of my flavone is not effectively converting to the active compound in vivo.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Linker Chemistry The chemical linker connecting the promoiety to the flavone may not be susceptible to cleavage by the target enzymes in the body. Re-design the prodrug with a linker that is known to be cleaved by relevant enzymes (e.g., esterases, phosphatases).The active flavone should be efficiently released from the prodrug at the desired site of action.
Species-Specific Enzyme Activity The enzymatic activity required for prodrug conversion may differ between the animal model and humans. Investigate the metabolic pathways of the prodrug in the specific animal model being used.Understanding the metabolic profile will help in selecting an appropriate animal model or in redesigning the prodrug.
Poor In Vivo Stability of the Prodrug The prodrug may be prematurely degrading before it can be absorbed and converted to the active form. Assess the stability of the prodrug in plasma and simulated GI fluids.The prodrug should be stable enough to reach the site of absorption and/or conversion.

Quantitative Data Summary

Table 1: Effect of Co-administration of Flavone on the Pharmacokinetics of Paclitaxel in Rats [19]

Treatment GroupCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Paclitaxel (40 mg/kg)0.18 ± 0.044.0 ± 0.01.26 ± 0.28100
Paclitaxel + Flavone (2 mg/kg)0.25 ± 0.054.0 ± 0.01.95 ± 0.35154.76
Paclitaxel + Flavone (10 mg/kg)0.39 ± 0.074.0 ± 0.02.99 ± 0.49237.30*
Paclitaxel + Flavone (20 mg/kg)0.52 ± 0.09 4.0 ± 0.03.91 ± 0.58310.32**

*p < 0.05, **p < 0.01 compared to the paclitaxel control group.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay to Evaluate Flavone Absorption

This protocol is adapted from methodologies used to study the intestinal transport of flavonoids and their metabolites.[5][6]

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the flavone test solution (dissolved in HBSS, final DMSO concentration <0.5%) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the remaining solution from the AP chamber.

    • To assess efflux, perform the experiment in the reverse direction (BL to AP).

  • Sample Analysis:

    • Analyze the concentration of the flavone and its potential metabolites in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the flavone in the donor chamber.

    • Calculate the efflux ratio: Papp (BL-AP) / Papp (AP-BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Poor_Flavone_Bioavailability cluster_factors Factors Limiting Bioavailability Oral_Admin Oral Administration of Flavone GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Efflux Efflux by Transporters (P-gp, BCRP) Enterocytes->Efflux Inhibition Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation Metabolism_Liver First-Pass Metabolism (Phase I & II) Liver->Metabolism_Liver Excretion Excretion Systemic_Circulation->Excretion Low_Solubility Poor Solubility Low_Solubility->Intestinal_Lumen Metabolism_Gut Gut Microbiome Metabolism Metabolism_Gut->Intestinal_Lumen Efflux->Intestinal_Lumen

Figure 1. Factors contributing to the poor oral bioavailability of flavones.

Bioavailability_Enhancement_Strategies Poor_Bioavailability Poor Flavone Bioavailability Formulation Formulation Strategies Poor_Bioavailability->Formulation Chemical_Mod Chemical Modification Poor_Bioavailability->Chemical_Mod Co_Admin Co-administration Poor_Bioavailability->Co_Admin Nano Nanoformulations (Nanoparticles, Liposomes) Formulation->Nano Lipid Lipid-Based Systems (SLNs, SEDDS) Formulation->Lipid Complex Complexation (Cyclodextrins) Formulation->Complex Prodrug Prodrug Approach Chemical_Mod->Prodrug Glyco_Meth Glycosylation/ Methylation Chemical_Mod->Glyco_Meth Enzyme_Inhib Enzyme Inhibitors Co_Admin->Enzyme_Inhib Transporter_Inhib Transporter Inhibitors Co_Admin->Transporter_Inhib

Figure 2. Strategies to enhance the bioavailability of flavones.

Experimental_Workflow_Caco2 Start Start Culture_Cells Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Culture_Cells Check_Integrity Verify Monolayer Integrity (Measure TEER) Culture_Cells->Check_Integrity Add_Compound Add Flavone Solution to Apical Chamber Check_Integrity->Add_Compound  Integrity Confirmed Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample from Basolateral Chamber at Time Points Incubate->Sample_Basolateral Analyze_Samples Analyze Samples (HPLC or LC-MS/MS) Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Figure 3. Workflow for Caco-2 cell permeability assay.

References

Technical Support Center: Method Refinement for Detecting 5-Methoxyflavanone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 5-Methoxyflavanone and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to LC-MS/MS analysis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Analyte Signal Inefficient Extraction: The chosen extraction method may not be suitable for this compound and its metabolites, leading to poor recovery.- Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). For solid-phase extraction (SPE), ensure the sorbent chemistry (e.g., reversed-phase C18, polymeric) is appropriate for the analytes.[1] - pH Adjustment: Adjust the pH of the sample to ensure the analytes are in a neutral form for optimal retention on reversed-phase SPE sorbents.
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes.[2][3][4][5]- Improve Sample Cleanup: Incorporate a more rigorous sample preparation method like SPE or LLE to remove interfering matrix components.[6] - Chromatographic Separation: Optimize the LC gradient to separate the analytes from the matrix components that cause ion suppression. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak or absent signal.- Optimize MRM Transitions: Infuse a standard solution of this compound and its potential metabolites (e.g., hydroxylated forms) to determine the optimal precursor and product ions and collision energies.
Inconsistent Retention Times Column Degradation: The analytical column may be degrading due to harsh mobile phases or lack of proper cleaning.- Column Washing: Implement a robust column washing procedure after each batch of samples. - Guard Column: Use a guard column to protect the analytical column from contaminants.
Mobile Phase Inconsistency: Changes in mobile phase composition or pH can lead to shifts in retention time.[7]- Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run. - Buffer Stability: Ensure the buffer used in the mobile phase is stable and within its effective pH range.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute Sample: Dilute the sample extract before injection.
Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.[6]- Solvent Matching: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Secondary Interactions: Analyte interactions with the stationary phase can cause peak tailing.- Mobile Phase Additives: Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase to reduce secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound?

A1: Based on microbial metabolism studies, the primary metabolites of this compound are expected to be this compound and 4'-hydroxy-5-methoxyflavone.[8] In humans, metabolism is likely to involve O-demethylation by cytochrome P450 enzymes (CYP1A1 and CYP1A2), followed by conjugation reactions (glucuronidation and sulfation).

Q2: Which sample preparation technique is recommended for extracting this compound metabolites from plasma?

A2: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be effective. SPE with a polymeric reversed-phase sorbent is often preferred for its ability to provide cleaner extracts. A generic SPE protocol involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes.[1][9][10][11]

Q3: How can I minimize matrix effects when analyzing plasma or urine samples?

A3: To minimize matrix effects, which can suppress or enhance the analyte signal, several strategies can be employed.[2][3][4][5] A thorough sample cleanup using SPE is highly recommended to remove phospholipids and other endogenous interferences.[5][12] Optimizing the chromatographic separation to resolve the analytes from co-eluting matrix components is also crucial. The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that has the same chromatographic and ionization behavior as the analyte.

Q4: What are the general starting conditions for LC-MS/MS analysis of this compound and its metabolites?

A4: A reversed-phase C18 column is a good starting point. The mobile phase typically consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with the same acid concentration as solvent B. A gradient elution from a low to a high percentage of solvent B is used to separate the compounds. For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is generally suitable for flavonoids. Multiple Reaction Monitoring (MRM) is used for quantification, and the specific transitions should be optimized for each analyte.

Q5: I am not seeing the expected hydroxylated metabolites. What could be the reason?

A5: There are several possibilities. The metabolic conversion to these metabolites might be very low in your experimental system. Alternatively, the extraction procedure may not be efficient for these more polar compounds. Consider optimizing the pH of your sample before extraction to ensure the hydroxylated metabolites are in a neutral state for better retention on a reversed-phase SPE column. Also, ensure your LC gradient is shallow enough to separate these metabolites from the parent compound and other matrix components. Finally, confirm that your MS parameters, especially the MRM transitions, are correctly set for the expected hydroxylated metabolites.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound and its Metabolites from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 2% ammonium hydroxide in water.[9] Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 10 mg) by passing 500 µL of methanol followed by 500 µL of water.[9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[9]

  • Elution: Elute the analytes with 500 µL of methanol into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Protocol 2: UPLC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing standard solutions of this compound and its potential metabolites. As a starting point, for this compound (MW: 252.27), the protonated molecule [M+H]⁺ would be m/z 253.3. For a hydroxylated metabolite, the [M+H]⁺ would be m/z 269.3. Product ions would result from the fragmentation of the flavanone core.

Visualizations

Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 (e.g., CYP1A1, CYP1A2) O-demethylation, Hydroxylation Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Phase II Metabolism Phase II Metabolism Hydroxylated Metabolites->Phase II Metabolism UGTs, SULTs Conjugated Metabolites (Glucuronides, Sulfates) Conjugated Metabolites (Glucuronides, Sulfates) Phase II Metabolism->Conjugated Metabolites (Glucuronides, Sulfates)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Metabolite Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Sample Pre-treatment Sample Pre-treatment Biological Sample (Plasma/Urine)->Sample Pre-treatment Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Pre-treatment->Solid-Phase Extraction (SPE) Elution & Reconstitution Elution & Reconstitution Solid-Phase Extraction (SPE)->Elution & Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Elution & Reconstitution->UPLC-MS/MS Analysis Data Acquisition Data Acquisition UPLC-MS/MS Analysis->Data Acquisition Data Processing & Quantification Data Processing & Quantification Data Acquisition->Data Processing & Quantification

Caption: General experimental workflow for metabolite detection.

Troubleshooting Logic for Low Analyte Signal start Low or No Analyte Signal check_ms Check MS Parameters (Tune, Calibration, MRMs) start->check_ms check_extraction Evaluate Extraction Recovery check_ms->check_extraction Parameters OK optimize_ms Optimize MS Method check_ms->optimize_ms Parameters Suboptimal check_matrix Investigate Matrix Effects check_extraction->check_matrix Good Recovery optimize_extraction Optimize Sample Prep check_extraction->optimize_extraction Low Recovery mitigate_matrix Improve Chromatography Use SIL-IS check_matrix->mitigate_matrix Suppression Observed

Caption: Troubleshooting decision tree for low analyte signal.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methoxyflavanone and 5,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, methoxylated flavones have garnered considerable attention for their diverse pharmacological properties. This guide provides a detailed, objective comparison of the biological activities of two such compounds: 5-Methoxyflavanone and 5,7-dimethoxyflavone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to inform future research and therapeutic applications.

Overview of Biological Activities

Both this compound and 5,7-dimethoxyflavone exhibit a range of biological activities, primarily centered on anti-inflammatory, anti-cancer, and neuroprotective effects. However, the extent of their efficacy and the underlying molecular mechanisms appear to differ, likely due to the variation in their chemical structures.

5,7-dimethoxyflavone has been more extensively studied and has demonstrated potent anti-inflammatory and anti-cancer properties. It effectively reduces inflammatory markers and shows significant cytotoxicity against various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

This compound , while less characterized, has shown promise as a neuroprotective agent and an anti-proliferative compound in lung cancer. Its activity is linked to the inhibition of specific enzymes and modulation of the PI3K/Akt signaling pathway.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and 5,7-dimethoxyflavone. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between different studies.

Table 1: Anti-Cancer Activity

CompoundCell LineAssayIC50 ValueCitation
5,7-dimethoxyflavone HepG2 (Liver Cancer)MTT Assay25 µM[1][2][3]
This compound Lung AdenocarcinomaMTT AssayData not specified[4][5][6]

Table 2: Anti-Inflammatory Activity

CompoundTargetCell Line/ModelIC50 ValueCitation
5,7-dimethoxyflavone Nitric Oxide (NO) ProductionRAW 264.7 Macrophages29.5 µM[7]
This compound Not specifiedNot specifiedData not available

Table 3: Other Biological Activities

CompoundActivityTarget/ModelIC50 Value/EffectCitation
5,7-dimethoxyflavone Enzyme InhibitionRecombinant CYP1A10.8 µM[8]
This compound NeuroprotectionInhibition of DNA polymerase-βNot specified[9][10]

Signaling Pathways

The biological effects of this compound and 5,7-dimethoxyflavone are mediated through their interaction with various intracellular signaling pathways.

This compound: PI3K/Akt/GSK3β Pathway

In lung adenocarcinoma cells, this compound has been shown to inhibit cell proliferation by inactivating the PI3K/AKT/GSK3β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle.[4][5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b CyclinD1 CyclinD1 GSK3b->CyclinD1 degradation Proliferation Proliferation CyclinD1->Proliferation NFkB_MAPK_Pathway 5,7-dimethoxyflavone 5,7-dimethoxyflavone NFkB NFkB 5,7-dimethoxyflavone->NFkB inhibits MAPK MAPK 5,7-dimethoxyflavone->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Inflammatory_Mediators Inflammatory_Mediators NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators

References

A Comparative Analysis of 5-Methoxyflavanone and Other DNA Polymerase-β Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Methoxyflavanone with other known inhibitors of DNA polymerase-β (pol-β), a key enzyme in the base excision repair (BER) pathway and a potential therapeutic target in cancer and neurodegenerative diseases. This document summarizes quantitative data, outlines experimental protocols, and visualizes the associated biological pathway to offer a comprehensive resource for researchers in the field.

Introduction to DNA Polymerase-β and its Inhibition

DNA polymerase-β (pol-β) is a crucial enzyme responsible for short-patch base excision repair, a primary mechanism for correcting single-base DNA damage.[1] Its dual functions of DNA synthesis and 5'-deoxyribose phosphate (dRP) lyase activity make it essential for maintaining genomic integrity.[2] However, its error-prone nature can also contribute to mutagenesis and tumorigenesis when overexpressed.[1] Consequently, inhibitors of pol-β are of significant interest for their potential to sensitize cancer cells to DNA-damaging agents and to mitigate neuronal damage in neurodegenerative disorders.[3][4]

This compound has been identified as a novel, naturally derived inhibitor of DNA pol-β.[3][5] It was discovered through in-silico screening of a large compound database and subsequently validated in vitro.[3] Studies suggest that this compound exerts its inhibitory effect by competing with the DNA template for binding to the lyase domain of pol-β.[5] This guide compares this compound with other well-characterized pol-β inhibitors, focusing on their inhibitory potency and mechanisms of action.

Quantitative Comparison of DNA Pol-β Inhibitors

The following table summarizes the available quantitative data for this compound and other selected DNA pol-β inhibitors. It is important to note that a direct comparison of inhibitory potency can be challenging due to variations in experimental conditions across different studies.

InhibitorTypeTarget DomainIC50 / KᵢExperimental ConditionsReference
This compound FlavonoidLyase Domain (putative)Not ReportedValidated as an inhibitor in vitro.[3][5]
Oleanolic Acid TriterpenoidPolymerase & LyaseIC50: 2.5-4.8 µM (without BSA) IC50: 5.3-8.5 µM (with BSA) IC50: 24.98 ± 3.3 µMBioassay-guided fractionation from plant extracts.[6][7]
Betulinic Acid TriterpenoidPolymerase & LyaseIC50: 46.25 ± 3.1 µMBioassay-guided fractionation from plant extracts.[7]
Stigmasterol PhytosterolLyaseNot ReportedInhibited lyase activity but not polymerase activity.[7]
Inhibitor '14' Covalent Small MoleculePolymeraseKᵢ: 1.8 ± 0.45 µMIrreversible inhibitor identified through library screening.[1]

Note: The IC50 value for this compound has not been reported in the reviewed literature. BSA (Bovine Serum Albumin) can influence the apparent inhibitory activity of compounds by binding to them.

Experimental Protocols

The determination of inhibitory activity against DNA pol-β typically involves in vitro enzyme assays. Below are detailed methodologies for key experiments cited in the comparison.

DNA Polymerase-β Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of the polymerase activity of pol-β by quantifying the amount of DNA synthesis.

Principle: A single-stranded DNA template is annealed to a shorter, complementary primer, creating a template-primer duplex with a gap. In the presence of dNTPs, DNA pol-β extends the primer, filling the gap. The resulting double-stranded DNA is quantified using a fluorescent dye that specifically binds to dsDNA, leading to an increase in fluorescence intensity. Inhibitors of pol-β will reduce the rate of primer extension and thus the fluorescence signal.

Materials:

  • Recombinant human DNA polymerase-β

  • Single-stranded DNA template and a complementary primer

  • Deoxynucleotide triphosphates (dNTPs) mix

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Fluorescent dsDNA-binding dye (e.g., PicoGreen®, SYBR Green®)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Prepare the DNA substrate: Anneal the primer to the template DNA by heating and slow cooling to form the template-primer duplex.

  • Reaction setup: In a microplate well, combine the assay buffer, dNTPs, and the template-primer duplex.

  • Add inhibitor: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the wells.

  • Enzyme addition: Initiate the reaction by adding a pre-determined amount of DNA pol-β to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Stopping the reaction: Terminate the reaction by adding a stopping solution (e.g., EDTA) or by heat inactivation.

  • Fluorescence measurement: Add the fluorescent dsDNA-binding dye to each well and incubate in the dark as per the dye manufacturer's instructions.

  • Data analysis: Measure the fluorescence intensity using a microplate reader. The percentage of inhibition is calculated by comparing the fluorescence of the inhibitor-treated wells to the control wells. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

DNA Polymerase-β Lyase Activity Assay (Gel-Based)

This assay is used to assess the inhibition of the dRP lyase activity of pol-β.

Principle: A DNA substrate containing a 5'-deoxyribose phosphate (dRP) residue at a nick is used. DNA pol-β cleaves the dRP group, resulting in a smaller DNA fragment. The product of the lyase reaction is then separated from the substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. Inhibitors of the lyase activity will reduce the amount of the cleaved product.

Materials:

  • Recombinant human DNA polymerase-β

  • A synthetic DNA substrate with a 5'-dRP residue, often radiolabeled (e.g., with ³²P) for visualization.

  • Assay buffer

  • Test inhibitors

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction setup: In a reaction tube, combine the assay buffer and the dRP-containing DNA substrate.

  • Add inhibitor: Add the test inhibitor or vehicle control.

  • Enzyme addition: Initiate the reaction by adding DNA pol-β.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Stopping the reaction: Terminate the reaction by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.

  • Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization and analysis: Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography. The extent of lyase activity is determined by quantifying the amount of the cleaved product relative to the uncleaved substrate. The percentage of inhibition is calculated, and IC50 values can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Base Excision Repair pathway, highlighting the role of DNA pol-β, and a typical experimental workflow for identifying and characterizing DNA pol-β inhibitors.

BER_Pathway cluster_0 Base Excision Repair (BER) Pathway DNA_Damage Damaged Base (e.g., oxidation, alkylation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase Recognizes and removes base AP_Site AP Site (Apurinic/Apyrimidinic) DNA_Glycosylase->AP_Site APE1 APE1 (AP Endonuclease 1) AP_Site->APE1 Incises 5' to AP site Nick Nick with 5'-dRP APE1->Nick Pol_Beta DNA Polymerase-β (Pol-β) Nick->Pol_Beta dRP Lyase Activity (removes 5'-dRP) Gap_Filling Gap Filling (DNA Synthesis) Pol_Beta->Gap_Filling Polymerase Activity (fills gap) Ligation DNA Ligase III / XRCC1 Gap_Filling->Ligation Seals the nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway, where DNA pol-β plays a dual role.

Experimental_Workflow cluster_1 Inhibitor Discovery and Characterization Workflow In_Silico_Screening In Silico Screening (Virtual Compound Library) Hit_Identification Hit Identification (Putative Inhibitors) In_Silico_Screening->Hit_Identification In_Vitro_Assay In Vitro Inhibition Assay (e.g., Fluorescence-based) Hit_Identification->In_Vitro_Assay Validation Validation of Hits In_Vitro_Assay->Validation IC50_Determination IC50 Determination Validation->IC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Lyase vs. Polymerase Inhibition) IC50_Determination->Mechanism_Study Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Neuroprotection) Mechanism_Study->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: A typical workflow for the discovery and characterization of DNA pol-β inhibitors.

Conclusion

This compound represents a promising natural product-based inhibitor of DNA polymerase-β. While its inhibitory activity has been confirmed, further quantitative studies are needed to determine its precise potency (IC50) and to allow for a direct and robust comparison with other known inhibitors under standardized conditions. The available data on other inhibitors, such as oleanolic acid and betulinic acid, provide a valuable context for evaluating the potential of novel compounds targeting DNA pol-β. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate the therapeutic potential of DNA pol-β inhibition.

References

Cross-Validation of In Silico Predictions for 5-Methoxyflavanone Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and experimental validation data for the biological targets of 5-Methoxyflavanone, a naturally occurring flavonoid with demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties. The objective is to offer a clear cross-validation of computational predictions with available experimental evidence, thereby providing a robust framework for future research and drug development efforts.

Data Presentation: In Silico vs. In Vitro

The following table summarizes the available quantitative data from both computational (in silico) and experimental (in vitro) studies on the targets of this compound. It is important to note that a direct one-to-one comparison of in silico and in vitro data from a single comprehensive study is not yet available in the public domain. The data presented here is a compilation from multiple sources to provide a cross-study validation.

Target ProteinIn Silico Prediction MethodPredicted Binding AffinityExperimental AssayMeasured Activity (IC50/Ki)Reference
DNA Polymerase-beta (Pol-β) Virtual Screening (ZINC database)Identified as a putative inhibitorDNA Polymerase Activity AssayValidated as an inhibitor (Specific IC50 not provided)[1]
GABAA Receptor (α2 subunit) Molecular DockingAtomic Contact Energy (ACE): -222.82 Kcal/MolIn vivo anxiolytic assaysAnxiolytic-like effect attenuated by GABAA antagonist[2]
Serotonin Receptor (5HT1A) Molecular DockingAtomic Contact Energy (ACE): -224.02 Kcal/MolIn vivo anxiolytic assaysAnxiolytic-like effect attenuated by 5HT1A antagonist[2]
PI3K/Akt Signaling Pathway Not specifiedImplicated in anti-proliferative effectsWestern Blot, Cell Proliferation AssaysInhibition of Akt phosphorylation, induction of G0/G1 arrest[3]

Note: The Atomic Contact Energy (ACE) is a parameter used in some docking software to estimate the binding affinity. While not a direct equivalent to binding energy in kcal/mol, a more negative value suggests a more favorable interaction.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays relevant to the identified targets of this compound.

DNA Polymerase-beta Inhibition Assay

This protocol is adapted from commercially available DNA polymerase assay kits and is suitable for measuring the inhibitory activity of compounds like this compound.

Objective: To quantify the inhibition of DNA polymerase-beta activity.

Materials:

  • Recombinant human DNA polymerase-beta

  • Gapped DNA template

  • dNTP mix

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

  • This compound (dissolved in DMSO)

  • Fluorescent DNA intercalating dye (e.g., PicoGreen)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a reaction mixture containing the assay buffer, gapped DNA template, and dNTPs.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of the microplate.

  • Initiate the reaction by adding DNA polymerase-beta to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the fluorescent DNA dye to each well and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm).

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

GABAA Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the GABAA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by this compound.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • [3H]-Flunitrazepam (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • Non-specific binding control (e.g., Clonazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate the brain membranes with [3H]-Flunitrazepam and varying concentrations of this compound in the binding buffer.

  • For non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific control.

  • Incubate at 4°C for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 value for this compound.

In Vitro PI3K Kinase Assay

This protocol is a general method to assess the inhibitory effect of a compound on PI3K activity.

Objective: To measure the inhibition of PI3K-catalyzed phosphorylation.

Materials:

  • Recombinant PI3K enzyme

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Add the kinase assay buffer, PI3K enzyme, and PIP2 substrate to the wells of the plate.

  • Add varying concentrations of this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based assay.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the cross-validation of this compound's targets.

experimental_workflow in_silico In Silico Target Prediction (e.g., Molecular Docking, Virtual Screening) predicted_targets Putative Molecular Targets in_silico->predicted_targets in_vitro In Vitro Experimental Validation predicted_targets->in_vitro binding_assay Binding Assays (e.g., Radioligand Binding) in_vitro->binding_assay enzymatic_assay Enzymatic Assays (e.g., Kinase Assay, Polymerase Assay) in_vitro->enzymatic_assay cell_based_assay Cell-Based Assays (e.g., Western Blot, Proliferation Assay) in_vitro->cell_based_assay validated_targets Validated Targets binding_assay->validated_targets enzymatic_assay->validated_targets cell_based_assay->validated_targets data_comparison Data Comparison & Cross-Validation (Docking Score vs. IC50/Ki) validated_targets->data_comparison PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits cyclinD1 Cyclin D1 beta_catenin->cyclinD1 promotes transcription proliferation Cell Proliferation & Survival cyclinD1->proliferation methoxyflavanone This compound methoxyflavanone->PI3K inhibits DNA_PolB_pathway Abeta β-amyloid Stress DNA_damage DNA Damage Abeta->DNA_damage BER Base Excision Repair DNA_damage->BER PolB DNA Polymerase-β BER->PolB recruits Apoptosis Neuronal Apoptosis PolB->Apoptosis contributes to methoxyflavanone This compound methoxyflavanone->PolB inhibits

References

A Comparative Analysis of Methoxyflavones in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prominent methoxyflavones—nobiletin, tangeretin, and sinensetin—and their established roles in cancer chemoprevention. Methoxyflavones, a subclass of flavonoids with methylated hydroxyl groups, exhibit enhanced metabolic stability and oral bioavailability, making them promising candidates for anticancer research.[1][2][3] This document summarizes their cytotoxic efficacy against various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways they modulate.

Comparative Cytotoxicity of Methoxyflavones

The anticancer potential of methoxyflavones is often initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for nobiletin, tangeretin, and sinensetin across a range of human cancer cell lines, as reported in preclinical studies.

MethoxyflavoneCancer Cell LineCancer TypeIC50 Value (µM)Treatment DurationCitation
Nobiletin SCC-25Oral Squamous Carcinoma~80Not Specified[4]
HCC1954Breast Cancer>100Not Specified[4]
Tangeretin SCC-9Oral Cancer~20Not Specified[1]
Colorectal CarcinomaColorectal Cancer37Not Specified[1]
MCF-7Breast Cancer4.9 (Sideritoflavone)72 hours[4]
PC-3Prostate Cancer19.3 (Tangeretin)Not Specified[1]
Sinensetin MCF-7Breast Cancer131.524 hours[5]
MDA-MB-231Breast Cancer97.4524 hours[5]
A549Non-small cell lung cancerNot specified (inhibits growth)12 hours[6]
H1299Non-small cell lung cancerNot specified (inhibits growth)12 hours[6]
TJ-GBC2Gallbladder AdenocarcinomaInhibits proliferationNot Specified[7]

Note: IC50 values can vary based on the specific experimental conditions, including the assay used and the duration of treatment. Sideritoflavone is a trihydroxy-trimethoxyflavone, structurally related to tangeretin.

Key Signaling Pathways Modulated by Methoxyflavones

Methoxyflavones exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[8] Nobiletin has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nobiletin Nobiletin Nobiletin->Akt inhibits

Caption: Nobiletin inhibits the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Nobiletin and tangeretin have been found to suppress cancer cell invasion and metastasis by inhibiting the ERK pathway.[9][10]

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Invasion) Transcription->Gene_Expression Methoxyflavones Nobiletin Tangeretin Methoxyflavones->ERK inhibits

Caption: Methoxyflavones inhibit the MAPK/ERK signaling pathway.

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Its dysregulation is a key factor in the initiation and progression of several cancers. Sinensetin has been shown to suppress breast cancer cell progression by inhibiting the Wnt/β-catenin pathway.[5]

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Complex BetaCatenin β-catenin Complex->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Sinensetin Sinensetin Sinensetin->BetaCatenin inhibits

Caption: Sinensetin inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols and Workflow

The evaluation of methoxyflavones as cancer chemopreventive agents involves a series of standardized in vitro assays. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Methoxyflavone Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Viability->CellCycle Mechanism Mechanistic Studies (Western Blot, qPCR) Apoptosis->Mechanism CellCycle->Mechanism End Data Analysis & Conclusion Mechanism->End

Caption: General experimental workflow for evaluating methoxyflavones.

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the methoxyflavone (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for another 3 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as isopropyl alcohol or DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the methoxyflavone for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Culture and treat cells with the methoxyflavone as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. Tangeretin, for example, has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells.[12]

Conclusion

Methoxyflavones, particularly nobiletin, tangeretin, and sinensetin, represent a highly promising class of natural compounds for cancer chemoprevention. Their enhanced bioavailability compared to their hydroxylated counterparts makes them more viable candidates for in vivo applications.[1][3] The data presented in this guide demonstrate their potent cytotoxic effects across a range of cancer types, mediated through the modulation of key oncogenic signaling pathways. The provided experimental protocols offer a standardized framework for researchers to further investigate the anticancer properties of these and other related compounds. Further research, including in vivo animal studies and eventual clinical trials, is warranted to fully elucidate their therapeutic potential.[13]

References

A Comparative Analysis of the Efficacy of 5-Methoxyflavanone and Chrysin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 5-Methoxyflavanone, represented here by its close structural analog 5,7-dimethoxyflavone, and various derivatives of chrysin. The comparison focuses on key therapeutic areas including aromatase inhibition, anti-inflammatory effects, and anticancer activity, supported by experimental data from in vitro and in vivo studies.

Executive Summary

Both 5,7-dimethoxyflavone and chrysin derivatives have demonstrated significant biological activities. Chrysin and its derivatives are notable for their potent aromatase inhibition and broad-spectrum anticancer and anti-inflammatory effects. In contrast, while 5,7-dimethoxyflavone shows weaker direct aromatase inhibition compared to chrysin, it exhibits noteworthy anti-inflammatory and anticancer properties, often attributed to its influence on key signaling pathways. The choice between these compounds for therapeutic development would depend on the specific target and desired biological outcome.

Data Presentation: Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5,7-dimethoxyflavone and chrysin derivatives against aromatase.

CompoundIC50 (µM)Source
5,7-dimethoxyflavone 123[1]
Chrysin0.8 - 15.8[2][3]
7-Hydroxyflavone0.5[1]
7,4'-Dihydroxyflavone2.0[1]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been evaluated through their ability to inhibit inflammatory mediators and enzymes.

CompoundAssayIC50 (µM)Source
5,7-dimethoxyflavone Inhibition of NO, PGE2, TNF-α, IL-1βNot specified in IC50[4]
ChrysinCOX-2 Inhibition18.48[5]
Chrysin Derivative (1a)COX-2 Inhibition9.63[5]
Chrysin Derivative (8)COX-2 Inhibition6.76[5]
Chrysin-α-Lipoic Acid Derivative (4b)Inhibition of Monocyte Adhesion4.71[6]

Data Presentation: Anticancer Activity

The cytotoxic effects of 5,7-dimethoxyflavone and chrysin derivatives have been assessed against various cancer cell lines.

CompoundCell LineIC50 (µM)Source
5,7-dimethoxyflavone HepG2 (Liver Cancer)25[7]
ChrysinKYSE-510 (Esophageal)63[8]
ChrysinU937 (Leukemia)16[8]
ChrysinHeLa (Cervical Cancer)14.2[8]
ChrysinMCF-7 (Breast Cancer)9.2 (72h)[9]
Tectochrysin (Chrysin derivative)SW480 (Colon Cancer)Not specified in µM[10]
8-bromo-5-hydroxy-7-methoxychrysinHT-29 (Colorectal)Not specified in µM[11]
5,7-dimethoxy-8-iodochrysinSGC-7901 (Gastric)Not specified in µM[11]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay measures the ability of a compound to inhibit the conversion of androgens to estrogens by aromatase.

  • Preparation of Microsomes : Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.

  • Reaction Mixture : The reaction is typically carried out in a 96-well plate. Each well contains the microsomal preparation, a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione), and an NADPH-generating system in a phosphate buffer.

  • Incubation : Test compounds (this compound or chrysin derivatives) at various concentrations are pre-incubated with the reaction mixture. The enzymatic reaction is initiated by the addition of the substrate and incubated at 37°C.

  • Quantification : The aromatase activity is determined by measuring the amount of radiolabeled water (³H₂O) released during the aromatization reaction. This is quantified using liquid scintillation counting.

  • Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Model : Male Wistar rats are typically used.

  • Induction of Edema : A subcutaneous injection of 1% carrageenan solution is administered into the subplantar region of the right hind paw of the rats.

  • Compound Administration : The test compounds (this compound or chrysin derivatives) or a reference anti-inflammatory drug are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Volume : The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (this compound or chrysin derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_aromatase Aromatase Inhibition Assay cluster_inflammation Anti-inflammatory Assay cluster_cancer Cytotoxicity Assay A1 Prepare Microsomes A2 Incubate with Compound A1->A2 A3 Add Substrate A2->A3 A4 Quantify Product A3->A4 B1 Administer Compound B2 Induce Edema B1->B2 B3 Measure Paw Volume B2->B3 C1 Treat Cells C2 Add MTT C1->C2 C3 Measure Absorbance C2->C3

Caption: Experimental workflows for key efficacy assays.

signaling_pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK Activates Flavonoids This compound or Chrysin Derivatives Flavonoids->IKK Inhibits Flavonoids->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to

References

Unraveling the Neuroprotective Actions of 5-Methoxyflavanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the neuroprotective mechanisms of 5-Methoxyflavanone against other promising alternatives. Supported by experimental data, this document elucidates the distinct pathways through which these compounds exert their effects, offering a valuable resource for identifying novel therapeutic strategies against neurodegenerative diseases.

At a Glance: Comparing Neuroprotective Flavonoids

The following table summarizes the key mechanistic differences and experimental findings for this compound and its comparators. This allows for a rapid assessment of their therapeutic potential based on current research.

CompoundPrimary Neuroprotective MechanismKey Experimental FindingsModel System(s)
This compound Inhibition of DNA polymerase-beta (pol-β), preventing aberrant cell cycle re-entry and subsequent apoptosis.[1]- Validated as a direct inhibitor of pol-β activity. - Reduced the number of S-phase neurons and apoptotic death triggered by β-amyloid (Aβ).[1]Cultured primary neurons[1]
5,7-dimethoxyflavone (DMF) Multi-target activity including anti-inflammatory and neurotrophic effects.- Significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α. - Significantly increased Brain-Derived Neurotrophic Factor (BDNF) levels.[2][3]LPS-induced memory-impaired mice[2][3]
5,7,4'-trimethoxyflavone (TMF) Modulation of neurotransmission and anti-inflammatory pathways.- Enhanced spatial memory in the Morris Water Maze. - Reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[2][3]LPS-induced memory-impaired mice[2][3]
4'-methoxyflavone (4MF) Inhibition of parthanatos (a specific form of programmed cell death).- Prevented MNNG-induced cell death. - Reduced poly (ADP-ribose) polymer accumulation and protected cortical neurons from NMDA-induced death.[4]HeLa cells, SH-SY5Y cells, primary cortical neurons[4]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Attenuation of oxidative stress and activation of pro-survival signaling.- Decreased dopamine-induced toxicity in PC12 cells. - Improved behavioral performance in D-galactose treated mice. - Upregulated BDNF and phosphorylation of CREB.[5]PC12 cells, D-galactose treated mice[5]
Ibuprofen (Positive Control) General anti-inflammatory effects (in the context of neuroinflammation studies).- Used as a positive control to counteract LPS-induced neuroinflammation.[6]LPS-induced neuroinflammation in mice[6]

Delving into the Mechanisms: Signaling Pathways and Molecular Interactions

The neuroprotective effects of this compound and its alternatives are mediated by distinct molecular pathways. The following diagrams illustrate these mechanisms, providing a visual representation of their cellular targets and downstream effects.

G cluster_0 This compound: Inhibition of Aberrant Cell Cycle Re-entry Abeta β-Amyloid Stressor Reentry Cell Cycle Re-entry Abeta->Reentry DNA_rep Ectopic DNA Replication Reentry->DNA_rep PolB DNA Polymerase-β DNA_rep->PolB requires Apoptosis Neuronal Apoptosis PolB->Apoptosis contributes to MF This compound MF->PolB inhibits

Diagram 1: this compound's neuroprotective mechanism.

G cluster_1 Alternative Methoxyflavones: Anti-Inflammatory & Neurotrophic Pathways LPS LPS/Aβ Insult TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation DMF_TMF DMF / TMF DMF_TMF->NFkB inhibit BDNF BDNF Expression DMF_TMF->BDNF promote Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival

Diagram 2: Anti-inflammatory and neurotrophic pathways of related methoxyflavones.

Experimental Protocols: A Guide to Methodologies

The validation of the neuroprotective effects of these flavonoids relies on a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in the cited research.

In Vitro Neuroprotection Assay against Aβ Toxicity
  • Cell Culture: Primary neurons are cultured and treated with β-amyloid (Aβ) to induce neurotoxicity.

  • Compound Treatment: Cells are pre-incubated with this compound or a vehicle control prior to Aβ exposure.

  • Cell Cycle Analysis: Flow cytometry is used to quantify the percentage of neurons entering the S-phase of the cell cycle, indicative of aberrant cell cycle re-entry.

  • Apoptosis Assay: Apoptotic cell death is measured using techniques such as TUNEL staining or caspase activity assays.

  • DNA Polymerase-β Activity Assay: The direct inhibitory effect of this compound on DNA polymerase-β is quantified using a biochemical assay with purified enzyme.

In Vivo Assessment of Cognitive Function and Neuroinflammation
  • Animal Model: Memory impairment is induced in mice through the administration of lipopolysaccharide (LPS).

  • Compound Administration: Methoxyflavones (e.g., DMF, TMF) or a vehicle control are administered orally for a specified duration.

  • Behavioral Testing:

    • Morris Water Maze (MWM): This test is used to assess spatial learning and memory.

    • Open Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior.

  • Biochemical Analysis:

    • ELISA: Levels of Aβ and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in hippocampal tissue are quantified.

    • RT-PCR: Gene expression levels of targets such as BDNF and various neurotransmitter receptors are measured.

    • Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated CREB) are determined.

G cluster_2 General Experimental Workflow for Neuroprotective Agent Assessment start Hypothesis: Compound X has neuroprotective effects in_vitro In Vitro Studies: - Cell viability assays - Mechanistic assays (e.g., enzyme inhibition, signaling pathway analysis) start->in_vitro in_vivo In Vivo Studies: - Animal model of neurodegeneration (e.g., LPS, Aβ infusion) - Behavioral tests (e.g., MWM, OFT) in_vitro->in_vivo Promising results lead to biochem Biochemical & Histological Analysis: - Measurement of biomarkers (e.g., cytokines, Aβ) - Tissue staining in_vivo->biochem data_analysis Data Analysis & Interpretation biochem->data_analysis conclusion Conclusion on Neuroprotective Efficacy and Mechanism data_analysis->conclusion

Diagram 3: A generalized workflow for evaluating neuroprotective compounds.

Concluding Remarks

This compound presents a unique neuroprotective profile by directly targeting the machinery of aberrant neuronal cell cycle re-entry, a key pathological event in several neurodegenerative diseases.[1] This mechanism distinguishes it from other methoxyflavones that primarily exert their effects through anti-inflammatory and neurotrophic pathways.[2][3][6] While these latter mechanisms are also of significant therapeutic interest, the targeted inhibition of DNA polymerase-β by this compound offers a novel and specific approach to preventing neuronal death. Further research, including head-to-head comparative studies in various preclinical models, is warranted to fully elucidate the therapeutic potential of this compound and to determine its standing relative to other neuroprotective agents. The distinct yet potentially complementary mechanisms of these compounds suggest that combination therapies could also be a fruitful avenue for future investigation.

References

A Comparative Analysis of 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone in Muscle Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two structurally similar flavonoids, 5-hydroxy-7-methoxyflavone (HMF), also known as tectochrysin, and 5,7-dimethoxyflavone (DMF), in the context of skeletal muscle hypertrophy. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key experiments.

Executive Summary

Current research indicates that 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone promote muscle growth through distinct signaling pathways. HMF has been shown to directly induce hypertrophy in myotubes and increase muscle mass in vivo, an effect critically dependent on its 5-hydroxyl group and mediated by intracellular calcium signaling. In contrast, DMF has demonstrated efficacy in counteracting age-related muscle loss (sarcopenia) by stimulating the well-established PI3K/Akt/mTOR pathway, a central regulator of protein synthesis. Notably, in some in vitro models, DMF did not induce myotube hypertrophy, suggesting its primary role may be in preserving muscle mass in catabolic states rather than direct hypertrophic stimulation.

Data Presentation

The following tables summarize the key quantitative findings from experimental studies on HMF and DMF.

Table 1: In Vitro Effects on C2C12 Myotube Hypertrophy

CompoundConcentrationChange in Myotube DiameterKey FindingReference
5-hydroxy-7-methoxyflavone (HMF)10 µMSignificant IncreaseThe 5-hydroxyl group is essential for hypertrophic activity.[1][2]
5,7-dimethoxyflavone (DMF)10 µMNo Significant ChangeLacks the hypertrophic effect observed with HMF in this model.[1][2]

Table 2: In Vivo Effects on Muscle Mass

CompoundAnimal ModelDosageDurationChange in Muscle MassKey FindingReference
5-hydroxy-7-methoxyflavone (HMF) mixtureSenescence-Accelerated Mouse Prone 1 (SAMP1)Not specified4 weeksIncrease in soleus muscle size and massDemonstrates in vivo hypertrophic potential.[3]
5,7-dimethoxyflavone (DMF)18-month-old mice (model for sarcopenia)25 mg/kg/day & 50 mg/kg/day8 weeksIncreased hindlimb muscle volume/body weight ratioEffective in mitigating age-related muscle loss.[1]

Signaling Pathways

The differential effects of HMF and DMF on muscle hypertrophy can be attributed to their distinct mechanisms of action at the cellular level.

5-hydroxy-7-methoxyflavone (HMF): An Intracellular Calcium-Mediated Pathway

HMF-induced muscle hypertrophy appears to be primarily mediated by an increase in intracellular calcium concentration ([Ca2+]). This elevation in cytoplasmic calcium activates downstream signaling cascades that promote protein synthesis. While the complete pathway is still under investigation, key potential mediators include Calcineurin-NFAT and CaMKII signaling, which are known to be activated by intracellular calcium and play a role in muscle growth. Importantly, studies have shown that HMF does not significantly activate the Akt/mTOR pathway, distinguishing its mechanism from that of many other hypertrophic agents.[1][2]

HMF_Signaling_Pathway HMF 5-hydroxy-7-methoxyflavone IntracellularCa ↑ Intracellular Ca²⁺ HMF->IntracellularCa Enters Cell CellMembrane Cell Membrane Calcineurin Calcineurin IntracellularCa->Calcineurin CaMKII CaMKII IntracellularCa->CaMKII NFAT NFAT Calcineurin->NFAT Dephosphorylates ProteinSynthesis ↑ Protein Synthesis NFAT->ProteinSynthesis Nuclear Translocation & Gene Expression CaMKII->ProteinSynthesis MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy

Caption: Proposed signaling pathway for HMF-induced muscle hypertrophy.
5,7-dimethoxyflavone (DMF): The PI3K/Akt/mTOR Pathway in Sarcopenia

DMF has been shown to combat sarcopenia by activating the canonical phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth and protein synthesis. Activation of PI3K by upstream signals leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis through its downstream effectors, such as p70S6K and 4E-BP1. This mechanism suggests that DMF's primary role is to enhance protein synthesis to counteract the catabolic processes that dominate in aging muscle.

DMF_Signaling_Pathway DMF 5,7-dimethoxyflavone CellReceptor Cell Surface Receptor DMF->CellReceptor PI3K PI3K CellReceptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis Sarcopenia ↓ Sarcopenia ProteinSynthesis->Sarcopenia

Caption: Signaling pathway for DMF's anti-sarcopenic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro C2C12 Myotube Hypertrophy Assay (based on Ono et al., 2019)
  • Cell Culture and Differentiation:

    • Murine C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

    • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when cells reach approximately 80-90% confluency.

    • The differentiation medium is changed every 48 hours for 5-7 days.

  • Treatment:

    • Differentiated myotubes are treated with either 5-hydroxy-7-methoxyflavone (10 µM), 5,7-dimethoxyflavone (10 µM), or vehicle (DMSO) for 48 hours.

  • Immunofluorescence and Myotube Diameter Measurement:

    • Myotubes are fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked.

    • Cells are then incubated with a primary antibody against myosin heavy chain (MyHC), followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Images are captured using a fluorescence microscope.

    • The diameter of at least 100 myotubes per condition is measured using image analysis software.

C2C12_Workflow cluster_0 Cell Culture cluster_1 Treatment & Analysis C2C12_Myoblasts C2C12 Myoblasts Differentiation Differentiation (DMEM + 2% HS) C2C12_Myoblasts->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with Flavonoids (48h) Myotubes->Treatment Immunostaining Immunostaining (MyHC) Treatment->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Analysis Measure Myotube Diameter Imaging->Analysis

Caption: Experimental workflow for C2C12 myotube hypertrophy assay.
In Vivo Aged Mouse Model of Sarcopenia (based on Kim et al., 2020)

  • Animal Model:

    • Eighteen-month-old male C57BL/6J mice are used as a model for age-related sarcopenia.

    • A control group of young (e.g., 3-month-old) mice is typically included for comparison.

  • Treatment:

    • Aged mice are randomly assigned to receive daily oral administration of either vehicle, 5,7-dimethoxyflavone (25 mg/kg), or 5,7-dimethoxyflavone (50 mg/kg) for 8 weeks.

  • Functional and Morphological Analysis:

    • Grip Strength: Forelimb and hindlimb grip strength are measured using a grip strength meter.

    • Muscle Mass: At the end of the study, mice are euthanized, and hindlimb muscles (gastrocnemius, soleus, tibialis anterior, and plantaris) are dissected and weighed.

    • Histology: Muscle cross-sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology and measure the cross-sectional area (CSA) of individual fibers.

  • Molecular Analysis (Western Blotting):

    • Muscle tissue lysates are prepared to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-p70S6K).

Aged_Mouse_Workflow cluster_0 Animal Model & Treatment cluster_1 Outcome Measures Aged_Mice 18-month-old Mice Treatment_Groups Oral DMF Administration (8 weeks) Aged_Mice->Treatment_Groups Functional_Tests Grip Strength Treatment_Groups->Functional_Tests Muscle_Dissection Dissect & Weigh Muscles Treatment_Groups->Muscle_Dissection Histology H&E Staining & CSA Measurement Muscle_Dissection->Histology Western_Blot Analyze PI3K/Akt/mTOR Pathway Muscle_Dissection->Western_Blot

Caption: Experimental workflow for the aged mouse model of sarcopenia.

Conclusion

5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone represent two promising, yet mechanistically distinct, flavonoids for the modulation of skeletal muscle mass. HMF appears to be a direct inducer of muscle hypertrophy through a calcium-dependent pathway, making it a potential candidate for conditions requiring muscle growth. Conversely, DMF demonstrates efficacy in preserving muscle mass in the context of aging by activating the PI3K/Akt/mTOR pathway, suggesting its utility in combating sarcopenia and other muscle-wasting conditions. Further research, including direct comparative studies and elucidation of the complete HMF signaling cascade, is warranted to fully understand their therapeutic potential in muscle-related disorders.

References

Synergistic Apoptosis-Inducing Effects of 5-Methoxyflavanone and TRAIL in Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic effects of 5-Methoxyflavanone (5-MF) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), both individually and in combination. The presented experimental data, derived from studies on the human T-cell acute lymphoblastic leukemia cell line MOLT-4, demonstrates a significant synergistic interaction between these two agents, offering a promising avenue for enhancing anti-cancer therapies.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and TRAIL on MOLT-4 leukemia cells.

TreatmentConcentrationCell Viability (%)
Control (untreated)-100
This compound (5-MF) aloneIC20~80
TRAIL alone25 ng/mL~95
TRAIL alone50 ng/mL~90
TRAIL alone100 ng/mL~85
5-MF (IC20) + TRAIL (25 ng/mL)-~60
5-MF (IC20) + TRAIL (50 ng/mL)-~45
5-MF (IC20) + TRAIL (100 ng/mL)-~30
Data is estimated from published research and presented as approximate values to show trends.
TreatmentDuration of 5-MF pre-treatmentTotal Apoptotic Cells (%)
Control (untreated)-<5
TRAIL alone (24h)-~5
5-MF alone (3h)3h~10
5-MF (3h) + TRAIL (24h)3h~35
5-MF alone (6h)6h~12
5-MF (6h) + TRAIL (24h)6h~45
5-MF alone (12h)12h~15
5-MF (12h) + TRAIL (24h)12h~55
5-MF alone (18h)18h~18
5-MF (18h) + TRAIL (24h)18h~60
5-MF alone (24h)24h~20
5-MF (24h) + TRAIL (24h)24h~65
Data is estimated from published dot plot analysis and presented as approximate values to show trends.
ProteinTreatment with this compound (IC20)Change in Expression Level
Death Receptors
DR4Time-dependent (3-24h)Increased
DR5Time-dependent (3-24h)Increased
Anti-Apoptotic
cFLIPTime-dependent (3-24h)Decreased
Mcl-1Time-dependent (3-24h)Decreased
Pro-Apoptotic
BAXTime-dependent (3-24h)Increased
Caspase Activation
Caspase-83h and 6h with TRAILIncreased Activity
Caspase-3Following Caspase-8 activationIncreased Activity
Qualitative changes based on Western blot analysis from published research.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The human T-cell acute lymphoblastic leukemia cell line, MOLT-4, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the experiments, cells were treated with the IC20 (the concentration that inhibits 20% of cell growth) of this compound, various concentrations of TRAIL, or a combination of both.

Cell Viability Assay (MTT Assay)
  • MOLT-4 cells were seeded in 96-well plates.

  • Cells were treated with 5-MF and/or TRAIL for the indicated durations.

  • Following treatment, 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

  • The plates were incubated for 4 hours at 37°C.

  • The resulting formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • MOLT-4 cells were treated as required for the experiment.

  • Cells were harvested and washed with cold phosphate-buffered saline (PBS).

  • The cell pellet was resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) were added to the cell suspension.

  • The cells were incubated for 15 minutes at room temperature in the dark.

  • Apoptotic cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Following experimental treatment, MOLT-4 cells were collected.

  • Cells were incubated with 3,3'-dihexyloxacarbocyanine iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.

  • The fluorescence intensity was measured by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Western Blot Analysis
  • MOLT-4 cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • The membrane was incubated with primary antibodies against DR4, DR5, cFLIP, Mcl-1, BAX, Bid, cleaved caspase-8, and cleaved caspase-3 overnight at 4°C. An antibody against β-actin was used as a loading control.

  • The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway of this compound and TRAIL Synergy

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_regulation Regulation by 5-MF 5-MF 5-MF DR4_DR5 DR4/DR5 (Death Receptors) 5-MF->DR4_DR5 Upregulates BAX BAX 5-MF->BAX Upregulates cFLIP cFLIP 5-MF->cFLIP Downregulates Mcl1 Mcl-1 5-MF->Mcl1 Downregulates TRAIL TRAIL TRAIL->DR4_DR5 Binds to DISC DISC Formation DR4_DR5->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Activation Bid Bid aCaspase8->Bid Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 tBid tBid Bid->tBid Cleavage tBid->BAX Activates Mitochondrion Mitochondrion BAX->Mitochondrion Oligomerization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Activation aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Activation Apoptosis Apoptosis aCaspase3->Apoptosis cFLIP->Caspase8 Inhibits Mcl1->BAX Inhibits

Caption: Signaling pathway of 5-MF and TRAIL synergy in leukemia cells.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_flow_sub cluster_wb_sub cluster_analysis Data Analysis and Interpretation Cell_Culture MOLT-4 Cell Culture Treatment Treatment with 5-MF and/or TRAIL Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Quantitative & Qualitative Analysis MTT->Data_Analysis Annexin_PI Annexin V/PI (Apoptosis) Flow_Cytometry->Annexin_PI DiOC6 DiOC6 (Mitochondrial Potential) Flow_Cytometry->DiOC6 Protein_Expression Protein Expression (DR4/5, cFLIP, Mcl-1, BAX) Western_Blot->Protein_Expression Annexin_PI->Data_Analysis DiOC6->Data_Analysis Protein_Expression->Data_Analysis

Caption: Workflow for investigating 5-MF and TRAIL synergy.

Evaluating the Binding Affinity of 5-Methoxyflavanone to DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of small molecules with DNA is a cornerstone of drug discovery, influencing processes from gene expression to cell cycle regulation. Flavonoids, a class of natural products, have garnered significant attention for their diverse biological activities, including their potential to bind to DNA. This guide provides a comparative overview of the methodologies used to evaluate the binding affinity of flavonoids to DNA, with a focus on 5-Methoxyflavanone and its analogs. While direct experimental data on this compound's DNA binding affinity is not extensively available in the public domain, we can infer its potential behavior and provide a framework for its evaluation by examining related compounds.

Comparative Binding Affinities of Flavonoids with DNA

The binding affinity of a ligand to DNA is typically quantified by the binding constant (K). A higher binding constant indicates a stronger interaction. Flavonoids exhibit a range of binding affinities, influenced by their structural features, such as the number and position of hydroxyl and methoxy groups.[1] The primary modes of interaction are intercalation, where the planar flavonoid structure inserts between DNA base pairs, and groove binding.[2][3][4]

Below is a table summarizing the binding constants of several flavonoids, providing a comparative context for the potential affinity of this compound.

FlavonoidDNA TypeBinding Constant (K) in M⁻¹Experimental MethodReference
QuercetinCalf Thymus DNA7.25 x 10⁴UV-Visible Spectroscopy[5]
KaempferolCalf Thymus DNA3.60 x 10⁴UV-Visible Spectroscopy[5]
DelphinidinCalf Thymus DNA1.66 x 10⁴UV-Visible Spectroscopy[5]
MyricetinCalf Thymus DNAOrder of 10⁴Not Specified[1]
LuteolinCalf Thymus DNAOrder of 10⁴Not Specified[1]
ApigeninCalf Thymus DNAOrder of 10⁴Not Specified[1]
BaicaleinCalf Thymus DNA2.046 x 10⁵Multi-spectroscopic[6]
7,8-DihydroxyflavoneCalf Thymus DNA3.1063 x 10⁵Multi-spectroscopic[6]
ThioflavoneNot Specified1.5 x 10⁴Not Specified[7]

Note: The binding affinity can be influenced by experimental conditions such as buffer composition and pH.

A related compound, 5-methoxyflavone, has been identified as a DNA polymerase-beta inhibitor, suggesting an interaction with the DNA replication process.[8][9] Furthermore, studies on 5-substituted flavones have shown their ability to bind to triplex DNA, with the substitution at the 5-position playing a crucial role in this interaction.[10][11]

Experimental Protocols for Evaluating DNA Binding Affinity

Several biophysical techniques are commonly employed to determine the binding affinity of small molecules to DNA.[12] Each method provides unique insights into the interaction.

UV-Visible Absorption Spectroscopy

This technique monitors changes in the absorption spectrum of the flavonoid upon addition of DNA. The binding interaction can cause a shift in the wavelength of maximum absorption (spectral shift) and a change in the molar absorptivity (hyperchromism or hypochromism).

Experimental Protocol:

  • Preparation of Solutions: Prepare stock solutions of the flavonoid (e.g., this compound) in a suitable solvent like DMSO and a stock solution of calf thymus DNA in a buffer (e.g., Tris-HCl, pH 7.4).

  • Titration: In a quartz cuvette, place a fixed concentration of the flavonoid solution.

  • Data Acquisition: Record the UV-Vis spectrum of the flavonoid solution.

  • Titration with DNA: Incrementally add small aliquots of the DNA stock solution to the cuvette.

  • Equilibration: After each addition, allow the solution to equilibrate.

  • Spectral Measurement: Record the UV-Vis spectrum after each addition.

  • Data Analysis: The binding constant (K) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.[6]

Fluorescence Spectroscopy

This method is highly sensitive and is used to study the interaction of fluorescent ligands with DNA. The binding can lead to quenching or enhancement of the fluorescence intensity.

Experimental Protocol:

  • Solution Preparation: Prepare solutions of the flavonoid and DNA in a suitable buffer.

  • Fluorescence Measurement of Flavonoid: Record the fluorescence emission spectrum of the flavonoid at a fixed concentration by exciting at its maximum absorption wavelength.

  • Titration with DNA: Add increasing concentrations of DNA to the flavonoid solution.

  • Equilibration and Measurement: After each addition and equilibration, record the fluorescence spectrum.

  • Data Analysis: The binding constant can be determined by analyzing the changes in fluorescence intensity using the Stern-Volmer equation or other appropriate models.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. Intercalation, for instance, can induce significant changes in the CD spectrum of DNA.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of DNA in a suitable buffer.

  • CD Spectrum of DNA: Record the CD spectrum of the DNA solution in the range of 200-320 nm.

  • Titration: Add increasing amounts of the flavonoid to the DNA solution.

  • Equilibration and Measurement: After each addition, allow the mixture to equilibrate and then record the CD spectrum.

  • Analysis: Changes in the ellipticity and wavelength of the CD bands provide information about the binding mode and conformational changes in the DNA.

Viscosity Measurement

Viscosity measurements can help differentiate between intercalation and groove binding. Intercalation typically causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.

Experimental Protocol:

  • DNA Solution: Prepare a solution of DNA of a known concentration in a buffer.

  • Viscometer Setup: Use a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.

  • Flow Time Measurement: Measure the flow time of the buffer and the DNA solution.

  • Titration: Add increasing concentrations of the flavonoid to the DNA solution.

  • Measurement: After each addition, measure the flow time of the solution.

  • Data Analysis: Calculate the relative specific viscosity and plot it against the ratio of [flavonoid]/[DNA]. A significant increase in viscosity is indicative of intercalation.[10]

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate the experimental processes and the underlying molecular interactions.

Experimental_Workflow_UV_Vis cluster_prep Solution Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Flavanone This compound Stock Solution Cuvette Quartz Cuvette (Fixed [Flavanone]) Flavanone->Cuvette DNA_sol DNA Stock Solution Add_DNA Incremental DNA Addition DNA_sol->Add_DNA Cuvette->Add_DNA Record_Spec Record UV-Vis Spectrum Add_DNA->Record_Spec Plot Plot Absorbance Change vs. [DNA] Record_Spec->Plot Calculate_K Calculate Binding Constant (K) Plot->Calculate_K

Caption: Workflow for determining DNA binding affinity using UV-Vis spectroscopy.

DNA_Binding_Modes cluster_modes Binding Modes DNA DNA Double Helix Intercalation Intercalation (Between Base Pairs) Intercalation->DNA Groove_Binding Groove Binding (Major/Minor Groove) Groove_Binding->DNA Flavanone This compound Flavanone->Intercalation Planar Structure Inserts Flavanone->Groove_Binding Non-covalent Interactions

Caption: Primary modes of flavonoid interaction with the DNA double helix.

By employing these established experimental protocols and comparing the results with the known binding affinities of other flavonoids, researchers can effectively evaluate the DNA binding properties of this compound and its potential as a therapeutic agent.

References

The Anti-Inflammatory Potential of 5-Methoxyflavanone and Other Flavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has increasingly turned towards natural products, with flavonoids emerging as a particularly promising class of compounds. Their diverse structures offer a rich scaffold for therapeutic development. This guide provides a comparative analysis of the anti-inflammatory properties of 5-methoxyflavanone and a selection of other flavones, supported by experimental data from various in vitro assays.

Distinguishing Flavones and Flavanones

It is crucial to distinguish between flavones and flavanones, two subclasses of flavonoids that differ in the saturation of the C-ring of their core structure. Flavones possess a double bond between carbons 2 and 3 (C2-C3), which contributes to a planar structure. In contrast, flavanones have a saturated C2-C3 bond. This structural variance can significantly influence their biological activities. While this guide focuses on the anti-inflammatory properties of various flavones, data on this compound's parent compound, 5-methoxyflavone, is included for a pertinent comparison.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the inhibitory concentrations (IC50) of 5-methoxyflavone and other flavones against the production of nitric oxide (NO), cyclooxygenase-2 (COX-2) activity, and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Apigenin23[1]
Luteolin16.90 ± 0.74[2]
Wogonin17[1]
3',4'-Dihydroxyflavone9.61 ± 1.36[2]
Quercetin12.0[3]
5-MethoxyflavoneNot explicitly found

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC50 (µM)Reference
Apigenin>100Data from various sources suggest weak direct inhibition
Luteolin-Data not consistently reported for direct inhibition
Kaempferol-Data not consistently reported for direct inhibition
Quercetin-Data not consistently reported for direct inhibition
5-MethoxyflavoneNot explicitly found

Note: Many flavones exert their effect on the COX-2 pathway by inhibiting its expression rather than direct enzymatic activity.

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundIC50 (µM)Cell LineReference
Luteolin-Inhibition observed[4]
Apigenin-Inhibition observed[4]
Chrysin-Inhibition observed[4]
Quercetin-Inhibition observed[4]
5-MethoxyflavoneNot explicitly found

Table 4: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µM)Cell LineReference
Baicalein326THP-1[5]
Baicalin1295THP-1[5]
Nobiletin< 32 µM (mRNA expression)J774A.1[6]
5-MethoxyflavoneNot explicitly found

Key Signaling Pathways in Flavone-Mediated Anti-Inflammation

Flavones often exert their anti-inflammatory effects by modulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription Flavones Flavones Flavones->IKK inhibit Flavones->NFkB_nucleus inhibit translocation IkB_NFkB IκBα-NF-κB (inactive complex) IkB_NFkB->IKK

Caption: Inhibition of the NF-κB signaling pathway by flavones.

Experimental Workflow for NO Production Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Flavones (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate Nitrite Concentration (Standard Curve) G->H

Caption: Workflow for Nitric Oxide (NO) Production Assay.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end-product, nitrite, in the cell culture supernatant.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium, and cells are pre-treated with various concentrations of the test flavones for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • To determine the nitrite concentration, 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[7]

  • Cell Viability: A concurrent MTT assay is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.[7]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to directly inhibit the enzymatic activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

  • Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The test flavones at various concentrations are pre-incubated with the purified COX-2 enzyme in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a chromogenic substrate.[8][9]

    • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a vehicle control. IC50 values are then determined from the dose-response curves.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to assess the effect of compounds on the transcriptional activity of NF-κB.

  • Cell Line: A cell line (e.g., HEK293 or RAW 264.7) that is stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element promoter.

  • Assay Procedure:

    • The reporter cells are seeded in a 96-well plate and allowed to attach.

    • Cells are pre-treated with the test flavones for a defined period.

    • NF-κB activation is induced by a stimulant such as LPS or TNF-α.

    • Following incubation, the cells are lysed to release the luciferase enzyme.

    • A luciferase substrate (e.g., luciferin) is added to the cell lysate.

    • The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB transcriptional activity, is measured using a luminometer.[10][11][12]

    • A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.

Conclusion

The available data indicates that various flavones possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like NO and the modulation of the NF-κB signaling pathway. While direct comparative data for this compound is limited, the evidence for other methoxyflavones suggests that methoxylation can influence anti-inflammatory potency. The structure-activity relationship of flavones is complex, with the position and number of hydroxyl and methoxy groups playing a critical role in their biological effects.[13] Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and to directly compare its efficacy against other promising flavones in standardized assay systems. This will be crucial for identifying lead compounds for the development of novel anti-inflammatory therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Methoxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 5-Methoxyflavanone must adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified as a chemical that may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles (European standard - EN 166)[2].

  • Hand Protection: Compatible chemical-resistant gloves[2][3].

  • Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin exposure[2][3].

  • Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used[2][3].

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[4][5]. Ensure that eyewash stations and safety showers are readily accessible[4].

Summary of Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Physical State Solid, White Powder
Melting Point 128 - 131 °C / 262.4 - 267.8 °F[4]
Molecular Formula C₁₆H₁₂O₃
CAS Number 42079-78-7[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, stored safely, and handed over to a licensed waste disposal service.

1. Waste Collection:

  • Carefully sweep up solid this compound, avoiding dust formation[2][4].

  • Place the collected material into a suitable, clearly labeled, and sealable container[2][3][4].

  • For containers that previously held this compound, they should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[6].

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials[4].

  • Keep the container tightly closed at all times except when adding waste[4][6].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste with your institution's EHS department or a certified chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular solid waste[6]. The final disposal should be carried out at an approved waste disposal plant[4].

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Contain and Collect Solid Waste (Avoid Dust Formation) ppe->spill container Place in a Labeled, Sealed Hazardous Waste Container spill->container storage Store in a Designated Secure Area container->storage disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Methoxyflavanone. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory to prevent exposure. While one Safety Data Sheet (SDS) suggests it may not be hazardous under a specific regulation, it is best practice to handle it with care, avoiding dust formation and direct contact.[3] A comprehensive PPE strategy is crucial for safe handling.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving is recommended).To prevent skin contact with the powdered substance.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles and potential splashes.[4]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator.To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5]
Foot Protection Closed-toe shoes.To protect feet from spills.[4]

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparation:

  • Thoroughly review this safety guide and the Safety Data Sheet (SDS) for this compound.

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary PPE as detailed in Table 1.

  • Prepare a designated and clearly labeled hazardous waste container for this compound waste.[4]

2. Handling (to be performed in a certified chemical fume hood):

  • Don the appropriate PPE before entering the designated handling area.

  • To avoid generating dust, carefully weigh the desired amount of this compound on a tared weigh boat.[3]

  • If solubilizing the compound, slowly add the solvent to the solid to prevent splashing.

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_storage Storage prep1 Review SDS & Safety Guide prep2 Assemble PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Solid Carefully handle1->handle2 handle3 Solubilize (if needed) handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 storage1 Tightly Closed Container handle3->storage1 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 storage2 Dry, Cool, Well-Ventilated Area storage1->storage2

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound, adapted from a published procedure.[1] This provides context for a common laboratory application and the associated handling requirements.

Materials:

  • Chalcone precursor (e.g., 2'-hydroxy-5'-methoxychalcone)

  • Sodium acetate (NaOAc)

  • Methanol (MeOH)

  • Column chromatography supplies (e.g., silica gel, hexane, ethyl acetate)

Procedure:

  • A solution of the appropriate chalcone and 5 equivalents of sodium acetate in methanol is refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated.

  • The resulting residue is purified by column chromatography using a gradient of hexane and ethyl acetate to yield the this compound product.

Safety Considerations during Synthesis:

  • The synthesis involves the use of flammable solvents (methanol, hexane, ethyl acetate) and should be performed in a chemical fume hood.

  • All handling of the solid this compound product during purification and subsequent use should follow the PPE and handling guidelines outlined above.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.